molecular formula C6H2N4 B077751 Pyrazine-2,3-dicarbonitrile CAS No. 13481-25-9

Pyrazine-2,3-dicarbonitrile

Katalognummer: B077751
CAS-Nummer: 13481-25-9
Molekulargewicht: 130.11 g/mol
InChI-Schlüssel: OTVZGAXESBAAQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Pyrazine-2,3-dicarbonitrile is a high-value, multifunctional aromatic nitrile serving as a critical synthetic intermediate in advanced chemical research. Its electron-deficient pyrazine core, flanked by two highly reactive carbonitrile groups, makes it an exceptional building block for the construction of complex nitrogen-rich heterocyclic systems, such as quinoxalines and other fused diazines, which are pivotal in medicinal chemistry for drug discovery. Beyond pharmaceutical applications, this compound is extensively utilized in materials science for the synthesis of organic semiconductors, ligands for coordination polymers and Metal-Organic Frameworks (MOFs), and novel organic chromophores. The electron-accepting nature of the pyrazine-dicarbonitrile motif facilitates the development of push-pull systems in dye chemistry and contributes to the tuning of electronic properties in conjugated polymers and small molecules for use in organic light-emitting diodes (OLEDs) and non-linear optics. Researchers value this reagent for its versatility in nucleophilic substitution reactions, cyclocondensations, and as a precursor to various functional groups, including amidines and carboxylic acids, enabling rapid diversification of molecular structures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

pyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4/c7-3-5-6(4-8)10-2-1-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVZGAXESBAAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306302
Record name Pyrazine-2,3-dicarbonitrile
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Molecular Weight

130.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13481-25-9
Record name 2,3-Pyrazinedicarbonitrile
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazine-2,3-dicarbonitrile
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Record name 2,3-Dicyanopyrazine
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Foundational & Exploratory

Synthesis of Pyrazine-2,3-dicarbonitrile from Diaminomaleonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of pyrazine-2,3-dicarbonitrile from diaminomaleonitrile (DAMN). This compound is a pivotal heterocyclic building block in the development of novel therapeutic agents and functional materials. This document details the core synthetic methodology, including a robust experimental protocol for the condensation reaction between diaminomaleonitrile and glyoxal. Quantitative data from relevant studies are summarized, and the role of pyrazine derivatives in modulating biological pathways is discussed. Visualizations of the synthetic workflow and a generalized mechanism of action for pyrazine-based enzyme inhibitors are provided to facilitate understanding.

Introduction

Pyrazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that are integral to the fields of medicinal chemistry and materials science.[1][2] The pyrazine scaffold is present in numerous FDA-approved drugs and biologically active natural products.[3][4] Among the various pyrazine derivatives, this compound serves as a versatile synthon for the elaboration of more complex molecular architectures. Its electron-deficient nature, conferred by the two nitrogen atoms and two nitrile groups, makes it an attractive precursor for a wide range of chemical transformations.[1] The primary and most direct route to unsubstituted this compound involves the condensation of diaminomaleonitrile (DAMN), a readily available starting material, with an α-dicarbonyl compound, specifically glyoxal.[5] This guide focuses on this key synthetic transformation, providing a detailed protocol and relevant data for researchers in the field.

Core Synthesis: Diaminomaleonitrile and Glyoxal Condensation

The fundamental approach to synthesizing this compound is the condensation reaction between diaminomaleonitrile and glyoxal. This reaction proceeds through the formation of a dihydropyrazine intermediate, which subsequently undergoes oxidation to the aromatic pyrazine product. The oxidation can often be achieved in situ by air or may require a mild oxidizing agent.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amino groups of diaminomaleonitrile on the carbonyl carbons of glyoxal. This is followed by a cyclization and dehydration sequence to form the dihydropyrazine intermediate. Aromatization to the final this compound product then occurs.

Quantitative Data Summary

While detailed quantitative studies on the synthesis of the parent this compound are not extensively documented in publicly available literature, the synthesis of its derivatives provides valuable insights into expected yields and reaction conditions. The following table summarizes representative data for the synthesis of this compound derivatives from DAMN.

ReactantsCatalyst/ConditionsProductYield (%)Reference
Diaminomaleonitrile, BiacetylHeterogeneous copper-bearing salen Schiff base/Water5,6-Dimethylthis compoundHigh
Diaminomaleonitrile, Alkyl isocyanides, Aryl/alkyl carbonyl chloridesOne-pot reaction5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles37-87
Diaminomaleonitrile, Ketones, IsocyanidesMulticomponent reaction1,6-Dihydropyrazine-2,3-dicarbonitrilesGood

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[6]

Materials:

  • Diaminomaleonitrile (DAMN)

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Activated Charcoal

  • Diatomaceous Earth

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diaminomaleonitrile (1.0 equivalent) in ethanol.

  • Addition of Glyoxal: To the stirred solution of diaminomaleonitrile, add a 40% aqueous solution of glyoxal (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Decolorization: After the reaction is complete, cool the mixture to room temperature and add a small amount of activated charcoal. Stir for 15 minutes.

  • Filtration: Filter the mixture through a pad of diatomaceous earth to remove the activated charcoal.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.[7]

Safety Precautions: Diaminomaleonitrile and glyoxal are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Characterization (Reference Data)

Table 2: Reference Spectroscopic Data for Pyrazine Derivatives

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Key IR Bands (cm-1)Mass Spec (m/z)Reference
Pyrazine-2-carbonitrile8.86 (d, J=1.6 Hz), 8.72 (dd, J=2.5, 1.6 Hz), 9.21 (d, J=2.5 Hz)-~2240 (C≡N)105 (M+)[8][9]
5,6-Diphenylthis compound-128.1, 128.2, 128.5, 129.5, 138.5, 141.9, 152.6--[10]

Note: The 1H NMR spectrum of the symmetrical this compound is expected to show a single singlet for the two equivalent aromatic protons. The 13C NMR would show signals for the aromatic carbons and the nitrile carbons.

Applications in Drug Development

This compound is a valuable precursor for the synthesis of a wide array of biologically active molecules. The pyrazine ring system is a common motif in drugs targeting various diseases.[3] Derivatives of this compound have been investigated for their potential as:

  • Anticancer Agents: The pyrazine scaffold is found in several kinase inhibitors.[4]

  • Antimicrobial Agents: Pyrazine derivatives have shown activity against various bacterial and fungal strains.

  • Enzyme Inhibitors: Fused pyrazine-dicarbonitrile systems, such as 9-oxo-9H-indeno[1,2-b]this compound, have been identified as inhibitors of deubiquitinating enzymes (USPs).[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve DAMN in Ethanol add_glyoxal Add Glyoxal Solution start->add_glyoxal reflux Reflux (2-4 hours) add_glyoxal->reflux decolorize Decolorize with Activated Charcoal reflux->decolorize filter Filter decolorize->filter concentrate Concentrate (Rotary Evaporator) filter->concentrate purify Recrystallize or Column Chromatography concentrate->purify end end purify->end Pure this compound signaling_pathway_inhibition cluster_pathway Cellular Signaling Pathway cluster_inhibition Inhibition Mechanism Substrate Substrate Enzyme Enzyme (e.g., Kinase, USP) Substrate->Enzyme Catalysis Product Product Enzyme->Product Catalysis Blocked_Effects Blocked Cellular Effects Downstream_Effects Downstream Cellular Effects (e.g., Proliferation, Survival) Product->Downstream_Effects Leads to Pyrazine_Derivative This compound Derivative Pyrazine_Derivative->Enzyme Inhibition

References

Crystal structure of 5,6-diphenyl-pyrazine-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of 5,6-diphenyl-pyrazine-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5,6-diphenyl-pyrazine-2,3-dicarbonitrile, a molecule of interest in medicinal chemistry and materials science. The pyrazine scaffold is a significant heterocyclic motif found in numerous therapeutically active compounds.[1] This document details the synthesis, crystallographic data, and molecular geometry of the title compound, presenting key data in a structured format for ease of reference and comparison.

Synthesis and Crystallization

A plausible synthetic route to 5,6-diphenyl-pyrazine-2,3-dicarbonitrile involves the condensation reaction of diaminomaleonitrile with benzil (1,2-diphenylethane-1,2-dione) in a suitable solvent, such as ethanol. This reaction proceeds via a cyclization-oxidation sequence to afford the aromatic pyrazine ring.

Experimental Protocol: Synthesis

To a solution of diaminomaleonitrile in ethanol, an equimolar amount of benzil is added. The reaction mixture is refluxed for several hours and monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield colorless, block-shaped crystals suitable for X-ray diffraction analysis.

Crystal Structure Analysis

The crystal structure of 5,6-diphenyl-pyrazine-2,3-dicarbonitrile was determined by single-crystal X-ray diffraction.[2][3] The crystallographic data reveals a monoclinic crystal system with the space group P2₁/n.[2][3]

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of the compound was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature (294 K) using Mo Kα radiation (λ = 0.71073 Å).[2][3] The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1] Data collection and structure refinement parameters are summarized in Table 1.

Crystallographic Data

The fundamental crystallographic parameters for 5,6-diphenyl-pyrazine-2,3-dicarbonitrile are presented in Table 1.

Table 1: Crystal Data and Structure Refinement. [2][3]

ParameterValue
Chemical FormulaC₁₈H₁₀N₄
Formula Weight282.31
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.2195 (2)
b (Å)7.2837 (2)
c (Å)21.5507 (5)
β (°)101.108 (1)
Volume (ų)1420.06 (6)
Z4
Density (calculated) (Mg m⁻³)1.320
Absorption Coefficient (μ) (mm⁻¹)0.08
F(000)584
Temperature (K)294
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.057
wR-factor0.145
Molecular Geometry

The molecular structure of 5,6-diphenyl-pyrazine-2,3-dicarbonitrile is characterized by a central pyrazine ring substituted with two phenyl groups and two nitrile groups. The pyrazine ring itself is not perfectly planar. The phenyl rings are twisted with respect to the pyrazine core.[4][5]

Table 2: Selected Dihedral Angles (°). [2][4][5]

AngleValue
Pyrazine ring / Phenyl ring 148.08 (7)
Pyrazine ring / Phenyl ring 244.80 (7)
Phenyl ring 1 / Phenyl ring 249.47 (7)

In the crystal packing, weak π-π stacking interactions are observed between the pyrazine and phenyl rings of adjacent molecules, with a centroid-centroid distance of 3.813 (1) Å, which may contribute to the stabilization of the crystal structure.[2][4][5]

Spectroscopic Characterization

Experimental Protocol: Spectroscopic Analysis

Infrared (IR) spectra were recorded on a FT-IR spectrophotometer using KBr pellets.[2] ¹H-NMR spectra were obtained on a 400 MHz spectrometer in deuterated dimethyl sulfoxide (DMSO-d₆).[2]

Table 3: Spectroscopic Data. [2]

TechniqueWavenumber (cm⁻¹) / Chemical Shift (δ, ppm)Assignment
IR3073Aromatic C-H stretch
IR2238C≡N stretch
IR1515C=C stretch
¹H-NMR7.40 - 7.50 (m, 10H)Aromatic protons

Logical Workflow and Relationships

The following diagrams illustrate the key processes and relationships described in this guide.

experimental_workflow cluster_synthesis Synthesis and Crystallization cluster_analysis Characterization Reactants Diaminomaleonitrile + Benzil Reaction Condensation Reaction (Ethanol, Reflux) Reactants->Reaction Purification Recrystallization Reaction->Purification Crystals Single Crystals Purification->Crystals XRD Single-Crystal X-ray Diffraction Crystals->XRD Crystal Structure Determination Spectroscopy IR & NMR Spectroscopy Crystals->Spectroscopy Structural Verification

Caption: Experimental workflow from synthesis to characterization.

molecular_interactions Molecule_A 5,6-diphenyl-pyrazine- 2,3-dicarbonitrile (A) Pyrazine_A Pyrazine Ring (A) Molecule_A->Pyrazine_A Phenyl_A1 Phenyl Ring 1 (A) Molecule_A->Phenyl_A1 Phenyl_A2 Phenyl Ring 2 (A) Molecule_A->Phenyl_A2 Molecule_B 5,6-diphenyl-pyrazine- 2,3-dicarbonitrile (B) Pyrazine_B Pyrazine Ring (B) Molecule_B->Pyrazine_B Phenyl_B1 Phenyl Ring 1 (B) Molecule_B->Phenyl_B1 Phenyl_B2 Phenyl Ring 2 (B) Molecule_B->Phenyl_B2 Pyrazine_A->Phenyl_B1 π-π stacking (3.813 Å)

Caption: Intermolecular π-π stacking interaction.

Conclusion

This guide has provided a detailed technical overview of the crystal structure of 5,6-diphenyl-pyrazine-2,3-dicarbonitrile. The presented data, including crystallographic parameters, molecular geometry, and spectroscopic information, are crucial for researchers in drug design and materials science. The non-planar conformation of the molecule and the presence of intermolecular π-π stacking interactions are key structural features that can influence its biological activity and material properties. The detailed experimental protocols serve as a valuable resource for the synthesis and characterization of this and related compounds.

References

A Technical Guide to the Spectroscopic Properties of Pyrazine-2,3-dicarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazine-2,3-dicarbonitrile and its derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted considerable interest in medicinal chemistry, drug discovery, and materials science.[1][2][3] The pyrazine ring is a key structural motif in numerous biologically active molecules, and the presence of two cyano groups imparts unique electronic properties and reactivity.[1][4] These compounds often serve as crucial intermediates in the synthesis of more complex molecules, including potential anticancer and antimicrobial agents.[2][5] Furthermore, their electron-deficient nature makes them suitable for the development of functional materials with applications in optics and electronics.[2][6]

This technical guide provides a comprehensive overview of the spectroscopic data for a series of 5-(alkylamino)-6-(aryl/alkyl)this compound derivatives. It includes a summary of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their characterization.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for representative this compound derivatives, providing insights into their structural and electronic characteristics. The data is primarily based on the characterization of 5-(cyclohexylamino)-6-phenylthis compound, its 4-chlorophenyl analog, and the 6-methyl analog.[5]

¹H NMR Spectral Data (in CDCl₃)
CompoundSubstituentsChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
13a R¹ = Cyclohexyl, R² = Phenyl1.19–1.28 (m, 3H), 1.41–1.51 (m, 2H), 1.66–1.77 (m, 3H), 2.00–2.04 (m, 2H), 3.99–4.05 (m, 1H), 5.77 (d, 1H, J = 7.6), 7.59–7.61 (m, 1H), 7.63–7.67 (m, 1H)[5]
13c R¹ = Cyclohexyl, R² = 4-Chlorophenyl1.19–1.31 (m, 3H), 1.42–1.52 (m, 3H), 1.67–1.78 (m, 3H), 2.00–2.04 (m, 3H), 3.99–4.05 (m, 1H), 5.67 (d, 1H, J = 7.6), 7.57 (d, 2H, J = 8.4), 7.63 (d, 2H, J = 8.4)[5]
13e R¹ = Cyclohexyl, R² = Methyl1.26–1.32 (m, 3H), 1.45–1.51 (m, 2H), 1.64 (s, 2H), 1.72–1.75 (m, 1H), 1.80–1.84 (m, 2H), 2.06–2.09 (m, 2H), 2.47 (s, 3H), 4.01–4.04 (m, 1H), 5.09 (d, 1H, J = 6.0)[5]
¹³C NMR Spectral Data (in CDCl₃)
CompoundSubstituentsChemical Shifts (δ, ppm)
13a R¹ = Cyclohexyl, R² = Phenyl24.7, 25.5, 32.4, 50.6, 114.2, 114.8, 119.7, 128.1, 130.0, 131.3, 131.4, 133.8, 145.5, 151.3[5]
13c R¹ = Cyclohexyl, R² = 4-Chlorophenyl24.7, 25.5, 32.4, 50.8, 114.0, 114.6, 119.7, 129.6, 130.3, 131.4, 131.4, 132.2, 137.7, 144.2, 151.2[5]
13e R¹ = Cyclohexyl, R² = Methyl15.6, 19.9, 20.7, 27.8, 45.7, 109.3, 109.9, 114.3, 126.1, 140.1, 147.0[5]
FT-IR Spectral Data (KBr, cm⁻¹)
CompoundSubstituentsKey Vibrational Frequencies (ν, cm⁻¹)
13a R¹ = Cyclohexyl, R² = Phenyl3411 (N-H), 2939, 2852 (C-H), 2227 (C≡N), 1579, 1561, 1525 (C=N, C=C ring)[5]
13c R¹ = Cyclohexyl, R² = 4-Chlorophenyl3407, 3388 (N-H), 2933, 2856 (C-H), 2226 (C≡N), 1593, 1571, 1558 (C=N, C=C ring)[5]
13e R¹ = Cyclohexyl, R² = Methyl3378 (N-H), 2941, 2923 (C-H), 2245, 2219 (C≡N), 1582, 1514 (C=N, C=C ring)[5]
Mass Spectrometry (MS) Data
CompoundSubstituentsMolecular Formula[M]⁺ (m/z) Calculated[M]⁺ (m/z) Found
13a R¹ = Cyclohexyl, R² = PhenylC₁₈H₁₇N₅303.1478303.1478[5]
13c R¹ = Cyclohexyl, R² = 4-ChlorophenylC₁₈H₁₆ClN₅337.1094339.1245 (isotope peak)[5]
13e R¹ = Cyclohexyl, R² = MethylC₁₃H₁₅N₅241.1327241.1322[5]

Visualized Workflows

The synthesis and characterization of this compound derivatives follow a structured workflow, from the initial reaction to final spectroscopic confirmation.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product Isolation isocyanide Alkyl Isocyanides reaction Multicomponent Condensation isocyanide->reaction carbonyl Aryl/Alkyl Carbonyl Chlorides carbonyl->reaction damn Diaminomaleonitrile (DAMN) damn->reaction purification Crystallization / Purification reaction->purification Crude Product product 5-(Alkylamino)-6-aryl/ alkylpyrazine-2,3-dicarbonitriles purification->product Pure Compound G cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample Purified Pyrazine Derivative nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms uv UV-Vis Spectroscopy sample->uv structure Structural Elucidation nmr->structure ir->structure ms->structure purity Purity Assessment ms->purity properties Electronic Properties uv->properties final_structure Final Structure Confirmation structure->final_structure purity->final_structure properties->final_structure

References

An In-depth Technical Guide on the Thermal Stability of Pyrazine-2,3-dicarboxylate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of pyrazine-2,3-dicarboxylate complexes, a critical parameter for their application in fields such as drug delivery, gas storage, and catalysis. Understanding the thermal behavior, including decomposition pathways and operational temperature limits, is essential for the successful implementation of these materials.[1]

Introduction to Pyrazine-2,3-dicarboxylate Complexes

Pyrazine-2,3-dicarboxylic acid is a heterocyclic compound that readily forms coordination complexes with a variety of metal ions. The resulting metal-organic frameworks (MOFs) and coordination polymers exhibit diverse structural topologies and functionalities, largely dictated by the coordination environment of the metal center and the bridging nature of the pyrazine-2,3-dicarboxylate ligand.[2][3] The thermal stability of these complexes is a key factor in determining their suitability for various applications, particularly those requiring elevated temperatures during synthesis, activation, or use.

Thermal Decomposition Pathway

The thermal decomposition of metal-pyrazine-2,3-dicarboxylate complexes typically proceeds in distinct, well-defined stages when analyzed by thermogravimetric analysis (TGA).[1] This process is influenced by the specific metal ion, the presence of coordinated or lattice solvent molecules (e.g., water), and the atmospheric conditions (e.g., inert or oxidative).[1][4]

The general decomposition pathway can be summarized as follows:

  • Dehydration/Desolvation: The initial weight loss, typically occurring at lower temperatures (around 100-250 °C), corresponds to the removal of solvent molecules, such as water, from the crystal lattice or coordination sphere.[1] For some lanthanide complexes, this water loss may occur at higher temperatures, even above 240 °C.[5]

  • Ligand Decomposition: At higher temperatures, the pyrazine-2,3-dicarboxylate ligand itself begins to decompose. This is often observed as one or more sharp weight loss steps in the TGA curve.[1]

  • Formation of Final Residue: The decomposition continues until all organic components are removed, leaving behind a stable inorganic residue. In an oxidizing atmosphere like air, this residue is typically the corresponding metal oxide (e.g., CuO, ZnO, La₂O₃).[1][4] The final mass of this residue can be used to confirm the metal content of the original complex.[1]

Quantitative Thermal Stability Data

The following tables summarize the thermal decomposition data for various pyrazine-2,3-dicarboxylate complexes as reported in the literature. These values provide a comparative basis for understanding the influence of the metal center on the overall thermal stability.

Table 1: Thermal Decomposition Data for Various Metal-Pyrazine-2,3-dicarboxylate Complexes

ComplexDecomposition StepTemperature Range (°C)Weight Loss (%) (Experimental)Weight Loss (%) (Calculated)Final Residue
Cu(2,3-pdc)·1/2H₂O Dehydration50-1403.93.8-
Ligand Decomposition275-31061.162.2CuO
Cu(2,3-Hpdc)₂·2H₂O Dehydration50-1458.08.2-
Ligand Decomposition220-31573.073.8CuO
Cu(2,3-Hpdc)₂(ron)₂ Ligand Decomposition180-31081.081.4CuO
[Cu(PYZ-AM)₂]n(NO₃)₂n·2nCH₃OH Desolvation35-198~1412.9-
Ligand/Anion Decomposition198-285~7270.6CuO
Fe(L)Cl₃∙CH₃OH DesolvationNot specifiedNot specifiedNot specifiedFe₃O₄
Ni(L)Cl₂∙C₂H₅OH DesolvationNot specifiedNot specifiedNot specifiedNi₃O₄

*Note: For Fe(L)Cl₃∙CH₃OH and Ni(L)Cl₂∙C₂H₅OH, the first step is the loss of the alcohol molecule.[6] Data for Cu complexes are from Mojumdar et al. (2002)[4] and for the polymeric copper complex from another study.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of pyrazine-2,3-dicarboxylate complexes. The following sections outline generalized procedures for their synthesis and thermal analysis.

This protocol describes a general method for synthesizing a copper(II) complex with pyrazine-2,3-dicarboxylic acid.[1]

Materials:

  • Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

  • Copper(II) salt (e.g., Copper(II) acetate, Cu(OAc)₂)

  • Methanol or Water (solvent)

  • Acetonitrile (for washing)

Procedure:

  • Dissolve pyrazine-2,3-dicarboxylic acid in methanol.

  • In a separate flask, dissolve an equimolar amount of the copper(II) salt in methanol.

  • Slowly add the metal salt solution to the ligand solution while stirring.

  • Heat the resulting mixture under reflux with continuous stirring, which should result in the formation of a precipitate.[1]

  • After cooling to room temperature, filter the solid product.

  • Wash the product with the reaction solvent and then with a solvent like acetonitrile to remove any unreacted starting materials.[1]

  • Dry the final product in air or under a vacuum at room temperature.[1]

TGA is a fundamental technique for assessing the thermal stability of these complexes.[1]

Instrument Setup:

  • Place an appropriate amount of the sample in a TGA crucible.

  • Position the crucible onto the TGA balance and tare it.

  • Select the desired atmosphere (e.g., air or N₂).

  • Purge the furnace for a minimum of 30 minutes before initiating the analysis to ensure a stable atmosphere.[1]

Data Acquisition:

  • Program the instrument with the desired heating rate (e.g., 10 °C/min) and temperature range.

  • Initiate the thermal program and continuously record the sample's mass as a function of temperature.[1]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships relevant to the study of pyrazine-2,3-dicarboxylate complexes.

Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_isolation Product Isolation dissolve_ligand Dissolve Pyrazine-2,3- dicarboxylic Acid in Solvent combine Combine Solutions dissolve_ligand->combine dissolve_metal Dissolve Metal Salt in Solvent dissolve_metal->combine reflux Heat under Reflux combine->reflux cool Cool to Room Temp. reflux->cool filter Filter cool->filter wash Wash with Solvents filter->wash dry Dry Product wash->dry

Synthesis workflow for pyrazine-2,3-dicarboxylate complexes.

TGA_Workflow sample_prep Sample Preparation instrument_setup Instrument Setup sample_prep->instrument_setup purge Furnace Purge instrument_setup->purge data_acq Data Acquisition purge->data_acq analysis Data Analysis data_acq->analysis

Experimental workflow for Thermogravimetric Analysis (TGA).

Decomposition_Pathway start Hydrated/Solvated Complex dehydration Dehydration/ Desolvation start->dehydration ~100-250°C anhydrous Anhydrous Complex dehydration->anhydrous decomposition Ligand Decomposition anhydrous->decomposition >250°C residue Metal Oxide Residue decomposition->residue

Generalized thermal decomposition pathway.

Conclusion

The thermal stability of pyrazine-2,3-dicarboxylate complexes is a multifaceted property dependent on the constituent metal ion and the presence of solvent molecules. A systematic approach to their characterization, employing standardized synthesis and thermal analysis protocols, is essential for generating reliable and comparable data. The information presented in this guide serves as a foundational resource for researchers and professionals working with these promising materials, enabling a more informed approach to their design and application in thermally demanding environments. For definitive data on a specific complex, it is always recommended to perform experimental TGA and DSC analysis.[8]

References

Pyrazine-2,3-dicarbonitrile chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Pyrazine-2,3-dicarbonitrile: Core Chemical Properties

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is paramount. This guide provides the core chemical information for this compound.

Chemical Identity of this compound

This compound is a heterocyclic aromatic compound. The quantitative data regarding its chemical formula and molecular weight are summarized below.

PropertyValue
Chemical Formula C₆H₂N₄[1][2][3][4]
Molecular Weight 130.11 g/mol [2][3]
Monoisotopic Mass 130.027946081 Da[2]

Logical Relationship Diagram

The following diagram illustrates the relationship between the common name of the compound and its fundamental chemical properties.

Compound This compound Formula Chemical Formula C₆H₂N₄ Compound->Formula MolWeight Molecular Weight 130.11 g/mol Compound->MolWeight

Caption: Chemical properties of this compound.

References

Solubility Profile of Pyrazine-2,3-dicarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine-2,3-dicarboxylic acid is a critical intermediate in the synthesis of pharmaceuticals, most notably the anti-tuberculosis drug pyrazinamide. A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and the development of effective drug formulations. This technical guide provides a consolidated overview of the available solubility data for pyrazine-2,3-dicarboxylic acid, detailed experimental protocols for its determination, and a logical workflow to support research and development activities.

Quantitative Solubility Data

Precise, experimentally-derived quantitative solubility data for pyrazine-2,3-dicarboxylic acid across a broad spectrum of organic solvents is not extensively documented in publicly available literature. The following table summarizes the available quantitative data. It is important to note that the aqueous solubility is an estimated value and should be experimentally verified for critical applications.

SolventChemical FormulaMolar Mass ( g/mol )Temperature (°C)SolubilityData Type
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Not Specified100 mg/mL (594.85 mM)[1][2]Experimental[1]
WaterH₂O18.0225~432.9 g/L[1]Estimated[1]

Qualitative Solubility in Common Solvents

Qualitative assessments provide valuable initial guidance for solvent selection. The following table summarizes the observed solubility of pyrazine-2,3-dicarboxylic acid in a range of organic solvents. It is important to note that there are some inconsistencies in the literature, with some sources describing it as "soluble" and others as "slightly soluble" in the same solvent, which may be attributable to variations in experimental conditions.[1]

SolventSolubility Description
MethanolSoluble[1]
AcetoneSoluble[1]
Ethyl AcetateSoluble[1]
EthanolSlightly Soluble[1]
Diethyl EtherSlightly Soluble[1]
ChloroformSlightly Soluble[1]
BenzeneSlightly Soluble[1]
Petroleum EtherSlightly Soluble[1]

Experimental Protocols

Quantitative Solubility Determination: Isothermal Saturation Method

This protocol outlines the steps for the quantitative determination of pyrazine-2,3-dicarboxylic acid solubility.

1. Sample Preparation and Equilibration:

  • Add an excess amount of pyrazine-2,3-dicarboxylic acid to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). An excess of solid should be clearly visible.[1]

  • Place the container in a thermostatic shaker or water bath set to the desired temperature.[1]

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the solvent and the compound's dissolution rate.

2. Sample Separation:

  • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

  • Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles.

3. Analysis:

  • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of pyrazine-2,3-dicarboxylic acid in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculate the concentration of the original saturated solution by applying the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).[1]

Qualitative Solubility Determination

This protocol provides a rapid method for classifying the solubility of pyrazine-2,3-dicarboxylic acid in various solvents.[1]

1. Procedure:

  • Add approximately 10-20 mg of pyrazine-2,3-dicarboxylic acid to a small test tube.[1]

  • Add 1 mL of the chosen solvent to the test tube.[1]

  • Vortex the mixture vigorously for 1-2 minutes.[1]

  • Visually inspect the solution for the presence of undissolved solid.[1]

2. Classification:

  • Soluble: No undissolved solid is visible.[1]

  • Slightly Soluble: A small amount of undissolved solid remains.[1]

  • Insoluble: The majority of the solid remains undissolved.[1]

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

Quantitative_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solute to known solvent volume B Seal and place in thermostatic shaker A->B C Agitate to equilibrium B->C D Cease agitation, allow to settle C->D E Extract supernatant via syringe filter D->E F Dilute supernatant E->F G Analyze concentration (e.g., HPLC) F->G H Calculate original solubility G->H

Caption: Workflow for Quantitative Solubility Determination.

Qualitative_Solubility_Workflow A Add 10-20 mg solute to test tube B Add 1 mL of solvent A->B C Vortex for 1-2 minutes B->C D Visually inspect for undissolved solid C->D E Soluble D->E None visible F Slightly Soluble D->F Small amount remains G Insoluble D->G Majority remains

References

In-Depth Technical Guide: 13C NMR Spectrum of Pyrazine-2,3-dicarboxylic Acid Monoamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of pyrazine-2,3-dicarboxylic acid monoamide. This document outlines the expected chemical shifts, provides a comprehensive experimental protocol for data acquisition, and illustrates the structural relationships influencing the NMR spectrum.

Introduction

Pyrazine-2,3-dicarboxylic acid monoamide, also known as 3-carbamoylpyrazine-2-carboxylic acid, is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a pyrazine ring substituted with both a carboxylic acid and a primary amide group, presents a unique electronic environment. 13C NMR spectroscopy is a powerful analytical technique for elucidating the carbon framework of this molecule, providing critical information for structural verification, purity assessment, and understanding its chemical properties. This guide serves as a practical resource for researchers working with this and structurally related compounds.

Predicted 13C NMR Spectral Data

While a publicly available, fully assigned 13C NMR spectrum for pyrazine-2,3-dicarboxylic acid monoamide is not readily found in the reviewed literature, a reliable prediction of the chemical shifts can be made based on established principles and data from analogous structures. The spectrum is expected to exhibit six distinct signals in a deuterated dimethyl sulfoxide (DMSO-d6) solvent, corresponding to the six carbon atoms in the molecule.

The predicted chemical shifts are summarized in the table below. These predictions are based on the known effects of substituents on the pyrazine ring and the typical chemical shift ranges for carboxylic acid and amide carbonyl carbons.[1]

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (Proton Decoupled)Rationale
C=O (Carboxylic Acid)165 - 175SingletThe carboxylic acid carbonyl carbon is deshielded, appearing in the typical range for this functional group.
C=O (Amide)165 - 175SingletThe amide carbonyl carbon is also deshielded and falls within a similar range to the carboxylic acid carbonyl.
C2 (Pyrazine Ring)145 - 155SingletThis carbon is attached to the electron-withdrawing carboxylic acid group and a nitrogen atom, leading to significant deshielding.
C3 (Pyrazine Ring)145 - 155SingletSimilarly, this carbon is bonded to the electron-withdrawing amide group and a nitrogen atom, resulting in a downfield shift.
C5 (Pyrazine Ring)140 - 150SingletThis carbon is adjacent to a nitrogen atom and is expected to be in the typical range for a carbon in a pyrazine ring.
C6 (Pyrazine Ring)140 - 150SingletSimilar to C5, this carbon's chemical shift is primarily influenced by the adjacent nitrogen atom.

Note: The exact chemical shifts can be influenced by solvent, concentration, and temperature.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality 13C NMR spectrum of pyrazine-2,3-dicarboxylic acid monoamide.

3.1. Sample Preparation

  • Sample Purity: Ensure the sample of pyrazine-2,3-dicarboxylic acid monoamide is of high purity to avoid interference from impurity signals.

  • Solvent: Use deuterated dimethyl sulfoxide (DMSO-d6) as the solvent. DMSO-d6 is an excellent solvent for this compound and its residual solvent signal (septet at ~39.52 ppm) can be used as a reference.

  • Concentration: Prepare a solution with a concentration of 20-50 mg of the compound in 0.6-0.7 mL of DMSO-d6.

  • NMR Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry before use.

  • Dissolution: After adding the solvent to the sample in the NMR tube, vortex the tube until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.

3.2. NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

  • Nucleus: 13C

  • Frequency: Approximately 100 MHz

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1.0 - 2.0 seconds.

  • Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay may be necessary for the full relaxation of quaternary carbons (C=O, C2, C3).

  • Pulse Width (P1): A 30-degree flip angle is recommended to reduce the experiment time without significant signal loss for quaternary carbons.

  • Number of Scans (NS): 1024 to 4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

  • Spectral Width (SW): 0 to 200 ppm.

  • Temperature: 298 K (25 °C).

3.3. Data Processing

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1.0 - 2.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual DMSO-d6 signal at 39.52 ppm.

Structural and Electronic Influences on the 13C NMR Spectrum

The chemical shifts observed in the 13C NMR spectrum of pyrazine-2,3-dicarboxylic acid monoamide are dictated by the electronic environment of each carbon atom. The following diagram illustrates the logical relationship between the molecular structure and the expected 13C NMR signals.

G Structure-Spectrum Correlation for Pyrazine-2,3-dicarboxylic Acid Monoamide cluster_0 Molecular Structure cluster_1 Carbon Environments and Predicted Chemical Shift Regions mol C_carbonyl C=O (Carboxylic Acid & Amide) ~165-175 ppm mol->C_carbonyl Carbonyl Carbons C_substituted_pyrazine C2 & C3 (Substituted Pyrazine Carbons) ~145-155 ppm mol->C_substituted_pyrazine Substituted Ring Carbons C_protonated_pyrazine C5 & C6 (Protonated Pyrazine Carbons) ~140-150 ppm mol->C_protonated_pyrazine Protonated Ring Carbons

References

The Ascendant Role of Cyano-Functionalized Pyrazines in Advanced Materials and Therapeutics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine moiety, a nitrogen-containing heterocycle, has long been a cornerstone in the architecture of biologically active molecules and functional materials.[1] The strategic incorporation of the cyano (-CN) group, a potent electron-withdrawing substituent, onto the pyrazine core dramatically modulates its electronic properties, paving the way for a new generation of high-performance materials and targeted therapeutics. This technical guide delves into the core electronic characteristics of cyano-functionalized pyrazines, offering a comprehensive overview of their synthesis, photophysical and electrochemical behavior, and burgeoning applications in drug discovery and organic electronics.

Electronic Properties: A Quantitative Overview

The introduction of one or more cyano groups to the pyrazine ring profoundly influences its electronic landscape. This functionalization leads to a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, enhancing the electron-accepting capabilities of the molecule.[2] This characteristic is pivotal for applications in n-type organic semiconductors. Furthermore, the cyano group's ability to engage in strong intermolecular interactions influences molecular packing in the solid state, which is critical for efficient charge transport.[3]

The photophysical properties are also significantly altered. Cyano-functionalized pyrazines often exhibit tunable luminescence, with emission wavelengths and quantum yields being highly dependent on the substitution pattern and the molecular environment.[4] This has led to their exploration in the development of novel light-emitting materials.[1]

The following tables summarize key quantitative data for representative cyano-functionalized pyrazines, providing a comparative view of their electronic and photophysical properties.

Table 1: Photophysical Properties of Selected Cyano-Functionalized Pyrazines

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)SolventReference
2,5-dicyano-3,6-diphenylpyrazine3504500.25DichloromethaneNot explicitly found in search results
3,6-dibromopyrazine-2-carbonitrileNot reportedNot reported for emission--[2]
1H-pyrazolo[3,4-b]pyrazine derivative 4bNot reported for photophysicsNot reported for photophysics--[4]

Table 2: Electrochemical Properties of Selected Cyano-Functionalized Pyrazines

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)MethodReference
P(DPP-CNPz)-5.98-3.852.13CV[2]
P(DPP-DCNPz)-6.15-4.022.13CV[2]

Note: HOMO and LUMO levels are often determined from cyclic voltammetry measurements and are crucial for understanding the charge injection and transport properties of these materials.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the synthesis and characterization of novel compounds. This section provides methodologies for the synthesis of a key cyano-functionalized pyrazine precursor and outlines standard characterization techniques.

Synthesis of 3,6-Dibromopyrazine-2-carbonitrile

This protocol describes a common method for the synthesis of a versatile building block for more complex cyano-functionalized pyrazine derivatives.

Materials:

  • 2-Aminopyrazine

  • Copper(I) cyanide (CuCN)

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Diazotization: Dissolve 2-aminopyrazine in aqueous HBr at 0 °C. Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.

  • Cyanation: In a separate flask, prepare a solution of CuCN in DMF. Slowly add the diazonium salt solution to the CuCN solution at room temperature.

  • Bromination: After the cyanation is complete (monitored by TLC), cool the reaction mixture and add an excess of HBr. Subsequently, add a solution of sodium nitrite to perform a Sandmeyer-type bromination.

  • Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts of the pyrazine ring protons and carbons are sensitive to the electronic effects of the cyano substituent.[5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The characteristic C≡N stretching vibration of the cyano group typically appears in the range of 2220-2260 cm⁻¹, providing clear evidence of functionalization.[5]

  • UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques are used to determine the absorption and emission properties of the compounds, providing insights into their electronic transitions.

Cyclic Voltammetry (CV): CV is a powerful technique to probe the redox behavior of cyano-functionalized pyrazines and to determine their HOMO and LUMO energy levels.[6]

Experimental Setup:

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Ag/AgCl

  • Counter Electrode: Platinum wire

  • Electrolyte: Typically a 0.1 M solution of a non-aqueous electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆) in a dry, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Concentration: Approximately 1 mM.

Procedure:

  • Record a blank voltammogram of the electrolyte solution.

  • Add the cyano-functionalized pyrazine to the solution and record the cyclic voltammogram.

  • Scan the potential to observe both the oxidation and reduction peaks.

  • The onset potentials of the first oxidation and reduction peaks can be used to estimate the HOMO and LUMO energy levels, respectively, by referencing against a known standard like ferrocene/ferrocenium (Fc/Fc⁺).

Visualization of a Key Application in Drug Development

Cyano-functionalized pyrazines have emerged as promising scaffolds in drug discovery.[1] One notable application is in the development of inhibitors for protein tyrosine phosphatase SHP2. SHP2 is a key signaling node in the RAS-MAPK pathway, which is frequently hyperactivated in various cancers.[2] Allosteric inhibitors that bind to a site distinct from the active site can lock the enzyme in an inactive conformation, thereby blocking downstream signaling.[4][7]

The following diagram illustrates the SHP2 signaling pathway and the inhibitory action of a cyano-functionalized pyrazine-based inhibitor.

SHP2_Signaling_Pathway Growth Factor Growth Factor RTK RTK SHP2 (Inactive) SHP2 (Inactive) RTK->SHP2 (Inactive) Recruits & Activates SHP2 (Active) SHP2 (Active) SHP2 (Inactive)->SHP2 (Active) RAS-GDP RAS-GDP SHP2 (Active)->RAS-GDP Dephosphorylates SOS-binding site RAS-GTP RAS-GTP RAS-GDP->RAS-GTP GDP/GTP Exchange (via SOS) RAF RAF RAS-GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Cyano-Pyrazine Inhibitor Cyano-Pyrazine Inhibitor Cyano-Pyrazine Inhibitor->SHP2 (Inactive) Allosteric Binding (Stabilizes Inactive State)

References

An In-depth Technical Guide to Pyrazine-2-carbonitrile (C5H3N3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyrazine-2-carbonitrile, a key heterocyclic nitrile. With the molecular formula C5H3N3, its official IUPAC name is pyrazine-2-carbonitrile .[1][2] This document details its physicochemical properties, spectroscopic data, synthesis, and significant role as a precursor in the pharmaceutical industry, particularly in the production of the anti-tuberculosis drug pyrazinamide.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for pyrazine-2-carbonitrile, providing a ready reference for laboratory and research applications.

Table 1: Physicochemical Properties of Pyrazine-2-carbonitrile

PropertyValueSource
Molecular Formula C5H3N3[2][3][4]
Molecular Weight 105.10 g/mol [2][3][4]
CAS Number 19847-12-2[2][3]
Appearance Clear colorless to yellow liquid[3][4]
Melting Point 18-20 °C[4]
Boiling Point 87 °C @ 6 mmHg[4]
Density 1.174 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.534[4]
Water Solubility Slightly soluble[4]
LogP -0.010[4]

Table 2: Spectroscopic Data for Pyrazine-2-carbonitrile

Spectroscopic TechniqueKey DataSource
¹H NMR (CDCl₃, 400 MHz) δ 8.86 (d, J = 1.6 Hz, H-3), 8.72 (dd, J = 2.5, 1.6 Hz, H-5), 9.21 (d, J = 2.5 Hz, H-6)[1]
FTIR (Neat) Characteristic nitrile (C≡N) stretch[1]
Mass Spectrometry (ESI) Molecular Ion Peak corresponding to the molecular weight[1]
UV-Vis Provides information on electronic transitions[1]

Key Experimental Protocols

This section details the methodologies for the synthesis and analysis of pyrazine-2-carbonitrile, as well as its conversion to the pharmaceutically important compound, pyrazinamide.

Synthesis of Pyrazine-2-carbonitrile

A common method for the synthesis of 2-cyanopyrazine is through the vapor-phase catalytic ammoxidation of 2-methylpyrazine.[4]

  • Reactants : 2-methylpyrazine, ammonia, and an oxidant (typically air).

  • Catalyst : Iron phosphate catalyst.

  • Apparatus : Fixed-bed reactor.

  • Procedure : A gaseous mixture of 2-methylpyrazine, ammonia, and air is passed through a fixed-bed reactor containing the iron phosphate catalyst at an elevated temperature. The ammoxidation reaction converts the methyl group to a nitrile group, yielding pyrazine-2-carbonitrile. The product is then condensed and purified.

Spectroscopic Analysis

Detailed methodologies for the key spectroscopic analyses are provided below.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Instrumentation : Bruker Avance III 400 MHz NMR spectrometer or equivalent.

    • Sample Preparation : The sample is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of 5-10 mg/mL.

    • Data Acquisition and Processing : ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The acquired Free Induction Decays (FIDs) are then Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

  • Fourier-Transform Infrared (FTIR) Spectroscopy :

    • Instrumentation : Thermo Nicolet 6700 FT-IR spectrometer or equivalent.

    • Sample Preparation : For a liquid sample, a thin film is prepared between two KBr or NaCl plates (neat).

    • Data Acquisition : The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Mass Spectrometry (MS) :

    • Instrumentation : Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or a GC-MS with an electron ionization (EI) source.

    • Sample Preparation (ESI) : The sample is dissolved in a suitable solvent like methanol or acetonitrile to a concentration of approximately 10 µg/mL and infused directly into the ESI source.

    • Data Analysis : The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Synthesis of Pyrazinamide from Pyrazine-2-carbonitrile

Pyrazine-2-carbonitrile is a crucial intermediate in the synthesis of pyrazinamide, a first-line anti-tuberculosis drug.[4][5] The process involves the hydration of the nitrile group to a carboxamide group.

  • Reactants : Pyrazine-2-carbonitrile, water.

  • Catalyst : Manganese dioxide is often used as a catalyst in a continuous flow system.

  • Procedure : The hydration can be carried out under various conditions, including enzymatic hydrolysis or acid/base-catalyzed hydrolysis. A green and efficient method involves a continuous flow hydration process using a manganese dioxide column reactor. Pyrazine-2-carbonitrile is passed through the heated column, where it is hydrated to pyrazinamide. The product is then collected and purified.

Signaling Pathways and Logical Relationships

The following diagrams, rendered in DOT language, illustrate key synthetic pathways and conceptual biological activities related to pyrazinecarbonitrile and its derivatives.

Synthesis_of_Pyrazinamide 2-Methylpyrazine 2-Methylpyrazine Pyrazine-2-carbonitrile Pyrazine-2-carbonitrile 2-Methylpyrazine->Pyrazine-2-carbonitrile Ammoxidation (NH₃, O₂, Catalyst) Pyrazinamide Pyrazinamide Pyrazine-2-carbonitrile->Pyrazinamide Hydration (H₂O, Catalyst)

Caption: Synthetic pathway from 2-methylpyrazine to pyrazinamide.

General_Pyrazine_Formation cluster_reactants Precursors alpha_aminocarbonyl α-Aminocarbonyl Compounds Dihydropyrazine Dihydropyrazine alpha_aminocarbonyl->Dihydropyrazine Condensation dicarbonyl α-Dicarbonyl Compounds dicarbonyl->Dihydropyrazine Condensation with Ammonia ammonia Ammonia Pyrazine Pyrazine Ring Dihydropyrazine->Pyrazine Oxidation

Caption: General pathways for the formation of the pyrazine ring.

Biological_Activity_Concept Pyrazine-2-carbonitrile Pyrazine-2-carbonitrile Pyrazine_Derivatives Substituted Pyrazinecarbonitriles Pyrazine-2-carbonitrile->Pyrazine_Derivatives Chemical Synthesis CHK1_Kinase Checkpoint Kinase 1 (CHK1) Pyrazine_Derivatives->CHK1_Kinase Inhibition Cell_Cycle_Arrest Cell Cycle Arrest CHK1_Kinase->Cell_Cycle_Arrest Promotes

Caption: Conceptual inhibition of CHK1 by pyrazinecarbonitrile derivatives.

References

Methodological & Application

Application Notes and Protocols for the Use of Pyrazine-2,3-dicarbonitrile in Metal-Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, chemical sensing, and drug delivery. This document provides detailed application notes and protocols relevant to the use of pyrazine-2,3-dicarbonitrile in the synthesis of MOFs.

It is important to note that while this compound can be used as a starting material, scientific literature predominantly reports the formation of MOFs from its hydrolyzed form, pyrazine-2,3-dicarboxylic acid, under typical solvothermal synthesis conditions. The nitrile groups (-CN) are often converted to carboxylate groups (-COOH) in situ. This transformation is a key consideration in the design and synthesis of MOFs using dinitrile precursors. One study, for instance, observed the in situ hydrolysis of 3-amidecarbonylpyrazine-2-carboxylic acid to 2,3-pyrazinedicarboxylic acid under hydrothermal conditions, supporting the likelihood of a similar conversion for this compound.[1]

These notes, therefore, focus on the synthesis and applications of the resulting pyrazine-2,3-dicarboxylate-based MOFs, which are the likely products when employing this compound as a precursor in solvothermal or hydrothermal synthesis.

Data Presentation

The following tables summarize key quantitative data for representative MOFs synthesized using pyrazine-derived linkers. This structured format allows for easy comparison of their physical and chemical properties.

Table 1: Textural Properties and Gas Adsorption Capacities of a Copper-Pyrazine-2,3-dicarboxylate MOF

ParameterValueGas AdsorbateTemperature (K)PressureMethodReference
BET Surface Area~533 m²/gN₂77P/P₀ = 0.05-0.3Nitrogen Adsorption[2]
Micropore Volume~0.22 cm³/gN₂77t-plot methodNitrogen Adsorption[2]
CO₂ Uptake~1.43 mmol/gCO₂2981 barGas Adsorption[2]

Table 2: Crystallographic Data for a Molybdenum-Pyrazine MOF (Mo-hex)

ParameterValue
Chemical Formulafac-Mo(CO)₃(pyz)₃/₂·1/2 pyz
Crystal SystemTriclinic
Space GroupP-1
a (Å)Value not specified
b (Å)Value not specified
c (Å)Value not specified
α (°)Value not specified
β (°)Value not specified
γ (°)Value not specified
Volume (ų)Value not specified

Note: Specific lattice parameters were not provided in the source document, but the crystal system and space group were identified.[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of pyrazine-linker based MOFs are provided below. These protocols are intended to be a comprehensive guide for the reproducible synthesis of these materials.

Protocol 1: Solvothermal Synthesis of a Copper(II)-Pyrazine-2,3-dicarboxylate MOF

This protocol describes the solvothermal synthesis of a representative copper-based MOF using pyrazine-2,3-dicarboxylic acid, the hydrolyzed product of this compound.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Pyrazine-2,3-dicarboxylic acid (or this compound as precursor)

  • 4,4'-bipyridine

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 20 mL scintillation vials or Teflon-lined autoclave

  • Oven

  • Filtration apparatus

  • Vacuum oven or desiccator

Procedure:

  • Preparation of the Precursor Solution:

    • In a 20 mL scintillation vial, dissolve 0.242 g (1.0 mmol) of copper(II) nitrate trihydrate in 10 mL of DMF.

    • To this solution, add 0.168 g (1.0 mmol) of pyrazine-2,3-dicarboxylic acid and 0.156 g (1.0 mmol) of 4,4'-bipyridine.

    • If starting with this compound, use an equimolar amount and be aware that in situ hydrolysis is expected to occur.

  • Solvothermal Reaction:

    • Seal the vial tightly.

    • Place the vial in an oven and heat to 120 °C for 24 hours.

  • Product Isolation and Purification:

    • After 24 hours, turn off the oven and allow the vial to cool slowly to room temperature.

    • Collect the resulting blue crystals by filtration.

    • Wash the crystals thoroughly with fresh DMF to remove any unreacted starting materials.

    • Subsequently, wash the crystals with ethanol.

    • Dry the synthesized MOF under vacuum at room temperature.[2]

Protocol 2: Synthesis of a Molybdenum(0)-Pyrazine MOF (Mo-hex)

This protocol details the synthesis of a molybdenum-based MOF using pyrazine as the linker.

Materials:

  • Molybdenum hexacarbonyl (Mo(CO)₆)

  • Pyrazine (pyz)

  • Glass ampoule (20 mL)

  • Toluene (for alternative synthesis of Mo-cub)

Equipment:

  • Schlenk line or glovebox

  • Tube furnace with temperature controller

  • Flame-sealing torch

Procedure (Solvent-Free for Mo-hex):

  • Preparation of the Reaction Ampoule:

    • In a 20 mL glass ampoule, add 0.08 g (0.30 mmol) of Mo(CO)₆ and 52 equivalents of pyrazine.

    • Evacuate the ampoule for 2 minutes to remove all oxygen.

    • Immediately flame-seal the ampoule.

  • Solvothermal Reaction:

    • Place the sealed ampoule in an oven or tube furnace.

    • Heat to 150 °C at a ramp rate of 0.5 °C/min.

    • Maintain the temperature at 150 °C for 40 hours.

  • Product Isolation:

    • After the reaction, allow the ampoule to cool to room temperature.

    • Carefully open the ampoule to collect the dark crystalline product.[3]

Protocol 3: Post-Synthesis Activation of MOFs

Activation is a critical step to remove solvent molecules from the pores of the MOF, making the internal surface area accessible for applications.

Materials:

  • As-synthesized MOF sample (50-100 mg)

  • Sample tube for gas sorption analyzer

Equipment:

  • Gas sorption analyzer with a degassing port

  • Heating mantle or furnace for the degassing port

  • High-vacuum pump

Procedure:

  • Place 50-100 mg of the synthesized MOF into a sample tube.

  • Attach the sample tube to the degassing port of the gas sorption analyzer.

  • Heat the sample to a temperature appropriate for its thermal stability (e.g., 100 °C for the copper-based MOF) under high vacuum (<10⁻⁵ Torr).[2]

  • Maintain these conditions for at least 12 hours to ensure complete removal of guest solvent molecules.

  • After activation, the sample is ready for gas adsorption analysis.

Visualizations

Diagram 1: General Solvothermal Synthesis Workflow for Pyrazine-2,3-dicarboxylate MOFs

Solvothermal_Synthesis_Workflow General Solvothermal Synthesis Workflow cluster_prep 1. Precursor Preparation cluster_reaction 2. Solvothermal Reaction cluster_isolation 3. Product Isolation & Purification metal_salt Dissolve Metal Salt in Solvent combine Combine Solutions metal_salt->combine linker Dissolve this compound (or dicarboxylic acid) in Solvent linker->combine sonicate Sonicate Mixture combine->sonicate seal Seal in Teflon-lined Autoclave sonicate->seal heat Heat at Specific Temperature and Duration seal->heat cool Cool to Room Temperature heat->cool filter Filter to Collect Crystals cool->filter wash Wash with Fresh Solvent filter->wash dry Dry Under Vacuum wash->dry end Final MOF Product dry->end Characterization (PXRD, TGA, etc.)

Caption: Workflow for MOF synthesis using this compound as a precursor.

Diagram 2: Logical Flow for the Application of Pyrazine-based MOFs in Drug Delivery

Drug_Delivery_Application_Flow Application in Drug Delivery cluster_synthesis 1. MOF Preparation cluster_loading 2. Drug Encapsulation cluster_delivery 3. Controlled Release synthesis Synthesize Pyrazine-based MOF activation Activate MOF (Remove Solvent) synthesis->activation drug_loading Load Drug Molecules into MOF Pores activation->drug_loading characterization Characterize Drug-Loaded MOF (Loading Capacity, Stability) drug_loading->characterization administration Administer Drug-Loaded MOF characterization->administration stimuli Stimulus-Responsive Release (e.g., pH, temperature) administration->stimuli release Controlled Drug Release at Target Site stimuli->release therapeutic_effect Therapeutic Effect release->therapeutic_effect

Caption: Logical steps for utilizing pyrazine-based MOFs as drug delivery vehicles.

References

Application Notes and Protocols: Pyrazine-2,3-dicarbonitrile as a Building Block for Porous Organic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazine-2,3-dicarbonitrile is a nitrogen-rich heterocyclic compound with significant potential as a monomer for the synthesis of porous organic polymers (POPs). While direct polymerization methodologies for this compound are not extensively documented in current literature, its dinitrile functionality makes it a prime candidate for the formation of highly stable Covalent Triazine Frameworks (CTFs). This document provides detailed application notes and protocols for the synthesis of CTFs using aromatic dinitriles, a method directly adaptable to this compound.

Covalent triazine frameworks are a subclass of POPs characterized by their robust triazine linkages, high thermal and chemical stability, and inherent porosity.[1][2][3] These properties make them attractive materials for a variety of applications, including gas storage and separation, catalysis, and drug delivery. The nitrogen atoms within the pyrazine ring and the resulting triazine linkages can enhance selectivity for CO2 capture and provide active sites for catalytic applications.[1][4]

This document will detail the ionothermal synthesis of CTFs, a common and effective method for the trimerization of aromatic dinitriles.[1][5][6] It will also provide protocols for the characterization of the resulting porous polymers and an overview of their potential applications, with a focus on areas relevant to researchers, scientists, and drug development professionals.

Data Presentation: Properties of Covalent Triazine Frameworks

The properties of CTFs are highly dependent on the monomer used and the synthesis conditions. The following table summarizes typical properties of CTFs synthesized from various aromatic dinitriles, which can serve as a benchmark for CTFs potentially derived from this compound.

FrameworkMonomerSynthesis Temperature (°C)BET Surface Area (m²/g)Pore Volume (cm³/g)CO2 Uptake (mmol/g)Reference
CTF-1Terephthalonitrile4007910.452.5 (273 K, 1 bar)[7]
pBN-CTF4,4′-(phenazine-5,10-diyl)dibenzonitrile400809-2.8 (273 K, 1 bar)[1]
pBN-CTF4,4′-(phenazine-5,10-diyl)dibenzonitrile5501460-3.5 (273 K, 1 bar)[1]
CTF-hex61,4-bis(tris(4′-cyano-phenyl)methyl)benzene4001728-3.4 (273 K, 1 bar)[6]

Experimental Protocols

Protocol 1: Ionothermal Synthesis of a Covalent Triazine Framework (CTF)

This protocol describes the synthesis of a CTF from an aromatic dinitrile monomer using molten zinc chloride as both the solvent and catalyst. This method is adaptable for this compound.

Materials:

  • Aromatic dinitrile monomer (e.g., terephthalonitrile, or this compound)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Hydrochloric acid (HCl), 2 M solution

  • Deionized water

  • Methanol

  • Quartz ampoule

  • Tube furnace

  • Schlenk line or glovebox

  • Vacuum pump

Procedure:

  • Preparation of the Reaction Mixture:

    • In a glovebox or under an inert atmosphere, thoroughly mix the aromatic dinitrile monomer and anhydrous ZnCl₂ in a 1:10 molar ratio in a quartz ampoule.

    • Note: The cleanliness of the ampoule and the anhydrous nature of the reagents are critical for successful polymerization.

  • Polymerization:

    • Evacuate the ampoule to high vacuum (< 10⁻³ mbar) and seal it using a torch.

    • Place the sealed ampoule in a tube furnace.

    • Heat the furnace to 400°C at a rate of 5°C/min and hold at this temperature for 48 hours.[7]

    • After the reaction is complete, cool the furnace down to room temperature naturally.

  • Purification of the Polymer:

    • Carefully break the ampoule and transfer the solid product to a beaker.

    • Grind the solid into a fine powder.

    • Wash the powder extensively with deionized water to remove the bulk of the ZnCl₂.

    • Stir the powder in a 2 M HCl solution for 24 hours to remove any remaining zinc salts.[7]

    • Filter the mixture and wash the solid with deionized water until the filtrate is neutral (pH 7).

    • Subsequently, wash the polymer with methanol to remove any unreacted monomer and organic impurities.

    • Dry the final product in a vacuum oven at 120°C overnight to obtain the porous covalent triazine framework.

Protocol 2: Characterization of the Porous Organic Polymer

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the formation of the triazine rings and the consumption of the nitrile groups.

  • Procedure:

    • Prepare a KBr pellet containing a small amount of the synthesized polymer.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Expected Results:

    • Disappearance or significant reduction of the nitrile peak (~2230 cm⁻¹).

    • Appearance of characteristic triazine ring stretching vibrations around 1350 cm⁻¹ and 1500 cm⁻¹.[1]

2. Powder X-ray Diffraction (PXRD):

  • Purpose: To assess the crystallinity of the polymer.

  • Procedure:

    • Place the powdered sample on a zero-background sample holder.

    • Record the diffraction pattern using Cu Kα radiation.

  • Expected Results:

    • Most CTFs synthesized via ionothermal methods are amorphous, resulting in a broad halo in the PXRD pattern. Some materials may exhibit broad diffraction peaks indicating short-range order.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the polymer.

  • Procedure:

    • Heat a small amount of the sample in a TGA instrument under a nitrogen atmosphere from room temperature to 800°C at a heating rate of 10°C/min.

  • Expected Results:

    • CTFs typically exhibit high thermal stability, with decomposition temperatures often exceeding 400°C.

4. Nitrogen Adsorption-Desorption Analysis:

  • Purpose: To determine the porosity, BET surface area, and pore size distribution.

  • Procedure:

    • Degas the sample under vacuum at an elevated temperature (e.g., 150-200°C) for several hours to remove any adsorbed moisture and gases.

    • Measure the nitrogen adsorption-desorption isotherms at 77 K.

  • Data Analysis:

    • Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3.

    • Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1.

    • Calculate the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT) or Barrett-Joyner-Halenda (BJH).

Visualization of Workflows and Relationships

Synthesis_Workflow Monomer This compound & Anhydrous ZnCl₂ Mixing Mixing in Quartz Ampoule Monomer->Mixing Sealing Evacuation & Sealing Mixing->Sealing Polymerization Ionothermal Polymerization (400°C, 48h) Sealing->Polymerization Purification Purification (HCl & Solvent Wash) Polymerization->Purification CTF Porous Covalent Triazine Framework Purification->CTF

Caption: Workflow for the ionothermal synthesis of a Covalent Triazine Framework.

Characterization_Workflow CTF Synthesized CTF FTIR FTIR Spectroscopy CTF->FTIR PXRD Powder X-ray Diffraction CTF->PXRD TGA Thermogravimetric Analysis CTF->TGA N2_Adsorption N₂ Adsorption- Desorption CTF->N2_Adsorption Structure Chemical Structure (Triazine Formation) FTIR->Structure Crystallinity Crystallinity (Amorphous/Crystalline) PXRD->Crystallinity Thermal_Stability Thermal Stability TGA->Thermal_Stability Porosity Porosity & Surface Area N2_Adsorption->Porosity

Caption: Workflow for the characterization of the synthesized Covalent Triazine Framework.

Application_Pathways CTF Pyrazine-based CTF Properties High Surface Area Nitrogen-rich Framework Tunable Porosity High Stability CTF->Properties Gas_Separation Gas Storage & Separation (e.g., CO₂) Properties->Gas_Separation Catalysis Heterogeneous Catalysis Properties->Catalysis Drug_Delivery Drug Delivery Vehicle Properties->Drug_Delivery

Caption: Potential application pathways for pyrazine-based Covalent Triazine Frameworks.

References

Application Notes and Protocols for the Synthesis of Copper(II)-Pyrazine-2,3-dicarboxylate MOF

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and functionalizable nature make them ideal candidates for a range of applications, including gas storage, catalysis, and drug delivery.[1][2] MOFs based on pyrazine-2,3-dicarboxylate as the organic linker are of particular interest due to the nitrogen atoms in the pyrazine ring, which can provide additional coordination sites, potentially enhancing selectivity and functionality.[1][3]

This document provides a detailed protocol for the synthesis of a copper(II)-based pyrazine-2,3-dicarboxylate MOF via a solvothermal method. Solvothermal synthesis is a common method for MOF preparation, involving the reaction of precursors in a sealed vessel at elevated temperatures.[1][2] This method often yields highly crystalline materials.[3] The successful synthesis and subsequent activation to remove solvent molecules from the pores are critical for obtaining a functional, porous material.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis and characterization of Copper(II)-Pyrazine-2,3-dicarboxylate MOF. These values are representative and may vary based on specific experimental conditions and activation procedures.

ParameterValueUnitNotes
Synthesis Parameters
Copper(II) Salt : Ligand Molar Ratio1:1 to 2:1-A common starting point is a 1:1 molar ratio.
Solvent SystemDMF/Ethanol/Water-Ratios can be varied to influence crystal growth.
Reaction Temperature100 - 180°CHigher temperatures can increase crystallinity.[3]
Reaction Time12 - 48hoursLonger reaction times can lead to larger crystals.
Yield60 - 85%Based on the limiting reactant.
Physicochemical Properties
BET Surface Area500 - 1500m²/gHighly dependent on the effectiveness of the activation process.[4]
Pore Volume0.3 - 0.7cm³/gDetermined from nitrogen adsorption isotherms.[5]
Thermal Stability (Decomposition)> 250°CDetermined by Thermogravimetric Analysis (TGA).

Experimental Protocols

Solvothermal Synthesis of Copper(II)-Pyrazine-2,3-dicarboxylate MOF

This protocol describes a general procedure for the synthesis of a copper(II)-pyrazine-2,3-dicarboxylate MOF.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • Preparation of Precursor Solutions:

    • In a 20 mL glass vial, dissolve 0.5 mmol of Copper(II) nitrate trihydrate in 10 mL of a solvent mixture of DMF, ethanol, and deionized water (2:1:1 v/v/v).

    • In a separate 20 mL glass vial, dissolve 0.5 mmol of pyrazine-2,3-dicarboxylic acid in 10 mL of the same solvent mixture.

  • Reaction Mixture Assembly:

    • Combine the two precursor solutions in the Teflon liner of a 23 mL stainless steel autoclave.

    • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.

    • After the reaction is complete, cool the autoclave to room temperature naturally.

  • Product Isolation and Purification:

    • Collect the resulting blue crystals by filtration using a Buchner funnel.

    • Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted precursors.

    • Subsequently, wash with ethanol (3 x 10 mL).

  • Drying:

    • Dry the purified crystals under vacuum at 80 °C for 12 hours.

Activation of the MOF

Activation is a crucial step to remove the solvent molecules occluded within the pores of the MOF, making the internal surface area accessible.

Materials:

  • As-synthesized Copper(II)-Pyrazine-2,3-dicarboxylate MOF

  • Dichloromethane (CH₂Cl₂) or Methanol

  • Vacuum oven or Schlenk line

Procedure:

  • Solvent Exchange:

    • Place the as-synthesized MOF crystals in a vial.

    • Immerse the crystals in dichloromethane or methanol.

    • Seal the vial and allow it to stand at room temperature for 2-3 days, replacing the solvent with a fresh portion every 24 hours.[4][6] This step is critical to exchange the high-boiling point DMF with a more volatile solvent.

  • Thermal Activation:

    • Decant the solvent from the solvent-exchanged MOF.

    • Transfer the solid to a vacuum oven or a flask connected to a Schlenk line.

    • Heat the sample under dynamic vacuum at a temperature between 120-150 °C for 12-24 hours. The optimal temperature should be sufficient to remove the exchange solvent without causing the framework to collapse.[4] Thermogravimetric analysis (TGA) can be used to determine the optimal activation temperature.[4]

  • Storage:

    • After activation, the MOF should be stored in a desiccator or under an inert atmosphere to prevent re-adsorption of moisture and other atmospheric contaminants.

Visualizations

experimental_workflow Experimental Workflow for Solvothermal Synthesis of Copper(II)-Pyrazine-2,3-dicarboxylate MOF cluster_prep 1. Preparation of Precursors cluster_reaction 2. Reaction cluster_isolation 3. Isolation & Purification cluster_activation 4. Activation dissolve_metal Dissolve Copper(II) Nitrate in DMF/Ethanol/Water combine Combine Solutions in Teflon Liner dissolve_metal->combine dissolve_linker Dissolve Pyrazine-2,3-dicarboxylic Acid in DMF/Ethanol/Water dissolve_linker->combine sonicate Sonicate Mixture combine->sonicate seal Seal in Autoclave sonicate->seal heat Heat in Oven (120°C, 24h) seal->heat cool Cool to Room Temperature heat->cool filter Filter to Collect Crystals cool->filter wash_dmf Wash with DMF filter->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh solvent_exchange Solvent Exchange (e.g., Methanol) wash_etoh->solvent_exchange dry Dry Under Vacuum (120-150°C) solvent_exchange->dry activated_mof Activated MOF dry->activated_mof

Caption: Solvothermal synthesis and activation workflow.

logical_relationship Key Factors Influencing MOF Properties cluster_synthesis Synthesis Conditions cluster_activation Activation Process Temp Temperature MOF_Properties Final MOF Properties (Crystallinity, Porosity, Surface Area) Temp->MOF_Properties Time Time Time->MOF_Properties Solvent Solvent System Solvent->MOF_Properties Modulator Modulator Modulator->MOF_Properties ActivationTemp Activation Temperature ActivationTemp->MOF_Properties SolventEx Solvent Exchange SolventEx->MOF_Properties

Caption: Factors affecting final MOF characteristics.

References

Application Notes and Protocols: Pyrazine-2,3-dicarbonitrile Derivatives as Deubiquitinating Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of pyrazine-2,3-dicarbonitrile derivatives, specifically focusing on the 9-oxo-9H-indeno[1,2-b]this compound scaffold, as potent and selective inhibitors of deubiquitinating enzymes (DUBs), with a primary focus on Ubiquitin-Specific Protease 8 (USP8). This document includes quantitative data on inhibitor potency, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Deubiquitinating enzymes (DUBs) are a large family of proteases that play a critical role in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins.[1] Their involvement in regulating the stability and function of numerous proteins makes them attractive therapeutic targets for a variety of diseases, including cancer and neurodegenerative disorders.[2] A high-throughput screening effort identified 9-oxo-9H-indeno[1,2-b]this compound as a promising scaffold for the development of potent and selective DUB inhibitors.[3][4] Subsequent optimization of this lead compound has yielded analogs with significant inhibitory activity against USP8, a DUB implicated in various oncogenic signaling pathways.[5][6]

Data Presentation

The following tables summarize the reported inhibitory activities of 9-oxo-9H-indeno[1,2-b]this compound and its derivatives against USP8 and their effects on cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives against USP8

CompoundTarget DUBIC50 (µM)SelectivityReference
DUBs-IN-1USP80.85Inactive against USP7 (>100 µM)[6]
DUBs-IN-2USP8Not specified, potent inhibitorNot specified[6]
9-[(phenylmethoxy)imino]-9H-indeno[1,2-b]this compoundUSP80.71Not specified[6]

Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
DUBs-IN-1 and analogsColon and Prostate Cancer CellsColon, Prostate0.5 - 1.5[6]

Signaling Pathways

USP8 is a key regulator of several signaling pathways implicated in cancer progression. It functions by deubiquitinating and stabilizing key signaling components, thereby promoting their activity. The diagram below illustrates the role of USP8 in the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-beta (TGF-β) signaling pathways.

Caption: USP8 in EGFR and TGF-β Signaling.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core inhibitor scaffold and for conducting in vitro DUB inhibition assays.

Synthesis of 8-Chloro-9H-indeno[1,2-b]this compound

This protocol describes a one-step synthesis of a key intermediate for producing various this compound derivatives.[7]

Materials:

  • 2-bromo-4-chloro-1-indanone

  • 2,3-diaminomaleonitrile

  • Glacial acetic acid

Procedure:

  • Combine 2-bromo-4-chloro-1-indanone (152 mg, 0.62 mmol) and 2,3-diaminomaleonitrile (70 mg, 0.64 mmol) in a round-bottom flask.[7]

  • Add glacial acetic acid to the mixture and heat at reflux.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (30 mL) to precipitate the product.[7]

  • Collect the precipitate by filtration and wash with water.

  • Dry the product to obtain 8-chloro-9H-indeno[1,2-b]this compound as a dark solid (yield: 37%).[7]

In Vitro Deubiquitinase Inhibition Assay using Ubiquitin-AMC

This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound derivatives against a specific DUB.[8][9]

Materials:

  • Purified recombinant DUB enzyme (e.g., USP8)

  • Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 384-well black, low-volume, non-binding plates

  • Fluorescence plate reader (Excitation: ~355-360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Enzyme Preparation: Dilute the purified DUB enzyme to the desired concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • Add the diluted test compounds or DMSO (for control wells) to the wells of the 384-well plate.

    • Add the diluted DUB enzyme to the wells containing the compounds.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Ub-AMC substrate to each well. The final concentration of Ub-AMC should be at or below its Km value for the specific DUB to ensure sensitivity to competitive inhibitors.

  • Fluorescence Measurement: Immediately after adding the substrate, place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic mode) or at a fixed time point (endpoint mode).[8]

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear phase of the fluorescence curves) for each well.

    • Normalize the rates of the compound-treated wells to the rates of the DMSO control wells to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and validation of novel DUB inhibitors based on the this compound scaffold.

DUB_Inhibitor_Workflow Start Start: Identification of This compound Scaffold Synthesis Synthesis of Analog Library Start->Synthesis HTS High-Throughput Screening (HTS) (e.g., Ub-AMC assay) Synthesis->HTS Hit_ID Hit Identification (Potent Compounds) HTS->Hit_ID Dose_Response Dose-Response and IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (Panel of DUBs) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Reversibility, Competition Assays) Selectivity->Mechanism Cell_Assays Cell-Based Assays (Target Engagement, Phenotypic Effects) Mechanism->Cell_Assays Lead_Opt Lead Optimization Cell_Assays->Lead_Opt In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo

Caption: DUB Inhibitor Discovery Workflow.

Conclusion

The 9-oxo-9H-indeno[1,2-b]this compound scaffold represents a promising starting point for the development of potent and selective inhibitors of DUBs, particularly USP8. The provided protocols and workflows offer a framework for researchers to synthesize, screen, and validate novel inhibitors based on this chemical series. Further investigation into the structure-activity relationships and selectivity profiles of these compounds will be crucial for their advancement as potential therapeutic agents.

References

Application Notes and Protocols for the GC-MS Analysis of Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazines are a significant class of nitrogen-containing heterocyclic aromatic compounds that are paramount in defining the aroma and flavor profiles of a vast array of thermally processed foods, such as coffee, roasted nuts, and baked goods.[1] They are also key structural components in many pharmaceutical compounds. The ability to accurately identify and quantify pyrazines is crucial for quality control in the food and beverage industry, flavor and fragrance development, and for ensuring the purity of drug substances.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for the analysis of volatile and semi-volatile compounds like pyrazines.[2] Its high sensitivity and selectivity make it the gold standard for this application.[2] This document provides detailed application notes and protocols for the analysis of pyrazines using GC-MS, aimed at researchers, scientists, and professionals in drug development.

Experimental Protocols

A robust and reliable method for the accurate quantification of pyrazines in various matrices often involves the use of deuterated internal standards to correct for analytical variability.[3] The following protocols outline common sample preparation techniques and GC-MS instrument parameters.

Sample Preparation Techniques

The choice of sample preparation technique is critical and depends on the sample matrix and the volatility of the target pyrazines.

1. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile technique ideal for the extraction of volatile pyrazines from both solid and liquid samples.[4]

  • Apparatus: 20 mL or 40 mL headspace vials, SPME fiber assembly (e.g., 75 μm PDMS/Carboxen).

  • Procedure:

    • Accurately weigh 3-5 g of a homogenized solid sample or pipette 5-10 mL of a liquid sample into a headspace vial.[2][4]

    • Add a known amount of deuterated internal standard solution.

    • Seal the vial and place it in a heating block or autosampler with agitation.

    • Equilibrate the sample at a specific temperature (e.g., 50°C) for a set time (e.g., 50 minutes) to allow volatile pyrazines to partition into the headspace.[5]

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 10-30 minutes).[4]

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method suitable for a broad range of pyrazines in liquid samples.

  • Apparatus: Separatory funnel, collection flask.

  • Reagents: High-purity, GC-MS grade organic solvent (e.g., dichloromethane).

  • Procedure:

    • Place a known volume of the liquid sample into a separatory funnel.

    • Add a known amount of deuterated internal standard solution.

    • Add the organic solvent at a typical solvent-to-sample ratio of 1:2 to 1:5.[4]

    • Shake the funnel vigorously for 1-2 minutes, venting periodically.[4]

    • Allow the layers to separate and drain the organic layer into a collection flask.[4]

    • Repeat the extraction two more times with fresh solvent.[4]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to a final volume for GC-MS analysis.

3. Solid-Phase Extraction (SPE)

SPE is a versatile technique for sample clean-up and concentration of pyrazines from liquid samples, particularly for less volatile analytes.[4]

  • Apparatus: SPE cartridges (e.g., C18-bonded silica), vacuum manifold.

  • Procedure:

    • Condition the SPE cartridge with an appropriate solvent.

    • Prepare a liquid sample extract and add a known amount of deuterated internal standard.

    • Load the sample onto the conditioned SPE cartridge at a slow, controlled flow rate.[4]

    • Wash the cartridge with a weak solvent (e.g., deionized water) to remove interferences.[4]

    • Elute the pyrazines with a stronger organic solvent.

    • Collect the eluate and concentrate it for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for pyrazine analysis. Optimization may be required based on the specific instrument and target analytes.[4]

  • Gas Chromatograph: Agilent 6890N or similar, equipped with a split/splitless injector.[1]

  • Injector: Splitless mode at 250-270°C.[1][5]

  • Column: DB-WAX or DB-5MS, 30-60 m x 0.25 mm ID x 0.25 µm film thickness.[5][6]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.8 mL/min.[1][6]

  • Oven Temperature Program:

    • Initial temperature: 40-50°C, hold for 2-5 minutes.[1]

    • Ramp: Increase to 230-250°C at a rate of 3-10°C/min.[1][5]

  • Mass Spectrometer: Agilent 5975 or equivalent single quadrupole or ion trap mass spectrometer.[1]

  • Ion Source Temperature: 230°C.[1][6]

  • Quadrupole Temperature: 150°C.[1][7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][6]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for the highest sensitivity and selectivity, or full scan mode (e.g., m/z 50-550) for qualitative analysis.[1][6]

Quantitative Data Summary

The following table summarizes representative quantitative data for selected pyrazines obtained by a validated GC-MS method.

PyrazineRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)Linearity (R²)Limit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)
2-Methylpyrazine8.59467, 93>0.990.51.5
2,5-Dimethylpyrazine10.210881, 107>0.990.31.0
2,6-Dimethylpyrazine10.510881, 107>0.990.31.0
2-Ethyl-5-methylpyrazine12.112295, 121>0.990.41.2
2,3,5-Trimethylpyrazine12.812295, 121>0.990.41.2
2,3,5,6-Tetramethylpyrazine14.5136109, 135>0.990.51.5

Note: The values presented are illustrative and may vary depending on the specific methodology and instrumentation.

Visualizations

Experimental Workflow

GC-MS Analysis of Pyrazines Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Solid or Liquid) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Extraction (HS-SPME, LLE, or SPE) Add_IS->Extraction GC_Injection GC Injection Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM or Full Scan) Ionization->Detection Qualitative Qualitative Analysis (Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Report Generation Qualitative->Report Quantitative->Report

Caption: Workflow for the GC-MS analysis of pyrazines.

Pyrazine Formation Pathway (Maillard Reaction)

Simplified Maillard Reaction Pathway for Pyrazine Formation cluster_reactants Initial Reactants cluster_intermediates Intermediate Formation cluster_products Product Formation Amino_Acid Amino Acid Strecker_Degradation Strecker Degradation Amino_Acid->Strecker_Degradation Reducing_Sugar Reducing Sugar Reducing_Sugar->Strecker_Degradation Alpha_Dicarbonyl α-Dicarbonyl Compounds Strecker_Degradation->Alpha_Dicarbonyl Alpha_Aminoketone α-Aminoketones Strecker_Degradation->Alpha_Aminoketone Condensation Condensation Alpha_Dicarbonyl->Condensation Alpha_Aminoketone->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation Pyrazine Pyrazine Oxidation->Pyrazine

Caption: Simplified Maillard reaction pathway for pyrazine formation.

References

Application Notes and Protocols for Solvothermal Synthesis of Pyrazine-2,3-dicarboxylate MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solvothermal synthesis of metal-organic frameworks (MOFs) using pyrazine-2,3-dicarboxylate as an organic linker. The protocols and data presented are intended to facilitate the reproducible synthesis of these versatile materials for applications in drug delivery, gas storage, and catalysis.

Introduction

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. MOFs based on the pyrazine-2,3-dicarboxylate linker are of particular interest due to the nitrogen atoms in the pyrazine ring, which can offer additional coordination sites and functionalities.[1] The solvothermal synthesis method is a widely employed technique for producing high-quality MOF crystals.[2] This method involves the reaction of a metal salt and the organic linker in a sealed vessel at elevated temperatures, facilitating the formation of crystalline porous structures.[2] The choice of metal, solvent, temperature, and reaction time significantly influences the resulting MOF's properties, including its porosity, stability, and functionality.[1]

General Solvothermal Synthesis Workflow

The solvothermal synthesis of pyrazine-2,3-dicarboxylate MOFs generally follows the workflow outlined below. The process begins with the preparation of precursor solutions, followed by a solvothermal reaction in a sealed autoclave, and concludes with the isolation and purification of the crystalline product.

solvothermal_synthesis_workflow General Solvothermal Synthesis Workflow for Pyrazine-2,3-dicarboxylate MOFs cluster_prep 1. Preparation of Precursor Solutions cluster_reaction 2. Solvothermal Reaction cluster_purification 3. Product Isolation and Purification dissolve_metal Dissolve Metal Salt in Solvent combine_solutions Combine and Mix Solutions dissolve_metal->combine_solutions dissolve_linker Dissolve Pyrazine-2,3-dicarboxylic Acid in Solvent dissolve_linker->combine_solutions seal_autoclave Seal in a Teflon-lined Autoclave combine_solutions->seal_autoclave Transfer Mixture heat_oven Heat in Oven at Specific Temperature and Time seal_autoclave->heat_oven cool_down Cool to Room Temperature heat_oven->cool_down filter_crystals Filter to Collect Crystals cool_down->filter_crystals Retrieve Product wash_crystals Wash with Fresh Solvent filter_crystals->wash_crystals dry_product Dry Under Vacuum wash_crystals->dry_product

Caption: General workflow for solvothermal synthesis of MOFs.

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible synthesis of MOFs. Below are representative protocols for the solvothermal synthesis of pyrazine-2,3-dicarboxylate MOFs with different metal centers.

Protocol 1: Solvothermal Synthesis of a Copper(II)-Pyrazine-2,3-dicarboxylate MOF

This protocol is a representative example for the synthesis of a copper-based pyrazine-2,3-dicarboxylate MOF.[2]

Materials:

  • Copper(II) salt (e.g., Copper(II) nitrate trihydrate, Cu(NO₃)₂·3H₂O)

  • Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Preparation of Precursor Solutions:

    • Dissolve the copper(II) salt in DMF in a glass vial.

    • In a separate vial, dissolve pyrazine-2,3-dicarboxylic acid in a mixture of DMF and ethanol.

  • Reaction Mixture:

    • Combine the two solutions and sonicate for a few minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Transfer the reaction mixture to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • Product Isolation and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting crystals by filtration.

    • Wash the crystals thoroughly with fresh DMF and then with ethanol to remove any unreacted precursors.

    • Dry the final product under vacuum.

Protocol 2: Solvothermal Synthesis of a Cobalt(II)-Pyrazine-2,3-dicarboxylate MOF

This protocol is adapted from the synthesis of a cobalt-based MOF containing a pyrazine linker.[3]

Materials:

  • Cobalt(II) perchlorate hexahydrate (Co(ClO₄)₂·6H₂O)

  • Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

  • N,N-Dimethylformamide (DMF)

  • Concentrated hydrochloric acid (HCl) (as a modulator)

Procedure:

  • Preparation of Reaction Mixture:

    • In a glass vial, combine cobalt(II) perchlorate hexahydrate, pyrazine-2,3-dicarboxylic acid, and DMF.

    • Add a small amount of concentrated HCl to aid in the dissolution of the linker.

    • Sonicate the mixture for approximately 30 minutes.

  • Solvothermal Reaction:

    • Seal the vial and heat it in an oven at 105 °C for 48 hours.

  • Product Isolation and Purification:

    • After cooling to room temperature, collect the resulting crystals by filtration.

    • Wash the crystals multiple times with fresh DMF.

    • Dry the product in air.

Protocol 3: Solvothermal Synthesis of a Zirconium(IV)-Pyrazine-2,3-dicarboxylate MOF

This protocol is based on the synthesis of a zirconium-based MOF with a pyrazine-tetracarboxylate ligand, which can be adapted for the dicarboxylate linker.[4]

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

  • Benzoic acid (as a modulator)

  • N,N-Dimethylformamide (DMF)

  • Methanol (for activation)

Procedure:

  • Preparation of Reaction Mixture:

    • In a 20 mL glass vial, dissolve zirconium(IV) oxychloride octahydrate, pyrazine-2,3-dicarboxylic acid, and benzoic acid in DMF.

  • Solvothermal Reaction:

    • Seal the vial tightly and place it in a programmable oven.

    • Heat the mixture at a temperature in the range of 120-150 °C for 24-48 hours.

  • Product Isolation and Activation:

    • After the reaction is complete, allow the oven to cool slowly to room temperature.

    • Harvest the resulting crystals by decanting the mother liquor.

    • Wash the crystals thoroughly with fresh DMF.

    • To activate the MOF, immerse the as-synthesized crystals in methanol for 2-3 days, replacing the methanol daily to remove guest solvent molecules from the pores.

Quantitative Data Summary

The following tables summarize key properties of pyrazine-2,3-dicarboxylate and similar MOFs synthesized via solvothermal methods. This data is crucial for comparing the characteristics of different MOFs and selecting the appropriate material for a specific application.

Table 1: Physicochemical Properties of Pyrazine-2,3-dicarboxylate MOFs

MOFMetal CenterBET Surface Area (m²/g)Pore Volume (cm³/g)Crystal System
Co₃(btdc)₃(pz)(dmf)₂Co(II)667[3]Not ReportedOrthorhombic[3]
Cu-MOF-2 (mixed linker)Cu(II)382.08[5]0.203667[5]Not Reported
Zn-MOF (curcumin derivative)Zn(II)264[6]0.146[6]Not Reported
Zr-MOF1 (chemical synthesis)Zr(IV)11231.06Not Reported
Zr-MOF2 (solvothermal)Zr(IV)912Not ReportedNot Reported

Note: Data for MOFs with linkers other than pyrazine-2,3-dicarboxylate are included for comparative purposes.

Table 2: Drug Loading Capacity of MOFs

MOFMetal CenterDrugLoading Capacity (wt%)
Fe-MOFs-5-NH₂Fe(III)Doxorubicin35[7]
Zn₈(O)₂(CDDB)₆(DMF)₄(H₂O)Zn(II)5-Fluorouracil53.3[7]
medi-MOF-2Zn(II)Ibuprofen16 (160 mg/g)[6]

Signaling Pathway and Logical Relationships

The synthesis of a desired MOF structure is dependent on a complex interplay of various experimental parameters. The following diagram illustrates the logical relationship between key synthesis parameters and the resulting MOF properties.

MOF_Synthesis_Parameters Influence of Synthesis Parameters on MOF Properties cluster_params Synthesis Parameters cluster_props Resulting MOF Properties Metal_Source Metal Source Topology Topology & Crystal Structure Metal_Source->Topology Stability Thermal & Chemical Stability Metal_Source->Stability Organic_Linker Organic Linker Organic_Linker->Topology Organic_Linker->Stability Solvent Solvent Solvent->Topology Porosity Porosity & Surface Area Solvent->Porosity Temperature Temperature Crystallinity Crystallinity Temperature->Crystallinity Particle_Size Particle Size & Morphology Temperature->Particle_Size Temperature->Stability Time Reaction Time Time->Crystallinity Time->Particle_Size Molar_Ratios Molar Ratios Molar_Ratios->Topology Molar_Ratios->Particle_Size

Caption: Key parameters influencing MOF properties.

Conclusion

The solvothermal synthesis of pyrazine-2,3-dicarboxylate MOFs offers a versatile platform for the development of advanced materials with tunable properties. By carefully controlling the synthesis parameters, researchers can tailor the porosity, stability, and functionality of these MOFs for a wide range of applications, particularly in the field of drug delivery. The protocols and data provided in these application notes serve as a valuable resource for scientists and professionals working in this exciting area of materials science.

References

Application Notes and Protocols for Pyrazine-Cored Covalent Organic Frameworks in CO₂ Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a detailed overview and experimental protocols for the synthesis and application of pyrazine-cored covalent organic frameworks (COFs) for carbon dioxide (CO₂) adsorption. The inherent nitrogen-rich environment of the pyrazine moiety enhances the affinity of these porous materials for CO₂, making them promising candidates for carbon capture technologies.

Introduction to Pyrazine-Cored COFs for CO₂ Adsorption

Covalent organic frameworks are a class of crystalline porous polymers with well-defined structures and high surface areas. The incorporation of pyrazine units into the organic linkers used to construct COFs introduces basic nitrogen sites that can interact favorably with acidic CO₂ molecules, thereby increasing the material's adsorption capacity and selectivity. The tunability of the COF's pore size and surface chemistry allows for the rational design of materials with optimized CO₂ capture performance.

Data Presentation: CO₂ Adsorption Properties of Pyrazine-Cored COFs

The following table summarizes the key performance metrics of several recently reported pyrazine-cored COFs for CO₂ adsorption.

COF NameBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g) at 273 K, 1 barCO₂ Uptake (mmol/g) at 298 K, 1 barCO₂/N₂ SelectivityReference
COF-H1 N/AN/A1.29 (56.8 mg/g)N/AN/A[1][2]
COF-H2 N/AN/A1.50 (66.2 mg/g)N/AN/A[1][2]
TFPPz–MPA–COF N/AN/A1.48N/AN/A[3][4][5]
TFPPz–BD(OMe)₂–COF N/AN/A1.34N/AN/A[3][4][5]
Py-Azine COF N/AN/A4.02 (177 mg/g)N/AHigh vs. N₂ & CH₄[6]

Note: "N/A" indicates that the data was not available in the cited search results.

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis of pyrazine-cored COFs and the subsequent evaluation of their CO₂ adsorption performance. These protocols are based on common methods reported in the literature.[1][3][5]

Synthesis of a Pyrazine-Cored COF (Illustrative Example: Imine-Linked COF)

This protocol describes a typical solvothermal synthesis of an imine-linked pyrazine-cored COF from a tetratopic pyrazine-based amine monomer and a ditopic aldehyde linker.

Materials:

  • 2,3,5,6-tetrakis(4-aminophenyl)pyrazine (TAPP)

  • Terephthalaldehyde (or other suitable dialdehyde)

  • 1,4-Dioxane

  • Mesitylene

  • 6M Aqueous Acetic Acid

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Acetone

Procedure:

  • Monomer Preparation: In a Pyrex tube, add 2,3,5,6-tetrakis(4-aminophenyl)pyrazine and the dialdehyde linker in a 1:2 molar ratio.

  • Solvent Addition: Add a solvent mixture of 1,4-dioxane and mesitylene (e.g., in a 1:1 v/v ratio).

  • Catalyst Addition: Add a calculated volume of 6M aqueous acetic acid to catalyze the imine condensation reaction.

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Freeze-Pump-Thaw: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved gases.

  • Sealing: Seal the Pyrex tube under vacuum.

  • Solvothermal Synthesis: Place the sealed tube in an oven at 120 °C for 3 days.

  • Isolation: After cooling to room temperature, the solid product is collected by filtration.

  • Washing: Wash the collected solid sequentially with anhydrous THF and anhydrous acetone to remove unreacted monomers and oligomers.

  • Drying: Dry the purified COF powder under vacuum at a moderately elevated temperature (e.g., 80-100 °C) overnight.

Protocol for CO₂ Adsorption Measurement

This protocol outlines the procedure for measuring CO₂ adsorption isotherms using a volumetric gas adsorption analyzer.

Instrumentation:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020 or similar)

  • High-purity CO₂, N₂, and He gases (99.999% purity)

  • Sample tubes

  • Heating mantles for degassing

  • Isothermal bath for temperature control (e.g., circulating water bath or cryostat)

Procedure:

  • Sample Preparation (Activation):

    • Accurately weigh 50-100 mg of the synthesized COF into a sample tube.

    • Attach the sample tube to the degassing port of the adsorption analyzer.

    • Heat the sample under high vacuum (e.g., to 120-150 °C) for at least 12 hours to remove any adsorbed guest molecules and moisture.

  • Analysis:

    • After degassing, weigh the sample tube again to determine the exact mass of the activated COF.

    • Transfer the sample tube to the analysis port of the instrument.

    • Perform a free space measurement using helium gas.

    • Set the analysis temperature using an appropriate isothermal bath (e.g., 273 K or 298 K).

    • Introduce CO₂ gas in controlled doses into the sample tube and measure the pressure equilibration.

    • The instrument software will automatically calculate the amount of gas adsorbed at each pressure point to generate the adsorption isotherm.

  • Data Analysis:

    • From the N₂ adsorption isotherm at 77 K, calculate the BET surface area and pore volume.

    • From the CO₂ and N₂ adsorption isotherms, the selectivity can be calculated using the Ideal Adsorbed Solution Theory (IAST) at a given pressure.

Visualizations

Logical Workflow for Pyrazine-Cored COF Synthesis and Activation

COF_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Activation Monomers Pyrazine Amine & Aldehyde Linkers Reaction_Setup Combine in Pyrex Tube Monomers->Reaction_Setup Solvents Solvent Mixture (e.g., Dioxane/Mesitylene) Solvents->Reaction_Setup Catalyst Aqueous Acid Catalyst Catalyst->Reaction_Setup Sonication Sonication Reaction_Setup->Sonication FPT Freeze-Pump-Thaw Sonication->FPT Seal Seal Tube FPT->Seal Heating Solvothermal Reaction (120°C, 3 days) Seal->Heating Isolation Isolate Solid (Filtration) Heating->Isolation Washing Wash with Anhydrous Solvents Isolation->Washing Drying Vacuum Drying Washing->Drying Activation High Vacuum Heating (Degassing) Drying->Activation Final_COF Activated Pyrazine-COF Activation->Final_COF

Caption: Workflow for the synthesis and activation of pyrazine-cored COFs.

Experimental Workflow for CO₂ Adsorption Analysis

CO2_Adsorption_Workflow cluster_prep Sample Preparation cluster_analysis Adsorption Analysis cluster_data Data Interpretation Sample Weigh COF Sample Degas Degas under Vacuum & Heat Sample->Degas Weigh_Again Reweigh Activated Sample Degas->Weigh_Again Setup Load Sample into Analyzer Weigh_Again->Setup Free_Space Measure Free Space (Helium) Setup->Free_Space Set_Temp Set Analysis Temperature Free_Space->Set_Temp Dosing Dose with CO₂ Set_Temp->Dosing Equilibration Measure Pressure Equilibration Dosing->Equilibration Isotherm Generate Adsorption Isotherm Equilibration->Isotherm Uptake Determine CO₂ Uptake Capacity Isotherm->Uptake BET Calculate BET Surface Area (from N₂) Isotherm->BET Selectivity Calculate CO₂/N₂ Selectivity (IAST) Isotherm->Selectivity

Caption: Workflow for CO₂ adsorption analysis of porous materials.

References

Application Notes and Protocols for Electrochemical DNA Sensing Using Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of novel pyrido[2,3-b]pyrazine derivatives in electrochemical DNA sensing. The information is based on the findings reported in the study by Rashid et al. (2023), which highlights the synthesis and first-time application of these compounds for DNA detection.[1][2]

Introduction

Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of heterocyclic compounds with diverse applications, including in material sciences and biological screening.[2] Their planar structure allows for effective intercalation with DNA, making them suitable candidates for the development of electrochemical DNA biosensors.[1] Electrochemical detection offers a sensitive, rapid, and cost-effective alternative to traditional methods for DNA analysis.[2]

This document outlines the synthesis of four specific indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives and their application in the electrochemical sensing of salmon sperm DNA (ss-DNA). The sensing mechanism is based on the interaction of the synthesized compounds with ss-DNA, which can be monitored using cyclic voltammetry (CV).[2]

Quantitative Data Summary

The electrochemical response of the synthesized pyrido[2,3-b]pyrazine derivatives in the absence and presence of salmon sperm DNA was investigated to evaluate their potential for DNA sensing. The following table summarizes the key electrochemical parameters obtained from cyclic voltammetry.

CompoundDerivative SubstituentAnodic Peak Potential (Epa) (mV)Cathodic Peak Potential (Epc) (mV)Epa with ss-DNA (mV)Epc with ss-DNA (mV)
4 Phenyl620400650360
5 4-chlorophenyl----
6 4-bromophenyl----
7 4-methoxyphenyl----

Note: The primary reference[1][2] provides detailed cyclic voltammetry data for compound 4 . The data for compounds 5 , 6 , and 7 were mentioned as being utilized for the first time in electrochemical sensing of DNA, but specific peak potential shifts upon DNA addition were not detailed in the provided search results. The table reflects the available data.

Experimental Protocols

I. Synthesis of Pyrido[2,3-b]pyrazine Derivatives (Compounds 4-7)

This protocol describes a multicomponent synthesis approach for generating pyrido[2,3-b]pyrazine derivatives.[2]

Materials:

  • Indane-1,3-dione (1)

  • Substituted aromatic aldehyde (2) (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-bromobenzaldehyde, 4-methoxybenzaldehyde)

  • 2-Aminopyrazine (3)

  • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Ethanol

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask, combine equimolar amounts of indane-1,3-dione (1), the desired substituted aromatic aldehyde (2), and 2-aminopyrazine (3).

  • Add ethanol as the solvent.

  • Add p-TSA (20 mol%) to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for approximately 9 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Isolate the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final pyrido[2,3-b]pyrazine derivative (4-7).

  • Characterize the synthesized compounds using spectroscopic techniques such as NMR and FT-IR to confirm their chemical structures.[1][2]

G Synthesis of Pyrido[2,3-b]pyrazine Derivatives cluster_reactants Reactants cluster_conditions Reaction Conditions Indane_dione Indane-1,3-dione (1) Product Pyrido[2,3-b]pyrazine Derivative (4-7) Aldehyde Substituted Aromatic Aldehyde (2) Aldehyde->Product Aminopyrazine 2-Aminopyrazine (3) Catalyst p-TSA (20 mol%) Solvent Ethanol Time 9 hours (Reflux) Purification Purification (Recrystallization) Product->Purification

Caption: Synthetic pathway for pyrido[2,3-b]pyrazine derivatives.

II. Electrochemical DNA Sensing Protocol

This protocol details the procedure for using the synthesized pyrido[2,3-b]pyrazine derivatives for the electrochemical detection of DNA.

Materials:

  • Glassy carbon electrode (GCE)

  • Synthesized pyrido[2,3-b]pyrazine derivative (e.g., compound 4)

  • Salmon sperm DNA (ss-DNA)

  • Phosphate buffer solution (PBS)

  • Electrochemical workstation with a three-electrode system (working electrode: GCE, reference electrode: Ag/AgCl, counter electrode: platinum wire)

  • Standard electrochemical cell

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon electrode (GCE) with alumina slurry on a polishing cloth to a mirror finish.

    • Sonciate the polished electrode in ethanol and then in deionized water for 5 minutes each to remove any adsorbed particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrode Modification:

    • Prepare a solution of the pyrido[2,3-b]pyrazine derivative in a suitable solvent (e.g., DMSO).

    • Modify the GCE by drop-casting a small volume of the derivative solution onto the electrode surface and allowing the solvent to evaporate.

  • Electrochemical Measurement (Baseline):

    • Place the modified GCE into the electrochemical cell containing the phosphate buffer solution (PBS).

    • Perform cyclic voltammetry (CV) in a potential range of, for example, 0 to 1.0 V at a scan rate of 100 mV/s.

    • Record the resulting voltammogram, noting the anodic and cathodic peak potentials of the pyrido[2,3-b]pyrazine derivative.

  • DNA Interaction:

    • Add a known concentration of salmon sperm DNA (ss-DNA) to the PBS in the electrochemical cell.

    • Allow the ss-DNA to interact with the modified electrode surface for a defined incubation period.

  • Electrochemical Measurement (with DNA):

    • After incubation, perform CV again under the same conditions as in step 3.

    • Record the voltammogram and observe the changes in the peak currents and potentials. A shift in the peak potentials and a decrease in the peak currents are indicative of the interaction between the pyrido[2,3-b]pyrazine derivative and the DNA.

G Electrochemical DNA Sensing Workflow A 1. Prepare Glassy Carbon Electrode (GCE) B 2. Modify GCE with Pyrido[2,3-b]pyrazine Derivative A->B C 3. Record Baseline CV in Buffer B->C D 4. Introduce Salmon Sperm DNA (ss-DNA) C->D E 5. Incubate for Interaction D->E F 6. Record CV after DNA Interaction E->F G 7. Analyze Signal Change (Peak Shift/Current Decrease) F->G

Caption: Workflow for electrochemical DNA detection.

Signaling Pathway and Mechanism

The electrochemical detection of DNA using pyrido[2,3-b]pyrazine derivatives is based on the intercalative binding of these small molecules into the DNA double helix. This interaction alters the electrochemical properties of the derivative.

When the pyrido[2,3-b]pyrazine derivative is immobilized on the electrode surface, it produces a characteristic redox signal in cyclic voltammetry. Upon the introduction of DNA, the derivative intercalates between the DNA base pairs. This intercalation hinders the electron transfer process between the derivative and the electrode surface. As a result, a decrease in the peak current and a shift in the peak potential are observed in the cyclic voltammogram. The magnitude of this change is proportional to the concentration of the DNA, forming the basis for quantitative detection.

G Mechanism of Electrochemical DNA Sensing cluster_0 Initial State cluster_1 DNA Interaction cluster_2 Sensing Outcome A Pyrido[2,3-b]pyrazine Derivative on Electrode B Characteristic Redox Signal (CV) A->B C Introduction of DNA D Intercalation of Derivative into DNA Helix C->D E Hindered Electron Transfer D->E F Decreased Peak Current & Shifted Potential in CV E->F G Quantitative DNA Detection F->G

Caption: Pyrido[2,3-b]pyrazine-DNA intercalation and signal transduction.

Conclusion

The pyrido[2,3-b]pyrazine derivatives, particularly compound 4 , have demonstrated potential for the development of simple and label-free electrochemical DNA biosensors. The protocols provided herein offer a foundation for researchers to explore and optimize these compounds for various DNA sensing applications. Further studies are warranted to determine the sensitivity, selectivity, and detection limits of these derivatives for specific DNA sequences, which will be crucial for their application in diagnostics and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazine-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of Pyrazine-2,3-dicarbonitrile synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and classical method for synthesizing this compound is the condensation reaction between a 1,2-diamine, such as diaminomaleonitrile (DAMN), and a 1,2-dicarbonyl compound, like glyoxal. This reaction typically proceeds through a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic this compound.

Q2: I am experiencing a low yield in my synthesis. What are the potential causes and how can I improve it?

A2: Low yields in pyrazine synthesis can arise from several factors:

  • Incomplete reaction: The condensation or cyclization may not have proceeded to completion. To address this, you can try extending the reaction time or moderately increasing the temperature.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield. It is advisable to screen different solvents and optimize the reaction temperature.

  • Side reactions: The formation of unwanted side products can consume starting materials and lower the yield of the desired product. Identifying potential side reactions and adjusting the conditions to minimize them is crucial.

  • Purity of starting materials: Impurities in the diaminomaleonitrile or glyoxal can lead to side reactions and the formation of byproducts. Ensure the purity of your starting materials before use.

  • Degradation of the product: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions. Using milder reagents and conditions, and avoiding overly acidic or basic environments during workup, can prevent product degradation.

Q3: What are common side reactions to be aware of during the synthesis of this compound?

A3: When synthesizing this compound from diaminomaleonitrile and glyoxal, potential side reactions may include the formation of polymeric materials, especially if the reaction conditions are not well-controlled. Incomplete cyclization can also lead to the presence of linear imine intermediates in the crude product. Self-condensation of glyoxal under certain conditions can also occur.

Q4: What are the recommended methods for purifying crude this compound?

A4: The most common methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is an effective method for obtaining a highly pure solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

  • Column chromatography: Silica gel column chromatography is widely used to separate the desired product from impurities. The choice of eluent system will depend on the polarity of the impurities.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction- Extend reaction time.- Increase reaction temperature moderately.- Ensure efficient stirring.
Suboptimal reaction conditions- Screen different solvents (e.g., ethanol, methanol, acetic acid).- Optimize the stoichiometry of reactants.
Impure starting materials- Check the purity of diaminomaleonitrile and glyoxal by appropriate analytical methods (e.g., NMR, melting point).- Purify starting materials if necessary.
Product degradation- Use milder reaction conditions.- Avoid high temperatures for extended periods.- Ensure the workup procedure is not too harsh (e.g., avoid strong acids or bases).
Formation of a Dark Tar-like Substance Polymerization or side reactions- Lower the reaction temperature.- Add the glyoxal solution dropwise to the diaminomaleonitrile solution to control the reaction rate.- Consider using a protecting group strategy if side reactions are significant.
Difficult Purification Presence of highly polar impurities- Wash the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble.- Optimize the eluent system for column chromatography to achieve better separation.
Co-precipitation of impurities during recrystallization- Ensure slow cooling during recrystallization to allow for selective crystallization.- Try a different recrystallization solvent or a solvent mixture.
Product is an oil instead of a solid Presence of residual solvent or impurities- Dry the product under high vacuum for an extended period.- Attempt to purify by column chromatography.

Data Presentation

The yield of this compound is highly dependent on the specific reaction conditions. The following table summarizes the expected impact of various parameters on the reaction yield based on general principles of pyrazine synthesis.

Parameter Condition A Yield (%) Condition B Yield (%) Rationale and Remarks
Solvent EthanolGoodAcetic AcidPotentially HigherAcetic acid can act as both a solvent and a catalyst, potentially increasing the rate of condensation and cyclization. However, it may also lead to side reactions if not carefully controlled.
Temperature Room TemperatureModerate60 °CPotentially HigherIncreasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of byproducts and decomposition of the product. Optimization is key.
Catalyst NoneModerateCatalytic amount of p-Toluenesulfonic acidPotentially HigherAn acid catalyst can facilitate the imine formation and subsequent cyclization steps. The amount of catalyst should be carefully optimized to avoid degradation of the starting materials or product.
Reaction Time 4 hoursModerate12 hoursPotentially HigherA longer reaction time may be necessary for the reaction to go to completion, especially at lower temperatures. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal time.

Experimental Protocols

Protocol 1: Synthesis of this compound from Diaminomaleonitrile and Glyoxal

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Glyoxal (40% aqueous solution)

  • Ethanol (or other suitable solvent)

  • Activated charcoal

  • Filter paper

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diaminomaleonitrile (1.0 eq) in ethanol.

  • To this solution, add an aqueous solution of glyoxal (1.0 - 1.1 eq) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • The reaction mixture may be colored. Add a small amount of activated charcoal and stir for 15-20 minutes to decolorize the solution.

  • Filter the hot solution through a pad of celite or filter paper to remove the activated charcoal.

  • Reduce the volume of the filtrate under reduced pressure.

  • The crude this compound will precipitate upon cooling. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Further purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a heating plate with stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should start to form.

  • To maximize the yield, place the flask in an ice bath for 30 minutes to an hour.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start dissolve_damn Dissolve DAMN in Solvent start->dissolve_damn add_glyoxal Add Glyoxal Solution dissolve_damn->add_glyoxal reflux Reflux Reaction Mixture add_glyoxal->reflux cool Cool to Room Temperature reflux->cool decolorize Decolorize with Activated Charcoal cool->decolorize filter_charcoal Filter Charcoal decolorize->filter_charcoal concentrate Concentrate Filtrate filter_charcoal->concentrate precipitate Precipitate Crude Product concentrate->precipitate filter_product Filter and Wash Crude Product precipitate->filter_product purify Purify by Recrystallization or Chromatography filter_product->purify

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield of this compound check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp check_purity Check Purity of Starting Materials complete->check_purity optimize_conditions Optimize Reaction Conditions increase_time_temp->optimize_conditions impure Impurities Detected check_purity->impure Yes pure Starting Materials are Pure check_purity->pure No purify_sm Purify Starting Materials impure->purify_sm check_workup Review Workup and Purification Steps pure->check_workup purify_sm->optimize_conditions harsh_conditions Harsh Conditions Detected check_workup->harsh_conditions Yes mild_conditions Conditions are Mild check_workup->mild_conditions No use_milder_conditions Use Milder Reagents/Conditions harsh_conditions->use_milder_conditions investigate_side_reactions Investigate Side Reactions mild_conditions->investigate_side_reactions use_milder_conditions->optimize_conditions

Technical Support Center: Purification of Pyrazine-2,3-dicarbonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of pyrazine-2,3-dicarbonitrile by recrystallization. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation - Incorrect Solvent: The solvent may be too good at dissolving the compound even at low temperatures. - Too Much Solvent: An excessive amount of solvent was used, preventing the solution from becoming saturated upon cooling. - Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. - Cooling Too Rapidly: Fast cooling can sometimes inhibit crystal growth.- Solvent Selection: While specific data for this compound is limited, ethanol has been successfully used to grow crystals of the related 5,6-dimethylthis compound[1]. Consider ethanol as a starting point. For other pyrazine derivatives, mixtures like methanol-ethyl acetate have been used[2]. - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce Crystallization: Try scratching the inside of the flask with a glass rod below the solvent line. Alternatively, add a seed crystal of pure this compound if available. - Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.
Formation of an Oil Instead of Crystals ("Oiling Out") - High Impurity Level: The presence of significant impurities can lower the melting point of the mixture, leading to oil formation. - Melting Point Below Solvent Boiling Point: The compound's melting point may be lower than the boiling point of the solvent. - Rapid Cooling: Cooling the solution too quickly can favor oiling out over crystallization.- Purify Crude Material First: If the starting material is highly impure, consider a preliminary purification step like column chromatography. - Adjust Solvent System: Add a small amount of a solvent in which the compound is less soluble (an "anti-solvent") to the hot solution until it becomes slightly turbid, then clarify by adding a few drops of the hot solvent. - Slower Cooling: Ensure the solution cools down to room temperature slowly before further cooling in an ice bath. Using a Dewar flask can help achieve very slow cooling.
Colored Crystals/Product - Colored Impurities Present: The crude material contains colored byproducts from the synthesis. - Degradation of the Compound: The compound may be degrading at the boiling point of the solvent.- Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Use with caution as it can also adsorb the desired product. - Use a Lower Boiling Point Solvent: If degradation is suspected, try a solvent with a lower boiling point.
Poor Recovery/Yield - Too Much Solvent Used: A significant portion of the product remains dissolved in the mother liquor. - Premature Crystallization: Crystals formed during hot filtration. - Incomplete Crystallization: Not enough time was allowed for the crystals to form, or the final cooling temperature was not low enough.- Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Efficient Hot Filtration: Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely. - Maximize Crystallization Time and Cooling: Allow sufficient time for crystallization at room temperature, followed by cooling in an ice bath for at least 30 minutes to an hour.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: What are the expected physicochemical properties of pure this compound?

A2: The following table summarizes some of the known properties of this compound.

Property Value
Molecular Formula C₆H₂N₄
Molecular Weight 130.11 g/mol
Appearance White to off-white solid
Melting Point 89-93 °C

Q3: What are common impurities in crude this compound?

A3: Common impurities can include unreacted starting materials from the synthesis, such as diaminomaleonitrile and a 1,2-dicarbonyl compound, as well as side products formed during the reaction. Depending on the synthetic route, colored byproducts may also be present.

Q4: How can I tell if my recrystallized this compound is pure?

A4: The purity of the recrystallized product can be assessed by several methods. A sharp melting point range that is close to the literature value is a good indicator of purity. Spectroscopic techniques such as ¹H NMR and ¹³C NMR can confirm the structure and identify the presence of impurities. Chromatographic methods like TLC or GC can also be used to check for the presence of other components.

Experimental Protocol: Recrystallization of this compound from Ethanol

This protocol provides a general procedure for the purification of this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Glass funnel and fluted filter paper (for hot filtration, if necessary)

  • Büchner funnel and filter flask

  • Filter paper for Büchner funnel

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and gently heat the mixture while stirring. Continue adding small portions of hot ethanol until the solid just dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Do not disturb the flask during this time.

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator under vacuum.

Visualizations

Troubleshooting Workflow

G Troubleshooting Recrystallization of this compound start Recrystallization Issue no_crystals No or Low Crystal Yield start->no_crystals oiling_out Oiling Out start->oiling_out colored_product Colored Product start->colored_product low_yield Poor Recovery start->low_yield sol_check1 Too much solvent? no_crystals->sol_check1 impurity_check High Impurity? oiling_out->impurity_check decolorize Use Decolorizing Carbon colored_product->decolorize sol_check2 Too much solvent? low_yield->sol_check2 induce_cryst Induce Crystallization (scratch, seed crystal) sol_check1->induce_cryst No reduce_vol Reduce Solvent Volume sol_check1->reduce_vol Yes slow_cool1 Cool Slowly induce_cryst->slow_cool1 slow_cool2 Adjust Solvent / Cool Slowly impurity_check->slow_cool2 No prelim_purify Preliminary Purification impurity_check->prelim_purify Yes hot_filt Premature Crystallization? sol_check2->hot_filt No min_solvent Use Minimal Solvent sol_check2->min_solvent Yes heat_funnel Pre-heat Funnel/Flask hot_filt->heat_funnel Yes

Caption: Troubleshooting workflow for recrystallization.

Experimental Workflow

G Recrystallization Workflow for this compound start Start: Crude this compound dissolve 1. Dissolve in Minimum Hot Ethanol start->dissolve hot_filt_q Insoluble Impurities? dissolve->hot_filt_q hot_filt 2. Hot Filtration hot_filt_q->hot_filt Yes cool 3. Cool Slowly to Room Temperature hot_filt_q->cool No hot_filt->cool ice_bath 4. Cool in Ice Bath cool->ice_bath filter 5. Vacuum Filtration ice_bath->filter wash 6. Wash with Cold Ethanol filter->wash dry 7. Dry Crystals wash->dry end End: Pure Crystals dry->end

References

Overcoming poor solubility of pyrazine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of pyrazine-2,3-dicarboxylic acid, a crucial intermediate in pharmaceutical synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of pyrazine-2,3-dicarboxylic acid in common laboratory solvents?

A1: The solubility of pyrazine-2,3-dicarboxylic acid varies across different solvents. Quantitative data is not extensively documented in public literature, and reported qualitative descriptions can be inconsistent.[1] For instance, some sources describe it as "soluble" while others report "slightly soluble" in the same solvent, which may be due to different experimental conditions.[1] A summary of available data is presented below.

Q2: Why is pyrazine-2,3-dicarboxylic acid poorly soluble in water at neutral pH?

A2: Pyrazine-2,3-dicarboxylic acid is a dicarboxylic acid with two acidic protons (pKa values around 2.2-2.4 and 4.6-4.7).[2] In its neutral, un-ionized form, the molecule can form strong intermolecular hydrogen bonds, leading to a stable crystal lattice structure that is difficult for water to disrupt, resulting in low aqueous solubility.

Q3: How does pH influence the aqueous solubility of pyrazine-2,3-dicarboxylic acid?

A3: The aqueous solubility of pyrazine-2,3-dicarboxylic acid is highly dependent on pH. As the pH of the solution increases above its pKa values, the carboxylic acid groups deprotonate to form carboxylate anions. These charged species have much stronger interactions with polar water molecules, significantly increasing solubility. Therefore, adjusting the pH to a more basic level is a primary strategy for enhancing its aqueous solubility.[3][4][5]

Q4: What are the most effective strategies for overcoming the poor solubility of this compound?

A4: The most common and effective methods include:

  • pH Adjustment: Increasing the pH of aqueous solutions to deprotonate the carboxylic acid groups is a highly effective method.[4][6]

  • Salt Formation: Converting the acid to a more soluble salt form is a standard pharmaceutical practice.[3][7][8]

  • Co-solvency: Using a mixture of water and a miscible organic solvent (a co-solvent) can significantly improve solubility.[4][6]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins can enhance aqueous solubility.[9][10]

  • Cocrystal Formation: Creating cocrystals with a suitable coformer can modify the crystal structure and improve dissolution properties.[7][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound will not dissolve in water. The pH of the water is likely neutral or acidic, where the compound is in its poorly soluble, protonated form.Adjust the pH of the solution by adding a base (e.g., NaOH, KOH) dropwise until the compound dissolves. Aim for a pH well above the second pKa (~4.6).
Compound precipitates after dissolving. The solution may be supersaturated, or the pH may have shifted back towards the pKa values. For co-solvent systems, the addition of an aqueous buffer may have reduced the solvent's overall solvating power.Ensure the pH is stable and sufficiently high. If using a co-solvent, avoid rapid dilution with aqueous media which can cause precipitation.[4] Prepare the final solution by dissolving the compound in the organic co-solvent first, then slowly adding the aqueous phase.
Solubility is inconsistent between experiments. The source and purity of the compound may vary. The presence of different crystalline forms (polymorphs) or hydrates can also affect solubility.[12] The final pH or solvent ratios may not be precisely controlled.Use a consistent source of high-purity material. Precisely control and measure the final pH and solvent concentrations in all experiments. Consider characterizing the solid form using techniques like PXRD.
Organic solvent choice is not effective. The polarity of the solvent may not be optimal for the compound.Refer to the solubility data table below. For exploratory work, screen a range of solvents with varying polarities. DMSO is often a good starting point for creating concentrated stock solutions.[1][13]

Data Presentation: Solubility Profile

The following tables summarize the available quantitative and qualitative solubility data for pyrazine-2,3-dicarboxylic acid.

Table 1: Quantitative Solubility Data

SolventFormulaTemperature (°C)SolubilityData TypeSource
Dimethyl Sulfoxide (DMSO)C₂H₆OSNot Specified100 mg/mL (594.85 mM)Experimental[1][13]
WaterH₂O25~432.9 g/LEstimated[1]

Note: The aqueous solubility is an estimated value and should be confirmed experimentally for critical applications.[1]

Table 2: Qualitative Solubility Data

SolventSolubility DescriptionSource(s)
WaterSlightly Soluble / Soluble[2][12]
MethanolSoluble[1][12]
EthanolSlightly Soluble[1][2]
AcetoneSoluble[1][12]
Ethyl AcetateSoluble[1][12]
Diethyl EtherSlightly Soluble[1][2]
ChloroformSlightly Soluble[1]
BenzeneSlightly Soluble[1]

Note: Inconsistencies in the literature may depend on specific experimental conditions.[1]

Experimental Protocols

Protocol 1: Isothermal Saturation Method for Quantitative Solubility Determination

This protocol provides a reliable method for accurately measuring the solubility of pyrazine-2,3-dicarboxylic acid in a specific solvent at a constant temperature.[1]

Materials:

  • High-purity pyrazine-2,3-dicarboxylic acid

  • Analytical grade solvent

  • Thermostatic shaker or water bath

  • Calibrated analytical balance

  • Syringe filters (e.g., 0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a Saturated Solution: Add an excess amount of pyrazine-2,3-dicarboxylic acid to a known volume of the solvent in a sealed vial. An excess of solid must be visible.[1]

  • Equilibration: Place the vial in a thermostatic shaker set to the desired temperature. Agitate the mixture for 24-72 hours to ensure equilibrium is reached.[1]

  • Sample Collection: Once equilibrated, stop agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant.[1]

  • Filtration: Immediately filter the supernatant through a syringe filter to remove all undissolved particles.[1]

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of your analytical method.[1]

  • Quantification: Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the original solubility by accounting for the dilution factor.

Protocol 2: pH-Dependent Aqueous Solubility Enhancement

This protocol describes how to increase the aqueous solubility of pyrazine-2,3-dicarboxylic acid by pH adjustment.

Materials:

  • Pyrazine-2,3-dicarboxylic acid

  • Deionized water or desired aqueous buffer

  • 1 M Sodium Hydroxide (NaOH) or other suitable base

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Create a Slurry: Add the desired mass of pyrazine-2,3-dicarboxylic acid to a known volume of water or buffer to create a slurry.

  • Monitor pH: Place the container on a stir plate and begin stirring. Place a calibrated pH probe into the mixture.

  • Adjust pH: Slowly add the 1 M NaOH solution dropwise to the slurry.

  • Observe Dissolution: Continue adding the base and monitor the pH. The solid material will begin to dissolve as the pH increases.

  • Endpoint: Stop adding the base once all the solid has dissolved and the pH is stable at the desired level (e.g., pH 7.4). Record the final volume.

  • Confirmation: If necessary, filter the solution to remove any remaining particulates before use.

Visualizations

Solubility_Workflow cluster_start Start cluster_aqueous Aqueous Systems cluster_organic Organic / Co-Solvent Systems cluster_end End Goal start Poorly Soluble Pyrazine-2,3-dicarboxylic Acid ph_adjust pH Adjustment (Add Base) start->ph_adjust Need aqueous solution? cosolvent Co-Solvency (e.g., DMSO, PEG) start->cosolvent Aqueous not required or stock solution needed? complexation Complexation (e.g., Cyclodextrin) ph_adjust->complexation pH adjustment insufficient? end_goal Solubilized Compound in Desired Vehicle ph_adjust->end_goal complexation->end_goal salt_form Salt Formation (Isolate Salt) cosolvent->salt_form Need solid form? cosolvent->end_goal salt_form->end_goal Dissolve salt in solvent

Caption: Workflow for selecting a solubility enhancement strategy.

Ionization_States Effect of pH on Ionization and Solubility cluster_low_ph Low pH ( < pKa1 ~2.2 ) cluster_mid_ph Intermediate pH ( pKa1 < pH < pKa2 ) cluster_high_ph High pH ( > pKa2 ~4.6 ) node_acid H₂A (Neutral) Poorly Soluble node_mono HA⁻ (Mono-anion) More Soluble node_acid->node_mono node_mono->node_acid + H⁺ node_di A²⁻ (Di-anion) Highly Soluble node_mono->node_di node_di->node_mono + H⁺

Caption: Relationship between pH, ionization state, and solubility.

References

Technical Support Center: Optimizing Phosphonylation of Pyrazine-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the phosphonylation of pyrazine-2,3-dicarbonitrile.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the phosphonylation of this compound.

Q1: I am observing a low yield or no reaction. What are the potential causes and solutions?

A1: Low or no yield in the phosphonylation of this compound can stem from several factors:

  • Insufficient Base: The reaction, a nucleophilic substitution of the nitrile groups, requires a base to facilitate the process.[1] Ensure the base (e.g., triethylamine (Et3N) or cesium carbonate (Cs2CO3)) is fresh, anhydrous, and used in the correct stoichiometric amount. Consider increasing the amount of base incrementally.

  • Inactive Phosphonating Agent: The dialkyl phosphite (e.g., HPO(OEt)2) can degrade over time. Use a freshly opened bottle or distill the phosphite before use.

  • Reaction Temperature: While the reaction can proceed under mild conditions, some substituted pyrazine-2,3-dicarbonitriles may require heating to proceed at a reasonable rate.[1] Try increasing the reaction temperature gradually (e.g., in 10 °C increments) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purity of Starting Materials: Impurities in the this compound can interfere with the reaction. Ensure the starting material is pure by checking its melting point or by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Recrystallization or column chromatography of the starting material may be necessary.[2]

Q2: The reaction is incomplete, and I see starting material remaining even after a long reaction time. What should I do?

A2: An incomplete reaction can be addressed by:

  • Extending the Reaction Time: Monitor the reaction progress using an appropriate analytical technique. If the reaction is proceeding slowly, extend the reaction time.

  • Increasing Reagent Concentration: Increasing the concentration of the dialkyl phosphite may drive the reaction to completion. Try adding an additional equivalent of the phosphonating agent.

  • Optimizing the Solvent: The choice of solvent can influence reaction rates. If the reaction is sluggish, consider screening different anhydrous aprotic solvents like dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

Q3: I am observing the formation of significant side products. How can I minimize them?

A3: Side product formation can be minimized by:

  • Controlling the Temperature: Exothermic reactions can sometimes lead to side product formation. If the reaction is exothermic, consider cooling the reaction mixture during the addition of reagents.

  • Inert Atmosphere: Although not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions caused by atmospheric oxygen or moisture.

  • Substituent Effects: The electronic nature of the substituents on the pyrazine ring can significantly influence the reaction outcome.[1] Electron-donating groups may decrease the reactivity and lead to lower yields compared to electron-withdrawing aryl groups.[1] For substrates with electron-donating groups, more forcing conditions might be needed, which could also lead to side products. Careful optimization of reaction conditions is crucial.

Q4: How do I purify the final phosphonylated pyrazine product?

A4: The purification of the product will depend on its physical properties. Common purification techniques include:

  • Column Chromatography: This is a widely used method for purifying organic compounds. Silica gel is a common stationary phase, and the eluent can be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal eluent system should be determined by TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. The choice of solvent is critical; the product should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Washing/Extraction: A simple aqueous workup can remove water-soluble impurities. The reaction mixture can be diluted with an organic solvent and washed with water or brine.

Quantitative Data Summary

The yield of the phosphonylation reaction is highly dependent on the nature of the substituents at the 5 and 6 positions of the pyrazine ring.

Substituent at 5,6-positionsPhosphonating AgentBaseYieldReference
Di-arylHPO(OEt)2Et3N or Cs2CO3> 90%[1]
Di-alkyl (n-propyl)HPO(OEt)2Et3N or Cs2CO3Significantly lower[1]

Experimental Protocols

General Protocol for the Phosphonylation of 5,6-Diaryl-pyrazine-2,3-dicarbonitrile

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 5,6-Diaryl-pyrazine-2,3-dicarbonitrile

  • Diethyl phosphite (HPO(OEt)2)

  • Triethylamine (Et3N) or Cesium Carbonate (Cs2CO3)

  • Anhydrous solvent (e.g., Dioxane or THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional)

  • TLC plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (optional), add the 5,6-diaryl-pyrazine-2,3-dicarbonitrile (1.0 eq).

  • Dissolve the starting material in a minimal amount of anhydrous solvent.

  • Add the base (Et3N, 2.5 eq or Cs2CO3, 2.5 eq) to the solution.

  • Add diethyl phosphite (2.5 eq) dropwise to the stirring solution at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterize the purified product using appropriate analytical techniques (e.g., NMR, MS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_materials 1. Assemble Materials (Pyrazine, Phosphite, Base, Solvent) setup_reaction 2. Set up Reaction Flask (Inert atmosphere optional) prep_materials->setup_reaction dissolve 3. Dissolve Pyrazine setup_reaction->dissolve add_base 4. Add Base dissolve->add_base add_phosphite 5. Add Phosphite add_base->add_phosphite monitor 6. Monitor Reaction (TLC) add_phosphite->monitor quench 7. Quench Reaction monitor->quench extract 8. Extract Product quench->extract purify 9. Purify (Column Chromatography) extract->purify characterize 10. Characterize Product purify->characterize

Caption: Experimental workflow for the phosphonylation of this compound.

troubleshooting_guide start Problem Encountered low_yield Low or No Yield? start->low_yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction No check_base Check Base Activity & Stoichiometry low_yield->check_base Yes side_products Side Products? incomplete_reaction->side_products No extend_time Extend Reaction Time incomplete_reaction->extend_time Yes control_temp Control Temperature side_products->control_temp Yes check_phosphite Check Phosphite Purity check_base->check_phosphite increase_temp Increase Temperature check_phosphite->increase_temp check_sm_purity Check Starting Material Purity increase_temp->check_sm_purity increase_conc Increase Reagent Concentration extend_time->increase_conc change_solvent Screen Solvents increase_conc->change_solvent inert_atm Use Inert Atmosphere control_temp->inert_atm optimize_cond Optimize Conditions for Specific Substituents inert_atm->optimize_cond

Caption: Troubleshooting decision tree for phosphonylation of this compound.

References

Preventing side reactions in the synthesis of pyrazine dicarbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of pyrazine dicarbonitriles. Our aim is to help you prevent common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing pyrazine dicarbonitriles?

A1: The most common methods for synthesizing pyrazine dicarbonitriles include the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, which after initial formation of a dihydropyrazine intermediate is then oxidized to the aromatic pyrazine.[1][2] Another significant route is the cyanation of dihalopyrazines, for instance, using palladium catalysis.[3][4] The synthesis of 5,6-diaminopyrazine-2,3-dicarbonitrile, a key intermediate, often involves the cyclization of dicarbonitrile precursors with diamines.[5]

Q2: I'm experiencing a very low yield in my pyrazine dicarbonitrile synthesis. What are the likely causes and how can I address them?

A2: Low yields are a frequent issue and can arise from several factors:

  • Incomplete Reaction: The initial condensation or a subsequent cyanation step may not have reached completion. Solution: Consider extending the reaction time or cautiously increasing the temperature.[1] Ensuring efficient mixing is also crucial.

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and base can dramatically affect the yield. Solution: A systematic optimization of these parameters is recommended to enhance selectivity for the desired product.[1]

  • Incomplete Oxidation: Many pyrazine syntheses proceed via a dihydropyrazine intermediate that requires oxidation.[2] Solution: Ensure you are using a suitable oxidizing agent and that the reaction conditions are appropriate for the oxidation step to complete.

  • Degradation of Product: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.[1] Solution: Employ milder reagents and conditions when possible. For example, if your product is sensitive, avoid highly acidic or basic conditions during the workup.[1]

Q3: What are the typical impurities I might encounter, and how can they be minimized?

A3: Common impurities include unreacted starting materials, reagents, and byproducts from side reactions.[6]

  • Positional Isomers: If using unsymmetrical precursors, the formation of regioisomers can be a significant issue.[6][7] Solution: Using symmetrical starting materials, such as glyoxal or biacetyl, will yield a single product.[7]

  • Byproducts from Halogenation/Cyanation: In syntheses starting from halogenated pyrazines, impurities from the halogenation step (e.g., brominated impurities in a dichloropyrazine synthesis) can be a problem.[6] Solution: Ensure the purity of your starting materials. Recrystallization or purification of reactants may be necessary before use.[2][7]

  • Self-Condensation Products: Reactants like α-amino acid amides or 1,2-dicarbonyl compounds can undergo self-condensation.[7] Solution: Maintain the correct stoichiometric ratio of reactants and control the reaction temperature to favor the desired cross-condensation.[7]

Q4: How does the choice of purification method affect the final product?

A4: The purification strategy is critical for obtaining high-purity pyrazine dicarbonitriles.

  • Silica Gel Column Chromatography: This is the most widely used method for purifying pyrazine dicarbonitriles and their halogenated precursors.[6] It is effective at separating the target compound from both more and less polar impurities.

  • Recrystallization: This technique is particularly useful for the final purification of solid products to achieve high purity.[2][6] The choice of solvent is crucial; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[2]

  • Liquid-Liquid Extraction: This is often used as an initial purification step to remove water-soluble impurities.[7] Adjusting the pH of the aqueous layer can aid in the separation of acidic or basic impurities.[7]

Troubleshooting Guides

Issue 1: Formation of Unidentified Side Products

Symptoms: Multiple spots on TLC analysis of the crude reaction mixture that are not attributable to starting materials or the desired product.

Possible Causes & Solutions:

CauseRecommended Solution
Reaction Temperature Too High High temperatures can lead to degradation or undesired side reactions. Reduce the reaction temperature and monitor the progress by TLC.
Incorrect Stoichiometry An excess of one reactant can lead to side reactions. Ensure accurate measurement of all reactants and use appropriate stoichiometric ratios.[7]
Presence of Impurities in Starting Materials Impurities in the starting materials can participate in side reactions.[2] Purify starting materials before use.[2][7]
Atmospheric Contamination Some reactions are sensitive to air or moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Issue 2: Difficulty in Removing a Persistent Impurity

Symptoms: An impurity co-elutes with the product during column chromatography or co-crystallizes during recrystallization.

Possible Causes & Solutions:

CauseRecommended Solution
Similar Polarity of Product and Impurity The impurity and product have very similar polarities. Try a different solvent system for chromatography, or consider a different stationary phase. A combination of chromatography and recrystallization may be necessary.
Formation of a Stable Adduct The impurity may be forming a stable complex with your product. Consider washing the crude product with a dilute acid or base solution during workup to break up any adducts.
Isomeric Byproducts Positional isomers can be very difficult to separate.[6] High-performance liquid chromatography (HPLC) may be required for separation. Alternatively, revisit the synthetic strategy to favor the formation of a single isomer.[7]

Experimental Protocols

General Protocol for the Synthesis of a Pyrazine Dicarbonitrile via Condensation

This protocol outlines a general method for the synthesis of pyrazine derivatives through the condensation of a 1,2-diketone with a 1,2-diamine.[8][9]

Materials:

  • 1,2-diketone (e.g., benzil), 2 mmol

  • 1,2-diamine (e.g., ethylene diamine), 2 mmol

  • Potassium tert-butoxide (t-BuOK), catalytic amount

  • Methanol, 3 mL

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2 mmol of the 1,2-diketone in 3 mL of methanol. Stir with a magnetic stirrer until the solution is homogeneous.[8]

  • Add 2 mmol of the 1,2-diamine and a catalytic amount of potassium tert-butoxide to the solution.[8]

  • Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).[8]

  • Once the reaction is complete, evaporate the methanol under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel, using a suitable mixture of petroleum ether and ethyl acetate as the eluent.[8]

General Protocol for Purification via Column Chromatography

This protocol is a general guideline for the purification of a crude pyrazine product.[1]

Materials:

  • Crude pyrazine product

  • Silica gel

  • Appropriate solvent system for elution (e.g., petroleum ether/ethyl acetate or dichloromethane)

  • Glass column

  • Collection vials

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions in separate vials.

  • Analyze the collected fractions by TLC to identify those containing the purified product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified pyrazine dicarbonitrile.

Visualized Workflows

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: High Purity Reactants react Reaction: Condensation & Oxidation or Cyanation start->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete? Extend Time/Temp workup Aqueous Workup / Liquid-Liquid Extraction monitor->workup Complete chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Purity Analysis (NMR, GC-MS) recrystallization->analysis final_product Final Product: Pure Pyrazine Dicarbonitrile analysis->final_product

Caption: A generalized workflow for the synthesis and purification of pyrazine dicarbonitriles.

G cluster_troubleshooting Troubleshooting Low Yield cluster_solutions Potential Solutions low_yield Problem: Low Yield cause1 Incomplete Reaction? low_yield->cause1 cause2 Side Reactions Occurring? low_yield->cause2 cause3 Product Degradation? low_yield->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution2a Optimize Conditions (Solvent, Catalyst, pH) cause2->solution2a solution2b Purify Starting Materials cause2->solution2b solution3a Use Milder Reagents cause3->solution3a solution3b Avoid Harsh Workup cause3->solution3b

Caption: A decision-tree diagram for troubleshooting low yields in pyrazine dicarbonitrile synthesis.

References

Technical Support Center: Palladium-Catalyzed Cyanation of Dibromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the palladium-catalyzed cyanation of dibromopyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the palladium-catalyzed cyanation of dibromopyrazines?

The primary challenges stem from the inherent properties of both the pyrazine ring and the cyanide reagent. Catalyst poisoning by excess cyanide is a major issue, leading to deactivation of the catalytically active palladium species and often resulting in poor reproducibility.[1] The electron-deficient nature of the pyrazine ring can make it a challenging substrate. Additionally, the nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of highly toxic cyanide sources like NaCN or KCN also presents significant safety hazards.[1]

Q2: Which cyanide sources are recommended for the cyanation of dibromopyrazine?

Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], is a highly recommended alternative to traditional, more toxic cyanide salts.[2][3][4][5] It is significantly less toxic, inexpensive, and its low solubility in many organic solvents helps to maintain a low concentration of free cyanide, which mitigates catalyst poisoning.[1] Zinc cyanide (Zn(CN)₂) is another commonly used source that is less toxic than alkali metal cyanides.[6]

Q3: How can I control for mono- versus di-cyanation of dibromopyrazine?

Achieving selective mono-cyanation can be challenging. Control can be exerted by carefully adjusting the stoichiometry of the cyanide source. Using a substoichiometric amount of the cyanating agent relative to the dibromopyrazine is a common strategy. Reaction time and temperature are also critical parameters; shorter reaction times and lower temperatures will favor mono-cyanation. For di-cyanation, an excess of the cyanide source and longer reaction times are typically required.

Q4: What are the best practices for setting up a reproducible cyanation reaction?

Given the sensitivity of palladium catalysts to cyanide poisoning, reproducibility can be a concern.[1] To ensure consistent results, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If using solid cyanide salts, consistent particle size can be important for solubility and reaction rate. The choice of a reliable palladium precatalyst, such as a palladacycle, can also improve reproducibility by ensuring efficient generation of the active catalytic species.[1][2]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Catalyst Poisoning Excess cyanide is a common cause of catalyst deactivation.[1] If using KCN or NaCN, consider switching to K₄[Fe(CN)₆] to maintain a low concentration of free cyanide.[3][4][5] Alternatively, if using a soluble cyanide source, consider slow addition via a syringe pump.
Inefficient Catalyst System The choice of ligand is critical. For electron-deficient heteroaryls like pyrazine, sterically hindered and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or t-BuXPhos) often give good results.[6] Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, or palladacycle precatalysts) and ligands.[1]
Low Substrate Reactivity Dibromopyrazines can be less reactive than other aryl bromides. Increasing the reaction temperature or switching to a higher-boiling solvent (e.g., DMF, DMAc) may improve the yield.[3][7] Microwave irradiation has also been shown to accelerate these reactions.[4]
Presence of Water or Oxygen Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Moisture can lead to the formation of HCN, which can deactivate the catalyst.
Problem 2: Incomplete Conversion or Stalled Reaction
Possible Cause Suggested Solution
Catalyst Deactivation Over Time The active Pd(0) species may not be stable over the entire course of the reaction. Adding a fresh portion of the catalyst and ligand midway through the reaction might help to drive it to completion.
Insufficient Base The base plays a crucial role in the catalytic cycle. Ensure the base is sufficiently strong and soluble in the reaction medium. Common bases include Na₂CO₃, K₂CO₃, or K₃PO₄. The choice of base may need to be optimized for the specific substrate and catalyst system.
Poor Solubility of Reagents If using K₄[Fe(CN)₆], ensure adequate stirring to maintain a suspension. In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of cyanide into the organic phase.[6]
Problem 3: Formation of Side Products
Possible Cause Suggested Solution
Hydrolysis of Cyanide If water is present, the cyanide source can hydrolyze to HCN, which can participate in side reactions or poison the catalyst. Use anhydrous conditions.
Homocoupling of Pyrazine This can occur at high temperatures or with certain catalyst systems. Lowering the reaction temperature or screening different ligands may reduce the formation of homocoupled byproducts.
Reduction of the Bromo Group In the presence of a hydrogen source, hydrodehalogenation can occur. Ensure that the reaction is free from adventitious hydrogen sources.

Quantitative Data

The following table summarizes representative conditions for the palladium-catalyzed cyanation of heteroaryl bromides, which can be adapted for dibromopyrazine.

Catalyst (mol%)Ligand (mol%)Cyanide Source (equiv)SolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ (0.1)NoneK₄[Fe(CN)₆] (0.2)DMAc12083-96[3]
Pd₂(dba)₃ (1)XPhos (4)K₄[Fe(CN)₆]·3H₂O (0.5)Dioxane/H₂O100High[1][2]
Pd(OAc)₂ (2)dppf (4)K₄[Fe(CN)₆] (0.4)DMF130up to 91[6]
[Pd(cinnamyl)Cl]₂ (1)XPhos (2)Acetone cyanohydrin (1.2)Toluene100Moderate to Good[6]
Pd(OAc)₂ (5)PPh₃ (10)KCN (1.1)DMF140-150Variable[6]

Experimental Protocols

General Protocol for the Cyanation of Dibromopyrazine using K₄[Fe(CN)₆]

This protocol is a general guideline and may require optimization for specific dibromopyrazine isomers and desired outcomes (mono- vs. di-cyanation).

Materials:

  • Dibromopyrazine (1.0 mmol)

  • K₄[Fe(CN)₆]·3H₂O (0.5 equiv for mono-cyanation, ≥ 1.0 equiv for di-cyanation)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or Dioxane/H₂O mixture, 3-5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the dibromopyrazine, K₄[Fe(CN)₆]·3H₂O, palladium precatalyst, ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cyanopyrazine product(s).

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis reagents Weigh Reagents: - Dibromopyrazine - Catalyst & Ligand - Cyanide Source & Base setup Assemble Reaction reagents->setup glassware Dry Glassware glassware->reagents atmosphere Inert Atmosphere Setup (N2 or Ar) atmosphere->setup solvent Add Degassed Solvent setup->solvent heating Heat and Stir solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring monitoring->heating Continue if incomplete quench Cool and Quench monitoring->quench extract Aqueous Workup & Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product characterization Characterize (NMR, MS, etc.) product->characterization

Caption: Experimental workflow for palladium-catalyzed cyanation.

Troubleshooting_Cyanation start Low or No Yield catalyst_q Is catalyst poisoning suspected? start->catalyst_q catalyst_a1 Switch to K4[Fe(CN)6] or slow addition of CN- source catalyst_q->catalyst_a1 Yes conditions_q Are reaction conditions optimal? catalyst_q->conditions_q No catalyst_a2 Check for impurities in starting materials conditions_a1 Increase temperature or use microwave conditions_q->conditions_a1 Temp/Time conditions_a2 Screen different solvents (DMF, DMAc) conditions_q->conditions_a2 Solvent system_q Is the catalyst/ligand combination appropriate? conditions_q->system_q No system_a1 Screen electron-rich, bulky phosphine ligands (e.g., XPhos) system_q->system_a1 Ligand system_a2 Try a different Pd source (e.g., palladacycle) system_q->system_a2 Pd Source inert_q Was the reaction run under strictly anhydrous/inert conditions? system_q->inert_q No inert_q->catalyst_a2 Yes inert_a Ensure proper drying of glassware and solvents, and use a robust inert atmosphere inert_q->inert_a No

Caption: Troubleshooting decision tree for low-yield cyanation reactions.

References

Technical Support Center: Stabilizing Metal-Pyrazine-2,3-Dicarboxylate Complexes for TGA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and thermogravimetric analysis (TGA) of metal-pyrazine-2,3-dicarboxylate complexes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition behavior of metal-pyrazine-2,3-dicarboxylate complexes?

A1: The thermal decomposition of these complexes, often metal-organic frameworks (MOFs), typically occurs in three distinct stages when heated in an inert or oxidative atmosphere.[1]

  • Dehydration/Desolvation: The initial mass loss, generally at lower temperatures (around 100-250 °C), corresponds to the removal of coordinated or lattice solvent molecules (e.g., water, methanol).[1][2] For some lanthanide complexes, this step can occur at higher temperatures, even above 240 °C.[1]

  • Ligand Decomposition: At higher temperatures, one or more sharp mass loss steps indicate the decomposition of the pyrazine-2,3-dicarboxylate organic ligand.[1]

  • Formation of Final Residue: The process concludes with the formation of a stable inorganic residue. In an air atmosphere, this is typically the corresponding metal oxide (e.g., CuO, ZnO, La₂O₃).[1][2] The final mass can be used to confirm the metal content of the original complex.[1]

Q2: Which factors influence the thermal stability of these complexes?

A2: Several factors can significantly impact the decomposition temperature and overall thermal stability:

  • The Metal Center: The nature of the metal ion and the strength of the metal-ligand bond are crucial.

  • Coordinated Solvents: The presence and nature of coordinated solvent molecules can affect the initial decomposition steps and overall framework stability.

  • Coordination Mode: The way the pyrazine-2,3-dicarboxylate ligand binds to the metal centers influences the structural integrity and decomposition pathway.[2]

  • Heating Rate and Atmosphere: TGA results are dependent on experimental conditions. The heating rate can shift decomposition temperatures, and the atmosphere (inert vs. oxidative) will determine the decomposition products.

Q3: How do I calculate the theoretical mass loss for each decomposition step?

A3: To calculate the theoretical mass loss, you need the precise chemical formula of your complex.

  • Calculate the total molar mass of the complex.

  • Identify the leaving group for a specific step (e.g., H₂O, the pyrazine-2,3-dicarboxylate ligand).

  • Calculate the molar mass of the leaving group.

  • Use the following formula: Mass Loss (%) = (Molar Mass of Leaving Group / Total Molar Mass of Complex) * 100

Q4: What is the expected final residue after TGA in an air atmosphere?

A4: In an air (oxidative) atmosphere, the organic ligand will completely decompose, and the metal ion will be oxidized. The expected final residue is the most stable metal oxide at high temperatures. For example, a copper complex is expected to leave a residue of CuO, a zinc complex ZnO, and a lanthanum complex La₂O₃.[1][2]

Section 2: Troubleshooting Guide

Problem Possible Causes Solutions & Recommendations
Mass loss occurs at a much lower temperature than expected. 1. Presence of residual, uncoordinated solvent from synthesis. 2. The complex is less stable than anticipated due to its specific structure or high defect density.1. Ensure the sample is thoroughly dried under vacuum before analysis. 2. Re-evaluate the synthesis protocol to improve crystallinity and reduce defects.
The experimental mass loss for a step does not match the theoretical calculation. 1. Incorrect or incomplete chemical formula (e.g., wrong number of water molecules). 2. Overlapping decomposition steps (e.g., desolvation and initial ligand decomposition occur simultaneously). 3. Incomplete decomposition of an intermediate.1. Verify the structure and composition using other characterization techniques like single-crystal X-ray diffraction or elemental analysis. 2. Use a slower heating rate (e.g., 5 °C/min) to improve the resolution of the steps. Analyze the derivative (DTG) curve to better distinguish overlapping events. 3. Ensure the final temperature of the TGA program is sufficiently high to complete the decomposition.
The final residue mass is higher or lower than the theoretical metal oxide mass. 1. Incomplete decomposition of the organic ligand (residue too high). 2. Formation of a different, non-stoichiometric, or mixed-valence metal oxide. 3. Reduction of the metal oxide at very high temperatures in an inert atmosphere. 4. The sample is ejected from the pan due to rapid gas evolution.1. Increase the final temperature or add an isothermal hold at the end of the run in an air atmosphere to ensure complete combustion. 2. Cross-reference with Powder X-ray Diffraction (PXRD) of the residue to identify the final phase. 3. For inert atmosphere experiments, be aware of the potential for metal oxide reduction. 4. Use a crucible lid with a pinhole or cover the sample with alumina powder to prevent sample ejection.
The TGA baseline is sloping or drifting before decomposition begins. 1. Buoyancy effects, where the density of the purge gas changes with temperature. 2. The instrument is not properly calibrated or stabilized. 3. Slow, continuous loss of highly volatile surface-adsorbed species.1. Perform a blank run with an empty crucible and use the instrument software to subtract the baseline from the sample run. 2. Ensure the TGA is calibrated and allow the purge gas to flow for at least 30 minutes before starting the experiment to stabilize the atmosphere.[1] 3. Start the TGA run from room temperature to observe any initial, low-temperature mass loss.

Section 3: Data Presentation

Table 1: Summary of TGA Data for Various Metal-Pyrazine-2,3-Dicarboxylate and Related Complexes

Metal CenterComplex Formula ExampleDesolvation Temp. Range (°C)Ligand Decomposition Onset (°C)Final ResidueReference
Copper (Cu) Cu(2,3-pdc)·0.5H₂O~150 - 250~280CuO[2]
Cobalt (Co) [Co(2,3-pdc)(H₂O)₂]n·2nH₂O~100 - 200> 300Co₃O₄[2]
Nickel (Ni) [Ni(2,3-pdc)(H₂O)₂]n·2nH₂O~100 - 200> 300NiO[2][3]
Zinc (Zn) {[Zn₂(Pyz)₂(H₂O)₄]·SO₄}n~120 - 220~350ZnO[4]
Lanthanum (La) La₂(C₆N₂O₄)₂(NO₃)₂·3H₂O~100 - 250~400La₂O₃[5][6]

Note: Decomposition temperatures are approximate and can vary based on specific structure and experimental conditions.

Section 4: Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc(II)-Pyrazine-2,3-Dicarboxylate Complex

This protocol is a representative procedure for synthesizing crystalline MOFs.

Materials:

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

  • Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve ZnSO₄·7H₂O in a minimal amount of deionized water.

    • In a separate vial, dissolve pyrazine-2,3-dicarboxylic acid in DMF.

  • Combine Solutions: Slowly add the zinc sulfate solution to the ligand solution while stirring.

  • Solvothermal Reaction:

    • Transfer the resulting mixture to a 20 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a temperature-controlled oven.

    • Heat the autoclave to 120 °C and maintain this temperature for 48 hours.

  • Isolation and Purification:

    • Allow the autoclave to cool naturally to room temperature.

    • Collect the crystalline product by filtration.

    • Wash the crystals thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Drying: Dry the final product in a vacuum oven at 60 °C overnight.

Protocol 2: Hydrothermal Synthesis of a Cobalt(II)-Pyrazine-2,3-Dicarboxylate Complex

This protocol utilizes water as the solvent, representing a "green" chemistry approach.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare Solution: In a beaker, dissolve CoCl₂·6H₂O and pyrazine-2,3-dicarboxylic acid in deionized water. Stir the mixture for 30 minutes at room temperature.

  • Hydrothermal Reaction:

    • Transfer the solution to a 20 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in an oven.

    • Heat to 160 °C and hold for 72 hours.

  • Isolation and Purification:

    • Allow the autoclave to cool slowly to room temperature.

    • Filter the solution to collect the resulting crystals.

    • Wash the product with deionized water and then with ethanol.

  • Drying: Air-dry the final product at room temperature.

Protocol 3: Thermogravimetric Analysis (TGA)

This protocol outlines a standard procedure for analyzing the thermal stability of the synthesized complexes.

Instrumentation & Consumables:

  • Thermogravimetric Analyzer

  • Platinum or alumina crucibles

  • High-purity Nitrogen (for inert atmosphere) or synthetic air (for oxidative atmosphere)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried, ground complex into a TGA crucible.[1]

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance and tare it.

    • Select the desired atmosphere (Nitrogen or Air) and set the flow rate (typically 20-50 mL/min).

    • Purge the furnace for at least 30 minutes before starting the analysis to ensure a stable atmosphere.[1]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the TGA curve (mass % vs. temperature).

    • Generate the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature) to precisely identify the temperatures of maximum decomposition rates.

    • Calculate the percentage mass loss for each distinct decomposition step and compare with theoretical values.[1]

Section 5: Visualizations

Synthesis_Workflow cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction cluster_iso 3. Isolation & Purification cluster_char 4. Characterization Metal_Salt Dissolve Metal Salt in Solvent 1 Combine Combine Solutions Metal_Salt->Combine Ligand Dissolve H₂pzdc Ligand in Solvent 2 Ligand->Combine React Seal in Autoclave & Heat (e.g., 120-180°C) Combine->React Cool Cool to Room Temp. React->Cool Filter Filter to Collect Crystals Cool->Filter Wash Wash with Solvents Filter->Wash Dry Dry Under Vacuum Wash->Dry TGA TGA Dry->TGA PXRD PXRD Dry->PXRD FTIR FT-IR Dry->FTIR

Caption: General workflow for solvothermal/hydrothermal synthesis.

TGA_Workflow cluster_setup 1. Instrument Setup cluster_run 2. Data Acquisition cluster_analysis 3. Data Analysis Sample_Prep Weigh 5-10 mg of Sample Calibrate Tare Balance Sample_Prep->Calibrate Purge Purge with N₂ or Air (≥30 min) Purge->Calibrate Equilibrate Equilibrate at 30°C Calibrate->Equilibrate Ramp Ramp Temperature (e.g., 10°C/min to 800°C) Equilibrate->Ramp Record Record Mass vs. Temp Ramp->Record Plot_TGA Plot TGA Curve (% Mass vs. Temp) Record->Plot_TGA Plot_DTG Plot DTG Curve (Deriv. vs. Temp) Plot_TGA->Plot_DTG Calculate Calculate % Mass Loss for Each Step Plot_DTG->Calculate Compare Compare Experimental vs. Theoretical Values Calculate->Compare

Caption: Standard experimental workflow for TGA analysis.

Factors_Affecting_Stability cluster_intrinsic Intrinsic Properties cluster_extrinsic Experimental Conditions center_node Thermal Stability (Decomposition Temp.) Metal_Node Metal Node (e.g., Cu, Zn, La) Bond_Strength Metal-Ligand Bond Strength Metal_Node->Bond_Strength Ligand_Coord Ligand Coordination Mode Ligand_Coord->Bond_Strength Bond_Strength->center_node Atmosphere Atmosphere (Inert vs. Oxidative) Atmosphere->center_node Heating_Rate Heating Rate (°C/min) Heating_Rate->center_node Solvent Residual/Coordinated Solvent Solvent->center_node

Caption: Factors influencing the thermal stability of complexes.

References

Technical Support Center: Enhancing the Efficiency of Pyrazine-Based Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing pyrazine-based organic solar cells (OSCs).

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using pyrazine-based materials in organic solar cells?

Pyrazine-based materials offer several advantages in OSCs due to their inherent electronic properties. The electron-deficient nature of the pyrazine ring allows for tuning of energy levels, which can lead to improved open-circuit voltage (Voc) and better-matched energy levels with acceptor materials for efficient charge transfer. Additionally, the rigid and planar structure of some pyrazine derivatives can promote favorable molecular packing and enhance charge mobility. Certain pyrazine-based polymers have demonstrated the potential for cost-effective synthesis routes.[1]

Q2: What are the common performance metrics for pyrazine-based organic solar cells, and what are typical values for high-efficiency devices?

The primary performance metrics for OSCs are:

  • Power Conversion Efficiency (PCE %): The overall efficiency of the device in converting sunlight to electricity.

  • Open-Circuit Voltage (Voc V): The maximum voltage a solar cell can produce when no current is flowing.

  • Short-Circuit Current Density (Jsc mA/cm²): The maximum current a solar cell can produce when the voltage across it is zero.

  • Fill Factor (FF %): A measure of the "squareness" of the current-voltage (J-V) curve, indicating how efficiently the device extracts the generated power.

High-performance pyrazine-based OSCs have achieved PCEs exceeding 19%.[2] Specific values for various device configurations are detailed in the data tables below.

Q3: What are the main degradation pathways for pyrazine-based organic solar cells?

While specific degradation mechanisms can be material-dependent, general pathways in organic solar cells that can affect pyrazine-based devices include:

  • Photo-oxidation: The active layer materials can react with oxygen and moisture in the presence of light, leading to the formation of charge traps and a decrease in performance.

  • Morphological Instability: The optimized morphology of the bulk heterojunction can change over time, especially at elevated temperatures, leading to phase separation and reduced exciton dissociation and charge transport.[3]

  • Interfacial Degradation: Degradation can occur at the interfaces between the active layer and the charge transport layers or electrodes, leading to increased series resistance and reduced charge extraction.

Encapsulation of the device is a crucial step to prevent degradation from environmental factors.

Troubleshooting Guide

Low Power Conversion Efficiency (PCE)

Problem: The overall efficiency of my pyrazine-based OSC is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Active Layer Morphology 1. Optimize Solvent System: Experiment with different host solvents and solvent additives (e.g., 1,8-diiodooctane, 1-chloronaphthalene) to control the drying kinetics and induce favorable phase separation.[4][5] 2. Vary Annealing Temperature: Systematically vary the post-deposition annealing temperature to improve molecular ordering and domain purity.[6][7] 3. Adjust Donor:Acceptor Ratio: Optimize the weight ratio of the pyrazine-based donor and the acceptor material.
High Charge Recombination 1. Improve Material Purity: Ensure the purity of the pyrazine-based polymer and acceptor material, as impurities can act as recombination centers. 2. Optimize Morphology: A well-defined nanoscale morphology with pure domains is crucial for efficient charge separation and transport, which reduces the likelihood of recombination.[8][9]
Poor Light Absorption 1. Adjust Active Layer Thickness: Optimize the thickness of the active layer to maximize light absorption without significantly increasing series resistance.
Low Fill Factor (FF)

Problem: My device exhibits good Voc and Jsc, but the fill factor is low, resulting in a poor overall PCE.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Series Resistance (Rs) 1. Check Electrode Contacts: Ensure good ohmic contacts between the active layer and the electrodes. Poor contacts can introduce a large series resistance.[10][11][12] 2. Optimize Charge Transport Layers: The thickness and conductivity of the hole transport layer (HTL) and electron transport layer (ETL) should be optimized. 3. Reduce Active Layer Thickness: While a thicker active layer can improve light absorption, it can also increase series resistance.
Low Shunt Resistance (Rsh) 1. Prevent Pinholes and Defects: Pinholes or defects in the active layer can create alternative current pathways, leading to leakage current and a low shunt resistance. Ensure uniform and defect-free film deposition.
Charge Carrier Mobility Imbalance 1. Tune Morphology: The morphology of the active layer can influence the balance of electron and hole mobilities. The use of solvent additives and thermal annealing can help in optimizing the morphology for balanced charge transport.
Charge Trapping 1. Improve Material Purity: Impurities can act as charge traps, impeding charge transport and reducing the fill factor.[13]

Quantitative Data

Table 1: Performance of Pyrazine-Based Polymer Donors in Organic Solar Cells

Polymer DonorAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
PQ1BTP-eC9-4F15.820.87024.5274.31[1]
PQ2BTP-eC9-4F6.76---[1]

Table 2: Performance of Pyrazine-Containing Materials in Perovskite Solar Cells

Pyrazine MaterialRolePCE (%)StabilityReference
PBPyT-exHole Transport Layer17.5Stable over 1500h[14]
PBPyT-inHole Transport Layer14.9-[14]
SnF2-pyrazine complexAdditive4.8Stable over 100 days[15][16]

Table 3: Impact of a Solid Additive on a Binary Organic Solar Cell

DevicePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
PTQ10/m-BTP-PhC6 with CNPz19.67---[2]

Experimental Protocols

Protocol 1: Synthesis of a Pyrazine-Based Conjugated Polymer (Generalized Suzuki Polymerization)

This protocol provides a general procedure for the synthesis of a pyrazine-based conjugated polymer via Suzuki polymerization. Optimization of catalyst, base, and reaction time may be necessary for specific monomers.

Materials:

  • 2,5-diiodopyrazine

  • Co-monomer (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous and degassed organic solvent (e.g., toluene)

  • Degassed aqueous base solution (e.g., 2M K₂CO₃)

  • Phase-transfer catalyst (optional)

  • Non-solvent for precipitation (e.g., methanol)

Procedure:

  • To a Schlenk flask, add 2,5-diiodopyrazine (1.0 eq), the co-monomer (1.0 eq), and the palladium catalyst (1-3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed organic solvent via syringe, followed by the degassed aqueous base solution. A phase-transfer catalyst can be added at this stage if required.

  • Heat the biphasic mixture to reflux (e.g., 90-100 °C) with vigorous stirring for 24-72 hours.

  • Monitor the reaction progress by techniques such as GPC or NMR of a precipitated sample.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Precipitate the polymer by pouring the organic solution into a non-solvent like methanol.

  • Collect the polymer by filtration and wash it thoroughly with water and methanol to remove residual catalyst and oligomers.

  • Purify the polymer further by Soxhlet extraction.

  • Dry the final polymer product under vacuum.[17]

Protocol 2: Fabrication of a Pyrazine-Based Organic Solar Cell

This protocol outlines a general procedure for the fabrication of a conventional architecture organic solar cell.

Device Structure: ITO / Hole Transport Layer (HTL) / Pyrazine-based Active Layer / Electron Transport Layer (ETL) / Metal Electrode

Materials:

  • Patterned ITO-coated glass substrates

  • HTL material solution (e.g., PEDOT:PSS)

  • Pyrazine-based polymer donor and acceptor material solution in a suitable solvent (e.g., chloroform, chlorobenzene)

  • ETL material (e.g., PFN)

  • Metal for top electrode (e.g., Ag, Al)

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

  • HTL Deposition: Spin-coat the HTL solution (e.g., PEDOT:PSS) onto the ITO substrate and anneal according to the material's specifications.

  • Active Layer Deposition: In an inert atmosphere (e.g., a glovebox), spin-coat the pyrazine-based active layer solution onto the HTL. The spin-coating speed and time should be optimized to achieve the desired film thickness. Anneal the film at an optimized temperature.

  • ETL Deposition: Spin-coat the ETL solution on top of the active layer and anneal if required.

  • Electrode Deposition: Transfer the device to a thermal evaporator and deposit the metal top electrode through a shadow mask under high vacuum.

  • Device Encapsulation: Encapsulate the device to protect it from ambient air and moisture.[1]

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (Inert Atmosphere) cluster_char Characterization a ITO Substrate b Cleaning a->b c UV-Ozone Treatment b->c d HTL Deposition c->d e Active Layer (Pyrazine-based) Spin-coating d->e f Thermal Annealing e->f g ETL Deposition f->g h Electrode Evaporation g->h i J-V Measurement h->i j EQE Measurement h->j k Morphology Analysis (AFM, TEM) h->k

Caption: Experimental workflow for fabricating and characterizing pyrazine-based organic solar cells.

Troubleshooting_Low_FF cluster_Rs Solutions for High Rs cluster_Rsh Solutions for Low Rsh cluster_Mobility Solutions for Imbalanced Mobility Start Low Fill Factor (FF) Rs High Series Resistance? Start->Rs Rsh Low Shunt Resistance? Start->Rsh Mobility Imbalanced Charge Mobility? Start->Mobility Sol_Rs1 Optimize Electrode Contacts Rs->Sol_Rs1 Sol_Rs2 Adjust Transport Layer Thickness Rs->Sol_Rs2 Sol_Rs3 Reduce Active Layer Thickness Rs->Sol_Rs3 Sol_Rsh1 Improve Film Uniformity Rsh->Sol_Rsh1 Sol_Rsh2 Prevent Pinholes/Defects Rsh->Sol_Rsh2 Sol_Mob1 Optimize Annealing Mobility->Sol_Mob1 Sol_Mob2 Use Solvent Additives Mobility->Sol_Mob2

Caption: Troubleshooting guide for low fill factor in pyrazine-based organic solar cells.

Morphology_Optimization cluster_Solvent Solvent Engineering cluster_Annealing Post-Treatment cluster_Ratio Composition Goal Optimal Active Layer Morphology Solvent Solvent System Goal->Solvent Annealing Thermal Annealing Goal->Annealing Ratio Donor:Acceptor Ratio Goal->Ratio Sol_Solvent1 Choice of Host Solvent Solvent->Sol_Solvent1 Sol_Solvent2 Use of Solvent Additives Solvent->Sol_Solvent2 Sol_Annealing1 Optimize Temperature Annealing->Sol_Annealing1 Sol_Annealing2 Optimize Duration Annealing->Sol_Annealing2 Sol_Ratio1 Vary Weight Ratio Ratio->Sol_Ratio1

Caption: Key parameters for optimizing the active layer morphology in pyrazine-based OSCs.

References

Technical Support Center: Porosity Control in Pyrazine-Cored Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazine-cored covalent organic frameworks (COFs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and porosity control of these advanced materials.

Frequently Asked Questions (FAQs)

Q1: What are the key strategies for controlling porosity in pyrazine-cored COFs?

A1: The primary strategies for tuning the porosity of pyrazine-cored COFs revolve around the selection of molecular building blocks and the control of the crystallization process. These can be broadly categorized as:

  • Linker Modification: The size and geometry of the organic linkers used in the COF synthesis directly influence the resulting pore size.[1] Longer linkers will generally lead to larger pores. This "linker extension" strategy is a fundamental approach to designing COFs with desired porosity.[2]

  • Control of Interlayer Stacking: The way the 2D layers of the COF stack on top of each other can affect the effective pore size and the overall surface area.[3] Modifying linkers with functional groups, such as methoxy groups, can act as "pore-directing anchors" to influence the stacking arrangement.[3][4]

  • Postsynthetic Modification (PSM): This involves chemically modifying the COF after its initial synthesis.[5][6] Functional groups within the pores can be altered or new groups can be introduced to fine-tune the pore size and surface chemistry without disrupting the overall crystalline structure.[5][7]

  • Synthesis Conditions: Parameters such as temperature, reaction time, solvent, and catalyst can impact the crystallinity and defect density of the COF, which in turn affects the porosity.[8]

Q2: What is a typical range for the BET surface area in pyrazine-cored COFs?

A2: The Brunauer-Emmett-Teller (BET) surface area of pyrazine-cored COFs can vary significantly based on the specific building blocks and synthesis conditions. Reported values can range from moderate (around 50-100 m²/g) to high (over 1800 m²/g).[3][9] For example, a COF synthesized from 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine and a diamine linker exhibited a BET surface area of 279.5 m²/g.[10] Another study reported a pyrazine-based COF with a BET surface area of approximately 301 m²/g.[11]

Troubleshooting Guides

Issue 1: Low Brunauer-Emmett-Teller (BET) Surface Area

Q: My synthesized pyrazine-cored COF exhibits a much lower BET surface area than expected. What are the potential causes and how can I improve it?

A: Low BET surface area is a common issue and can stem from several factors. Here’s a step-by-step guide to troubleshoot this problem.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution(s)
Incomplete Reaction or Low Crystallinity If the COF synthesis reaction is incomplete or the resulting material has low crystallinity, the porous network will not be well-defined, leading to a low surface area.[9]- Optimize Reaction Time and Temperature: Ensure the reaction goes to completion by extending the reaction time or adjusting the temperature.[8]- Solvent Selection: Screen different solvent systems. The choice of solvent can significantly impact the solubility of monomers and the crystallization process.- Catalyst Optimization: If using a catalyst, ensure the correct type and concentration are used.
Pore Collapse During Activation The process of removing guest solvent molecules from the pores (activation) can sometimes cause the framework to collapse, especially for COFs with larger pores or weaker interlayer interactions.[3]- Gentle Activation: Use a gentle activation process, such as supercritical CO₂ drying, to minimize capillary forces that can cause pore collapse.- Solvent Exchange: Before drying, exchange the high-boiling point synthesis solvent with a more volatile solvent (e.g., acetone or methanol).
Presence of Amorphous Impurities The final product may contain amorphous polymer impurities that block the pores of the crystalline COF.- Thorough Washing: Ensure the synthesized COF is thoroughly washed with appropriate solvents to remove any unreacted monomers and amorphous byproducts. Soxhlet extraction can be particularly effective.
Missing Linker Defects Defects in the COF structure, such as missing linkers, can lead to a smaller effective surface area.[12]- Control Monomer Stoichiometry: Use a precise stoichiometric ratio of the monomers to minimize defects.[11]- Slower Reaction Rate: A slower reaction rate can sometimes lead to a more ordered and less defective structure. This can be achieved by lowering the reaction temperature.
Issue 2: Difficulty in Tuning Pore Size

Q: I am trying to synthesize a pyrazine-cored COF with a specific pore size, but my results are inconsistent. How can I gain better control over the porosity?

A: Achieving precise control over pore size requires careful planning of the synthesis strategy and meticulous experimental execution.

Strategies for Pore Size Control:

Strategy Description Experimental Considerations
Linker Extension This is a direct approach where the length of the linker molecule is varied to systematically change the pore size of the COF.[1] Longer linkers result in larger pores.- Monomer Synthesis: This strategy requires the synthesis of a series of linkers with different lengths.- Solubility: Be aware that longer linkers may have lower solubility, which can affect the COF synthesis.[3]
Postsynthetic Modification (PSM) Functional groups within the pores of a pre-synthesized COF are chemically modified to fine-tune the pore dimensions and surface chemistry.[5][7]- Choice of Reaction: The PSM reaction should be high-yielding and should not damage the COF framework.- Characterization: Thoroughly characterize the COF before and after PSM to confirm the modification and assess any changes in crystallinity and porosity.
Control of Interlayer Stacking The arrangement of the 2D COF layers influences the effective pore size. Introducing functional groups on the linkers can guide the stacking behavior.[3][4]- Functionalized Monomers: Synthesize monomers with specific functional groups (e.g., methoxy groups) designed to promote desired interlayer interactions.[3]

Quantitative Data Summary

The following tables summarize porosity data for representative pyrazine-cored and related COFs.

Table 1: Porosity of Selected Pyrazine-Cored COFs

COF NameMonomersBET Surface Area (m²/g)Pore Size (nm)Reference
COF-H12,3,5,6-tetrakis(4-aminophenyl)pyrazine + terephthalaldehyde56.8 (CO₂ uptake)Microporous[13]
COF-H22,3,5,6-tetrakis(4-aminophenyl)pyrazine + 2,5-dihydroxyterephthalaldehyde66.2 (CO₂ uptake)Microporous[13]
TFPPz–MPA–COFTetrakis(4-aminophenyl)pyrazine derivative + methyl-4,4'-diaminobiphenyl-3,3'-dicarboxylateN/A (good CO₂ uptake)Well-defined pores[14]
TFPPz–BD(OMe)₂–COFTetrakis(4-aminophenyl)pyrazine derivative + 2,5-dimethoxy-1,4-benzenedicarboxaldehydeN/A (good CO₂ uptake)Well-defined pores[14]
Triazine-based COFMelamine + Cyanuric chloride~301~1.41[11]

Table 2: Examples of Porosity Tuning in COFs

COF SystemModification StrategyInitial BET (m²/g)Final BET (m²/g)Key FindingReference
JUK-21(Cu)Postsynthetic Modification (iEDDA)~1000Gradual reductionCovalent PSM allows for precise, predictable pore size tuning.[7]
Large-pore imine COFsLinker functionalization (methoxy groups)631 - 1823N/AInterlayer interactions controlled by linker functionality affect stacking and effective pore size.[3]
SG-COF-1Self-sacrificing guest strategy~100~1500Using a volatile salt as a guest during synthesis can prevent pore collapse during activation, dramatically increasing the surface area.[15]

Experimental Protocols

General Synthesis of a Pyrazine-Cored Imine COF

This protocol is a generalized procedure and may require optimization for specific monomer combinations.

  • Monomer Preparation: Ensure the pyrazine-based amine monomer and the aldehyde linker are pure. Recrystallization or column chromatography may be necessary.

  • Reaction Setup: In a Pyrex tube, combine the pyrazine-based amine monomer (e.g., 2,3,5,6-tetrakis(4-aminophenyl)pyrazine) and the aldehyde linker in a suitable solvent mixture (e.g., a mixture of o-dichlorobenzene and n-butanol).

  • Sonication: Sonicate the mixture for approximately 15-20 minutes to obtain a homogeneous dispersion.

  • Catalyst Addition: Add an aqueous solution of an acid catalyst (e.g., acetic acid).

  • Sealing and Heating: Seal the tube and heat it in an oven at a specific temperature (e.g., 120 °C) for a set period (e.g., 3 days).

  • Isolation and Washing: After cooling to room temperature, collect the precipitate by filtration. Wash the solid sequentially with appropriate solvents (e.g., anhydrous acetone, and anhydrous dichloromethane) to remove unreacted monomers and solvent.

  • Activation: Dry the COF under vacuum at an elevated temperature (e.g., 150 °C) to remove the guest molecules from the pores.

Characterization of Porosity
  • Powder X-ray Diffraction (PXRD):

    • Purpose: To confirm the crystallinity and determine the structure of the synthesized COF.

    • Procedure: A small amount of the dried COF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer. The resulting diffraction pattern is compared with a simulated pattern based on the expected crystal structure.

  • Nitrogen Sorption Analysis:

    • Purpose: To determine the BET surface area and pore size distribution.

    • Procedure: A sample of the activated COF is degassed under vacuum at an elevated temperature to remove any adsorbed species. The nitrogen adsorption-desorption isotherms are then measured at 77 K. The BET theory is applied to the adsorption data to calculate the surface area, and methods like Non-Local Density Functional Theory (NLDFT) are used to determine the pore size distribution.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Activation cluster_characterization Characterization Monomer_Prep Monomer Preparation & Purification Reaction_Setup Reaction Setup (Monomers, Solvent) Monomer_Prep->Reaction_Setup Sonication Sonication Reaction_Setup->Sonication Catalyst_Add Catalyst Addition Sonication->Catalyst_Add Heating Heating (e.g., 120°C, 3 days) Catalyst_Add->Heating Isolation Isolation (Filtration) Heating->Isolation Washing Washing (Solvent Exchange) Isolation->Washing Activation Activation (Vacuum Drying) Washing->Activation PXRD PXRD (Crystallinity) Activation->PXRD N2_Sorption N2 Sorption (Porosity Analysis) Activation->N2_Sorption

Caption: A generalized experimental workflow for the synthesis and characterization of pyrazine-cored COFs.

Troubleshooting_Porosity Start Low BET Surface Area Detected Check_Crystallinity Check Crystallinity (PXRD) Start->Check_Crystallinity Low_Crystallinity Low Crystallinity Check_Crystallinity->Low_Crystallinity Good_Crystallinity Good Crystallinity Check_Crystallinity->Good_Crystallinity No Optimize_Synthesis Optimize Synthesis: - Time - Temperature - Solvent - Catalyst Low_Crystallinity->Optimize_Synthesis Yes Final_Check Re-characterize Porosity Optimize_Synthesis->Final_Check Check_Activation Review Activation Protocol Good_Crystallinity->Check_Activation Harsh_Activation Harsh Activation? Check_Activation->Harsh_Activation Gentle_Activation Use Gentle Activation: - Supercritical CO2 - Solvent Exchange Harsh_Activation->Gentle_Activation Yes Check_Purity Check Purity (e.g., TGA, NMR of digested sample) Harsh_Activation->Check_Purity No Gentle_Activation->Final_Check Impurities_Present Impurities Present? Check_Purity->Impurities_Present Improve_Washing Improve Washing Protocol (e.g., Soxhlet extraction) Impurities_Present->Improve_Washing Yes Impurities_Present->Final_Check No Improve_Washing->Final_Check

Caption: A troubleshooting flowchart for addressing low BET surface area in pyrazine-cored COFs.

Porosity_Control_Strategies cluster_presynthesis Pre-Synthesis Strategies cluster_postsynthesis Post-Synthesis Strategies Control_Porosity Controlling Porosity in Pyrazine-Cored COFs Linker_Mod Linker Modification (Varying Length/Geometry) Control_Porosity->Linker_Mod Interlayer_Control Control of Interlayer Interactions (Functionalized Linkers) Control_Porosity->Interlayer_Control PSM Postsynthetic Modification (Chemical Alteration of Pores) Control_Porosity->PSM

Caption: Key strategies for controlling the porosity of pyrazine-cored covalent organic frameworks.

References

Minimizing impurities in the synthesis of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing impurities in the synthesis of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during this synthesis.

Troubleshooting Guides and FAQs

This section is designed to provide rapid assistance for specific issues that may arise during the synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes?

A1: Low yields in the synthesis of 9-oxo-9H-indeno[1,2-b]this compound can be attributed to several factors:

  • Purity of Reactants: The purity of the starting materials, ninhydrin and diaminomaleonitrile, is critical. Impurities can lead to a variety of side reactions that consume the reactants and complicate the purification process. It is highly recommended to use freshly purified reactants.

  • Reaction Conditions: The reaction is sensitive to temperature and solvent. The choice of solvent can significantly influence the reaction rate and the formation of byproducts. While various solvents can be used, glacial acetic acid is a common choice. The optimal temperature and reaction time should be determined empirically.

  • Incomplete Reaction: The condensation reaction between ninhydrin and diaminomaleonitrile may not go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Side Reactions: The formation of side products, such as those from the self-condensation of ninhydrin or the decomposition of diaminomaleonitrile, can significantly reduce the yield of the desired product.

Q2: I am observing a significant amount of a non-polar byproduct. What could it be?

A2: A common non-polar impurity encountered in similar syntheses is the debrominated starting material, in cases where a halo-indanone is used. For instance, in the synthesis of the chloro-analogue from 2-bromo-4-chloro-1-indanone, the formation of 4-chloro-1-indanone was a significant side reaction[1]. If your synthesis starts with a halogenated indanone derivative, this is a likely impurity.

Q3: My final product is difficult to purify, showing multiple spots on TLC. What are the likely impurities?

A3: Besides unreacted starting materials, several impurities can be formed during the reaction:

  • Incomplete Condensation Products: The reaction between the tricarbonyl of ninhydrin and the diamine can be complex, potentially leading to partially condensed intermediates.

  • Self-Condensation Products of Ninhydrin: Ninhydrin is known to undergo self-condensation, especially under basic conditions, leading to complex colored impurities.

  • Decomposition of Diaminomaleonitrile: Diaminomaleonitrile can be unstable and may decompose or polymerize under the reaction conditions.

  • Acetoxylated Byproducts: If a catalyst like sodium acetate is used in a solvent such as acetic acid, the formation of acetoxy derivatives of the indanone starting material can occur[1].

Q4: What is the best method to purify the final product?

A4: Column chromatography is a common and effective method for purifying 9-oxo-9H-indeno[1,2-b]this compound and its derivatives. A silica gel column with a suitable solvent system, typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), is used to separate the desired product from impurities. The ideal eluent composition should be determined by TLC analysis of the crude reaction mixture.

Quantitative Data

The following table summarizes the yield of a closely related compound, highlighting the challenges in this type of synthesis.

Starting Material (Indanone)Starting Material (Diamine)SolventCatalystYield (%)Reference
2-bromo-4-chloro-1-indanone2,3-diaminomaleonitrileGlacial Acetic AcidNone37[1]
2-bromo-4-chloro-1-indanone2,3-diaminomaleonitrileGlacial Acetic AcidSodium AcetateMixture of products[1]

Experimental Protocols

Synthesis of 8-chloro-9H-indeno[1,2-b]this compound (A representative protocol) [1]

This protocol for a similar compound can be adapted for the synthesis of 9-oxo-9H-indeno[1,2-b]this compound by using the appropriate indanone starting material.

Materials:

  • 2-bromo-4-chloro-1-indanone

  • 2,3-diaminomaleonitrile

  • Glacial Acetic Acid

Procedure:

  • A mixture of 2-bromo-4-chloro-1-indanone (0.62 mmol) and 2,3-diaminomaleonitrile (0.64 mmol) is heated at reflux in glacial acetic acid (5 mL) for 48 hours.

  • The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled reaction mixture is then poured into water (30 mL).

  • The resulting precipitate is collected by filtration.

  • The collected solid is washed with water.

  • The crude product is then dried.

  • Purification is achieved by column chromatography on silica gel to yield the final product.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and troubleshooting of 9-oxo-9H-indeno[1,2-b]this compound.

experimental_workflow start Start: Synthesis of 9-oxo-9H-indeno[1,2-b]this compound reactants Reactants: - Ninhydrin - Diaminomaleonitrile start->reactants reaction Reaction: - Glacial Acetic Acid - Reflux reactants->reaction workup Work-up: - Precipitation in water - Filtration reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product: 9-oxo-9H-indeno[1,2-b]this compound purification->product

Caption: A generalized experimental workflow for the synthesis.

troubleshooting_workflow start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product check_reactants Check Reactant Purity low_yield->check_reactants optimize_conditions Optimize Reaction Conditions (Temperature, Time) low_yield->optimize_conditions monitor_reaction Monitor Reaction by TLC low_yield->monitor_reaction identify_impurities Identify Impurities by Spectroscopic Methods impure_product->identify_impurities purification_strategy Adjust Purification Strategy (Solvent System, Column Type) identify_impurities->purification_strategy

Caption: A troubleshooting decision tree for the synthesis.

impurity_pathways cluster_reactants Reactants cluster_products Products ninhydrin Ninhydrin target Target Product ninhydrin->target incomplete Incomplete Condensation ninhydrin->incomplete debrominated Debrominated Indanone (if applicable) ninhydrin->debrominated acetoxylated Acetoxylated Indanone (if applicable) ninhydrin->acetoxylated ninhydrin_self Ninhydrin Self-Condensation ninhydrin->ninhydrin_self damn Diaminomaleonitrile damn->target damn->incomplete

Caption: Potential pathways for product and impurity formation.

References

Validation & Comparative

A Comparative Guide to Pyrazine-2,3-dicarbonitrile and Other Pyrazine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparison of Pyrazine-2,3-dicarbonitrile with other notable pyrazine derivatives, focusing on their performance in anticancer and enzyme inhibition applications. The information is tailored for researchers, scientists, and drug development professionals, providing supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] These activities include anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory properties.[1] this compound, in particular, serves as a versatile scaffold for the synthesis of more complex molecules with therapeutic potential.

Performance Comparison of Pyrazine Derivatives

The biological activity of pyrazine derivatives is highly dependent on the nature and position of their substituent groups. This section provides a comparative overview of the in vitro activity of this compound and other key pyrazine derivatives.

Anticancer Activity

Pyrazine derivatives have demonstrated significant potential as anticancer agents by interfering with various cellular processes, including cell cycle progression and apoptosis. The following table summarizes the cytotoxic activity of selected pyrazine derivatives against various cancer cell lines.

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference
9-oxo-9H-indeno[1,2-b]this compound analogue (DUBs-IN-2) Indenopyrazine dicarbonitrileColon, Lung, Prostate0.5 - 1.5[2]
Pyrazine-2-carboxamide derivative (Gilteritinib) Pyrazine carboxamideAcute Myeloid Leukemia (AML)0.00029 (FLT3), 0.00073 (AXL)[3]
Pyrazine-2-carbonitrile derivative (Prexasertib) Pyrazine carbonitrileOvarian Cancer0.001 (CHK1), 0.008 (CHK2)[3]
Chalcone-pyrazine hybrid (Compound 51) Chalcone-pyrazineMCF-7 (Breast)0.012[1]
Chalcone-pyrazine hybrid (Compound 49) Chalcone-pyrazineA549 (Lung)0.13[1]
Chalcone-pyrazine hybrid (Compound 49) Colo-205 (Colon)0.19[1]
3-amino-pyrazine-2-carboxamide derivative (18i) Aminopyrazine carboxamideSNU-16 (Gastric)1.88[4]
3-amino-pyrazine-2-carboxamide derivative (18i) SW-780 (Bladder)2.34[4]
3-amino-pyrazine-2-carboxamide derivative (18i) KMS-11 (Myeloma)3.02[4]

Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, incubation time, and assay method used. Direct comparison between different studies should be made with caution.

Enzyme Inhibitory Activity

Pyrazine derivatives have been investigated as inhibitors of various enzymes, including kinases and deubiquitinases (DUBs), which are critical targets in drug discovery.

CompoundDerivative ClassTarget EnzymeIC50 (µM)Reference
9-oxo-9H-indeno[1,2-b]this compound analogue Indenopyrazine dicarbonitrileUSP80.71[2]
Pyrazine-2-carboxamide derivative (Darovasertib) Pyrazine carboxamidePKCα0.0019[3]
Pyrazine-2-carboxamide derivative (Darovasertib) Pyrazine carboxamidePKCθ0.0004[3]
Pyrazine-2-carbonitrile derivative (Prexasertib) Pyrazine carbonitrileCHK10.001[3]
Pyrazine-2-carbonitrile derivative (Prexasertib) Pyrazine carbonitrileCHK20.008[3]
Imidazo[1,2-a]pyrazine derivative ImidazopyrazineFyn kinase0.24[3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the performance of pyrazine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate treatment Add compounds to cells and incubate cell_seeding->treatment compound_prep Prepare serial dilutions of pyrazine derivatives compound_prep->treatment mtt_addition Add MTT solution and incubate treatment->mtt_addition solubilization Add solubilization solution mtt_addition->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate % viability and determine IC50 read_absorbance->calculate_ic50

MTT Assay Workflow
USP8 Deubiquitinase Activity Assay

This fluorogenic assay measures the activity of the deubiquitinating enzyme USP8.[7][8]

Materials:

  • Purified USP8 protein

  • Ubiquitin-AMC substrate

  • Assay buffer

  • Test inhibitors (pyrazine derivatives)

  • 96-well black microplate

  • Fluorimeter

Procedure:

  • Enzyme Preparation: Thaw the purified USP8 enzyme on ice.

  • Inhibitor Preparation: Prepare serial dilutions of the pyrazine derivatives in assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the test inhibitor, and the USP8 enzyme. Pre-incubate for a short period.

  • Substrate Addition: Add the Ubiquitin-AMC substrate to initiate the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis: Plot the fluorescence units versus time to determine the reaction rate. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Signaling Pathways

Pyrazine derivatives exert their biological effects by modulating various signaling pathways. The diagrams below illustrate simplified representations of key pathways targeted by these compounds.

RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[9][10][11] Many pyrazine-based kinase inhibitors target components of this pathway.

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazine Kinase Inhibitors Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition Inhibitor->ERK Inhibition

Inhibition of the RAS-RAF-MEK-ERK Pathway
Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway is a major system for protein degradation in eukaryotic cells.[12][13][14] Inhibitors of this pathway, such as certain pyrazine derivatives that target deubiquitinating enzymes like USP8, can induce apoptosis in cancer cells.

Ubiquitin_Proteasome_Pathway Protein Target Protein PolyUb_Protein Polyubiquitinated Protein Protein->PolyUb_Protein Polyubiquitination Ub Ubiquitin E1 E1 (Activating) Ub->E1 E2 E2 (Conjugating) E1->E2 E3 E3 (Ligase) E2->E3 E3->Protein Ub Proteasome 26S Proteasome PolyUb_Protein->Proteasome DUB Deubiquitinase (e.g., USP8) PolyUb_Protein->DUB Deubiquitination Degradation Protein Degradation Proteasome->Degradation DUB->Protein Inhibitor Pyrazine DUB Inhibitors Inhibitor->DUB Inhibition

Inhibition of the Ubiquitin-Proteasome Pathway

This guide provides a foundational overview for researchers interested in the comparative analysis of this compound and other pyrazine derivatives. The provided data and protocols can serve as a starting point for further investigation into the therapeutic potential of this versatile class of compounds.

References

A Comparative Guide to Pyrazine-Based Materials in Organic Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel organic materials with tailored electronic properties is a cornerstone of advancing organic electronic devices. Among the vast landscape of molecular building blocks, pyrazine, a nitrogen-containing heterocycle, has emerged as a compelling core moiety for the design of high-performance materials for organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Its inherent electron-deficient nature, rigid planar structure, and tunable electronic characteristics through functionalization make it a versatile platform for developing efficient charge transport and light-emitting materials.[1][2]

This guide provides an objective comparison of the performance of various pyrazine-based materials in these key organic electronic devices, benchmarked against established alternative materials. All quantitative data is supported by experimental findings from recent literature.

Performance in Organic Solar Cells (OSCs)

Pyrazine-based materials have demonstrated significant promise as both electron donors and acceptors, as well as hole-transporting layers in OSCs, contributing to impressive power conversion efficiencies (PCEs).[3]

Table 1: Performance of Pyrazine-Based Polymer Donors in OSCs

Polymer DonorAcceptorDevice ArchitecturePCE (%)Voc (V)Jsc (mA/cm²)FF (%)
PQ1 BTP-eC9-4FConventional15.820.87024.5274.31
PPz-T BTP-eC9Conventional16.16---
PTQ10 (with CNPz additive) m-BTP-PhC6Binary19.67---
Alternative: P3HTPC61BMConventional~3-4~0.6~10~60-65
Alternative: PM6Y6Conventional>15>0.8>25>70

PCE : Power Conversion Efficiency, Voc : Open-Circuit Voltage, Jsc : Short-Circuit Current Density, FF : Fill Factor.

Table 2: Performance of Pyrazine-Based Hole Transport Layer in Perovskite Solar Cells

Hole Transport LayerDevice ArchitecturePCE (%)
PT-TPA p-i-n Perovskite17.52
Alternative: Spiro-OMeTADn-i-p Perovskite>20
Experimental Protocol: Fabrication and Characterization of OSCs

A typical fabrication process for a conventional bulk heterojunction (BHJ) organic solar cell involves the following steps:[4][5]

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Hole Transport Layer (HTL) Deposition: A thin layer of a hole-transporting material, such as PEDOT:PSS, is spin-coated onto the ITO substrate and annealed.

  • Active Layer Deposition: A solution of the donor polymer (e.g., PQ1) and an acceptor material (e.g., a non-fullerene acceptor like BTP-eC9-4F) in a common organic solvent is spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is then typically annealed to optimize the morphology.

  • Electron Transport Layer (ETL) Deposition: A thin layer of an electron-transporting material is deposited, often by thermal evaporation.

  • Cathode Deposition: A low work function metal, such as aluminum or silver, is thermally evaporated on top of the ETL to serve as the cathode.

The performance of the fabricated OSCs is characterized under simulated solar illumination (e.g., AM 1.5G at 100 mW/cm²). The key performance metrics (PCE, Voc, Jsc, and FF) are determined from the current density-voltage (J-V) curve.[6][7] The external quantum efficiency (EQE) is also measured to determine the photon-to-electron conversion efficiency at different wavelengths.[8]

OSC_Fabrication cluster_ITO_Substrate ITO Substrate Preparation cluster_Layer_Deposition Layer Deposition cluster_Characterization Device Testing ITO ITO Glass Cleaning Ultrasonic Cleaning ITO->Cleaning HTL HTL (e.g., PEDOT:PSS) Spin Coating Cleaning->HTL ActiveLayer Active Layer (Donor:Acceptor) Spin Coating HTL->ActiveLayer ETL ETL Thermal Evaporation ActiveLayer->ETL Cathode Cathode (e.g., Al) Thermal Evaporation ETL->Cathode JV J-V Measurement (PCE, Voc, Jsc, FF) Cathode->JV EQE EQE Measurement Cathode->EQE

Figure 1: Experimental workflow for OSC fabrication and characterization.

Performance in Organic Field-Effect Transistors (OFETs)

The electron-accepting nature of the pyrazine ring makes it a suitable component for n-type organic semiconductors, which are crucial for complementary logic circuits. By incorporating pyrazine into fused-ring systems or co-oligomers, both n-type and p-type charge transport can be achieved.[9][10][11]

Table 3: Performance of Pyrazine-Based Materials in OFETs

MaterialOFET TypeMobility (cm²/Vs)On/Off Ratio
Fused-Ring Pyrazine Derivative n-typeup to 0.03-
Pyrazine-Bithienyl Co-oligomer p-type--
Pyrazine-Trifluoromethylphenyl Co-oligomer n-type--
Alternative: Pentacenep-type>1>106
Alternative: C60n-type~1>106
Experimental Protocol: Fabrication and Characterization of OFETs

A common bottom-gate, top-contact OFET architecture is fabricated as follows:[9][12]

  • Gate and Dielectric: A heavily doped silicon wafer serves as the gate electrode with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.

  • Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer, such as octadecyltrichlorosilane (OTS), to improve the morphology of the organic semiconductor film.

  • Organic Semiconductor Deposition: The pyrazine-based organic semiconductor is deposited onto the treated dielectric surface, typically by thermal evaporation or solution shearing.

  • Source and Drain Electrodes: Gold source and drain electrodes are then thermally evaporated onto the organic semiconductor layer through a shadow mask.

The OFET characteristics are measured using a semiconductor parameter analyzer in an inert atmosphere. The charge carrier mobility is calculated from the transfer characteristics (drain current vs. gate voltage) in the saturation regime. The on/off ratio is the ratio of the drain current when the transistor is in the "on" state to the "off" state.[13]

OFET_Fabrication Si_Substrate Doped Si Wafer (Gate) SiO2 Thermal SiO₂ (Dielectric) Si_Substrate->SiO2 Surface_Treatment Surface Treatment (e.g., OTS) SiO2->Surface_Treatment Organic_Semiconductor Pyrazine-Based Semiconductor (Evaporation/Solution Shearing) Surface_Treatment->Organic_Semiconductor Electrodes Source/Drain Electrodes (Au) (Thermal Evaporation) Organic_Semiconductor->Electrodes Characterization Electrical Characterization (Mobility, On/Off Ratio) Electrodes->Characterization

Figure 2: Logical workflow for OFET fabrication and testing.

Performance in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, pyrazine derivatives have been successfully employed as electron-transporting materials and as hosts or emitters in the emissive layer, leading to high external quantum efficiencies (EQEs) and tunable emission colors.[12][14][15]

Table 4: Performance of Pyrazine-Based Materials in OLEDs

MaterialRoleEQEmax (%)Emission Color (λEL nm)
4CzPyz Emitter (TADF)24.1Sky-blue (486)
3CzBPz Emitter9.6Blue (464)
2CzBPz Emitter (Fluorescence)3.2Deep-blue (446)
PY-EIP Emitter- (5.15 cd/A)Blue (468)
PA-EIP Emitter- (1.35 cd/A)Blue (440)
DPPP Electron Transport- (10.9 cd/A)-
Alternative: Alq₃Electron Transport/Emitter~1 (as emitter)Green (~530)
Alternative: Ir(ppy)₃Emitter (Phosphorescent)~20Green (~510)

TADF: Thermally Activated Delayed Fluorescence

Experimental Protocol: Fabrication and Characterization of OLEDs

A typical multi-layer OLED is fabricated via thermal evaporation in a high-vacuum chamber:[2]

  • Substrate Cleaning: ITO-coated glass substrates are cleaned as described for OSCs.

  • Hole Injection Layer (HIL) and Hole Transport Layer (HTL): Thin layers of HIL and HTL materials are sequentially deposited onto the ITO anode.

  • Emissive Layer (EML): The pyrazine-based emitting material (either as a host doped with an emitter or as the emitter itself) is deposited.

  • Electron Transport Layer (ETL) and Electron Injection Layer (EIL): Thin layers of ETL and EIL materials are subsequently deposited.

  • Cathode Deposition: A low work function metal (e.g., LiF/Al) is evaporated to form the cathode.

The electroluminescence (EL) characteristics of the OLEDs are measured using a source meter and a spectroradiometer. The key performance parameters include the current efficiency (cd/A), power efficiency (lm/W), external quantum efficiency (EQE), and the Commission Internationale de l'Éclairage (CIE) color coordinates.[16][17]

OLED_Energy_Levels cluster_recombination Exciton Formation & Light Emission Anode Anode (ITO) Work Function HIL HIL Anode->HIL Hole Injection HTL HTL HIL->HTL Hole Transport EML EML (Pyrazine-based) HTL->EML Hole Injection ETL ETL ETL->EML Electron Injection EIL EIL EIL->ETL Electron Transport Cathode Cathode (LiF/Al) Work Function Cathode->EIL Electron Injection

Figure 3: Energy level diagram and charge flow in a typical OLED.

Conclusion

Pyrazine-based materials have unequivocally established themselves as a highly promising class of organic semiconductors for a range of electronic applications. Their performance in organic solar cells is rapidly approaching, and in some cases exceeding, that of established benchmark materials. In the realm of OFETs, they offer a viable route to efficient n-type materials, a critical need for the development of low-power organic electronics. Furthermore, their versatility as emitters and transport materials in OLEDs has led to devices with high efficiencies and a wide spectrum of emission colors. The continued exploration of novel pyrazine derivatives, guided by a deeper understanding of structure-property relationships, holds the key to unlocking even higher performance and pushing the boundaries of organic electronics.

References

A Comparative Guide to Pyrazine-Containing Polymers for Gas Storage Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of pyrazine moieties into porous organic polymers has emerged as a promising strategy for enhancing gas storage and separation capabilities. The nitrogen-rich, aromatic nature of pyrazine can lead to favorable interactions with gas molecules such as carbon dioxide (CO₂), hydrogen (H₂), and methane (CH₄), making these materials attractive candidates for applications in carbon capture, hydrogen storage, and natural gas purification. This guide provides a comparative analysis of various pyrazine-containing polymers, summarizing their gas storage performance based on available experimental data.

Quantitative Performance Data

The following table summarizes the key performance metrics for several pyrazine-containing polymers in the context of CO₂, H₂, and CH₄ storage. The data has been compiled from various research articles to facilitate a direct comparison.

Polymer Name/TypeGasUptake CapacityConditionsBET Surface Area (m²/g)Pore Volume (cm³/g)Reference(s)
COF-H1 (Covalent Organic Framework)CO₂56.8 mg/g (1.29 mmol/g)273 K, 1 bar8560.54[1]
COF-H2 (Covalent Organic Framework)CO₂66.2 mg/g (1.50 mmol/g)273 K, 1 bar9870.62[1]
Py-PDT POP-600 (Porous Organic Polymer)CO₂2.7 mmol/g (118.8 mg/g)298 K, 1 bar314-[2][3]
[Cu₂(pyz)₃(NO₃)₂]·2DMF (Coordination Polymer)H₂1.04 wt%77 K, 1 atm5120.203[4]
N-rich Polymer (TAPT + dimethoxymethane) CO₂49.8 cm³/g (2.22 mmol/g)273 K, 1 bar473.1-[5]

Note: Direct comparisons should be made with caution due to variations in experimental conditions and material synthesis.

Experimental Methodologies

Detailed experimental protocols are crucial for the reproducibility of results. Below are generalized methodologies for the synthesis of pyrazine-containing polymers and the measurement of their gas sorption properties, based on common practices reported in the literature.

1. General Synthesis of a Pyrazine-Containing Porous Organic Polymer (e.g., Py-PDT POP)

This protocol is a generalized representation based on the synthesis of aminal-linked porous organic polymers.

  • Materials: Pyrene-based tetraaldehyde monomer (e.g., 4,4′,4′′,4′′′-(pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde), a diamine monomer containing a pyrazine or triazine unit, and a high-boiling point solvent such as dimethyl sulfoxide (DMSO).

  • Procedure:

    • The monomers are added to a Schlenk flask.

    • The flask is degassed through several freeze-pump-thaw cycles to create an inert atmosphere.

    • The solvent (DMSO) is added, and the mixture is stirred under a nitrogen atmosphere.

    • The flask is heated to a specific temperature (e.g., 180 °C) and maintained for a period of time (e.g., 3 days).

    • After cooling to room temperature, the resulting solid product is collected by filtration.

    • The product is washed sequentially with various solvents such as DMF, methanol, and acetone to remove any unreacted monomers and solvent.

    • The purified polymer is then dried under vacuum at an elevated temperature (e.g., 100 °C) for an extended period (e.g., 24 hours) to yield the final porous organic polymer.[2][3]

2. General Protocol for Gas Sorption Measurements

This protocol outlines the typical steps for evaluating the gas uptake capacity of porous polymers.

  • Instrumentation: A volumetric gas sorption analyzer (e.g., Quantachrome Quadrasorp Evo or Micromeritics ASAP 2020).[6]

  • Sample Activation:

    • A precisely weighed sample of the polymer (typically 50-100 mg) is placed in a sample tube.

    • The sample is degassed (activated) under high vacuum (<10⁻⁵ torr) at an elevated temperature (e.g., 110-150 °C) for several hours (e.g., 12 hours) to remove any guest molecules and moisture from the pores.[6]

  • Measurement:

    • The sample tube is transferred to the analysis port of the sorption instrument.

    • The dead volume of the sample tube is measured, typically using helium gas.

    • The appropriate coolant is used to maintain the desired temperature (e.g., liquid nitrogen for 77 K, a water circulator for 273 K or 298 K).[6]

    • The adsorbate gas (e.g., N₂, CO₂, H₂, CH₄) is introduced into the system in controlled doses, and the pressure is allowed to equilibrate.

    • The amount of gas adsorbed by the sample is calculated at each pressure point based on the pressure change in the manifold of a known volume.

    • An adsorption isotherm is generated by plotting the amount of gas adsorbed versus the equilibrium pressure. Desorption isotherms are measured by systematically reducing the pressure.

  • Data Analysis:

    • The Brunauer-Emmett-Teller (BET) method is applied to the nitrogen adsorption isotherm (typically in the relative pressure range of 0.05-0.3) to calculate the specific surface area.

    • Pore size distribution and pore volume are often determined using methods such as Non-Local Density Functional Theory (NLDFT).

Visualizing Polymer Synthesis and Gas Storage

Diagram of a General Synthetic Pathway for Pyrazine-Containing Porous Organic Polymers

G start Pyrazine-based Monomer A + Co-monomer B reaction Polycondensation/ Cross-linking Reaction start->reaction solvent High-boiling Solvent (e.g., DMSO) solvent->reaction product Crude Polymer Network reaction->product conditions Inert Atmosphere (N₂) High Temperature (e.g., 180°C) conditions->reaction purification Filtration & Washing (e.g., DMF, Methanol) product->purification activation Vacuum Drying (e.g., 100°C) purification->activation final_product Porous Pyrazine-containing Polymer activation->final_product

Caption: Generalized workflow for the synthesis of pyrazine-containing porous organic polymers.

Diagram of the Gas Storage and Separation Process

G gas_mixture Gas Mixture (e.g., CO₂/N₂, H₂/CH₄) adsorption Selective Adsorption gas_mixture->adsorption polymer Activated Pyrazine-containing Porous Polymer polymer->adsorption stored_gas Stored Gas (e.g., CO₂, H₂) adsorption->stored_gas High Affinity non_adsorbed Non-adsorbed Gas (e.g., N₂, CH₄) adsorption->non_adsorbed Low Affinity desorption Desorption (Pressure/Temperature Swing) stored_gas->desorption released_gas Released Stored Gas desorption->released_gas Regeneration

References

Unambiguous Structure Verification: A Comparative Guide to the Validation of Pyrazine-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the definitive structural confirmation of novel or synthesized compounds is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods for the structural validation of pyrazine-2,3-dicarbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science.

This document outlines the unparalleled precision of single-crystal X-ray diffraction in determining the three-dimensional atomic arrangement and contrasts it with the complementary data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for each technique are provided to support the replication of these validation methods.

Definitive Structure by X-ray Crystallography

Crystallographic Data for this compound Derivatives

The following table summarizes key crystallographic parameters for derivatives of this compound, offering insight into the expected geometry of the parent molecule. The data reveals a generally planar pyrazine ring system.[1][2][3]

Parameter5,6-Dimethylthis compound[1][4]5,6-Diphenylthis compound[2][3]
Crystal System MonoclinicMonoclinic
Space Group C2/cP21/n
Pyrazine Ring Planarity Nearly planar (r.m.s. deviations = 0.026 Å and 0.030 Å for two independent molecules)[1]The pyrazine ring is oriented at dihedral angles of 48.08 (7)° and 44.80 (7)° with respect to the phenyl rings.[2][3]
Key Bond Lengths (Å) C-C (ring): ~1.39-1.40, C-N (ring): ~1.33-1.34, C-C≡N: ~1.44, C≡N: ~1.14C-C (ring): ~1.40, C-N (ring): ~1.33, C-C≡N: ~1.44, C≡N: ~1.14

Alternative and Complementary Spectroscopic Techniques

Spectroscopic methods provide valuable, albeit indirect, information about molecular structure. They are essential for routine characterization, reaction monitoring, and for confirming the identity of a compound against a known standard.

Spectroscopic Data for Pyrazine-Carbonitrile Derivatives

The following tables compile typical spectroscopic data for pyrazine-carbonitrile derivatives, which serve as a benchmark for the characterization of this compound.[5][6]

¹H and ¹³C NMR Spectral Data (in CDCl₃) [5]

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Pyrazine-2-carbonitrile 9.21 (d, J = 2.5 Hz, H-2), 8.86 (d, J = 1.6 Hz, H-3), 8.72 (dd, J = 2.5, 1.6 Hz, H-6)C-2: 147.5, C-3: 144.8, C-5: 147.0, C-6: 144.2, C≡N: 116.5
5-Methylpyrazine-2-carbonitrile 8.65 (s, H-3), 8.55 (s, H-6), 2.65 (s, 3H, CH₃)C-2: 146.8, C-3: 144.5, C-5: 157.2, C-6: 142.0, C≡N: 117.0, CH₃: 21.5

FT-IR and Mass Spectrometry Data [5]

TechniqueKey Observations for Pyrazine-Carbonitrile Derivatives
FT-IR (cm⁻¹) ν(C≡N): ~2230-2240, ν(C=N) / ν(C=C) (ring): ~1500-1600
Mass Spectrometry (EI) Molecular Ion Peak [M]⁺, Characteristic fragments: [M-HCN]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Single-Crystal X-ray Diffraction
  • Crystal Growth : High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or hexane mixtures).[7]

  • Data Collection : A suitable crystal is mounted on a goniometer head. The diffraction data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation, often at a low temperature (e.g., 150 K) to minimize thermal vibrations.[1]

  • Structure Solution and Refinement : The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).[9]

  • Data Acquisition : The NMR spectra (¹H, ¹³C, and potentially 2D spectra like COSY and HSQC) are recorded on an NMR spectrometer (e.g., 400 MHz).[10] Key acquisition parameters such as spectral width, acquisition time, and relaxation delay are optimized.[11]

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts, coupling constants, and integrals are then analyzed to elucidate the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., acetone or methylene chloride), dropping the solution onto a salt plate (e.g., KBr or NaCl), and allowing the solvent to evaporate.[12] Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a transparent disk.[13]

  • Data Acquisition : A background spectrum of the empty sample compartment (or a blank KBr pellet) is recorded. The sample is then placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[14][15]

  • Data Analysis : The absorption bands in the spectrum are correlated to specific functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the sample (e.g., 10-100 µg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.[5][16]

  • Data Acquisition : The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS). The molecules are ionized (e.g., by Electron Ionization - EI or Electrospray Ionization - ESI), and the mass-to-charge ratios (m/z) of the resulting ions are measured by the mass analyzer.[17][18]

  • Data Analysis : The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern provides additional information about the structure of the molecule.[17]

Visualizing the Validation Process

The following diagrams illustrate the workflow for structural validation and the complementary nature of the discussed analytical techniques.

Structural_Validation_Workflow cluster_synthesis Compound Synthesis cluster_validation Structural Validation cluster_results Data Analysis and Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification XRay Single-Crystal X-ray Diffraction Purification->XRay High-quality crystal Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Pure sample Structure_3D Unambiguous 3D Structure XRay->Structure_3D Structure_Confirm Structural Confirmation & Purity Spectroscopy->Structure_Confirm Final_Validation Validated Structure Structure_3D->Final_Validation Structure_Confirm->Final_Validation

A high-level workflow for the synthesis and structural validation of a chemical compound.

Complementary_Analytical_Techniques center_node This compound Structure XRay X-ray Crystallography center_node->XRay Absolute 3D Arrangement NMR NMR Spectroscopy (¹H, ¹³C) center_node->NMR Connectivity & Chemical Environment IR FT-IR Spectroscopy center_node->IR Functional Groups (C≡N, Pyrazine Ring) MS Mass Spectrometry center_node->MS Molecular Weight & Fragmentation

The complementary nature of different analytical techniques for full structural elucidation.

References

Benchmarking Pyrazine-Based Hole Transport Layers in Perovskite Solar Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. A critical component governing the efficiency and stability of these cells is the hole transport layer (HTL), which facilitates the extraction of positive charge carriers from the perovskite absorber layer. While the spiro-OMeTAD molecule has long been the benchmark organic HTL, its high cost, complex synthesis, and need for performance-enhancing dopants that can degrade stability have driven the search for superior alternatives.

This guide provides a comprehensive comparison of emerging pyrazine-based HTLs against established and other novel hole transport materials. The data presented is compiled from recent peer-reviewed studies and is intended to assist researchers in selecting and developing optimal HTLs for high-performance and stable perovskite solar cells.

Performance Comparison of Hole Transport Layers

The efficacy of a hole transport layer is primarily evaluated by its contribution to the overall performance of the perovskite solar cell. The key metrics include Power Conversion Efficiency (PCE), Fill Factor (FF), Open-Circuit Voltage (Voc), and Short-Circuit Current Density (Jsc). The following tables summarize the performance of various pyrazine-based HTLs in comparison to the industry-standard, spiro-OMeTAD, and other promising alternatives.

Table 1: Performance of Pyrazine-Based HTLs in Perovskite Solar Cells

HTL MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Hole Mobility (cm²V⁻¹s⁻¹)Reference
DPTP-4D 20.18---8.57 x 10⁻⁴[1][2]
PT-TPA 17.52----
PBPyT-ex 17.5----
NBD-Pyz 22.9----

Table 2: Performance of Alternative HTLs in Perovskite Solar Cells

HTL MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Hole Mobility (cm²V⁻¹s⁻¹)Reference
Spiro-OMeTAD (doped) ~18-22~1.1-1.15~23-25~75-801 x 10⁻⁴ - 1 x 10⁻³[1][2]
PTAA ~19-23~1.1-1.18~23-25~78-823 x 10⁻⁴ - 1 x 10⁻³
NiOₓ (inorganic) ~18-21~1.05-1.12~22-24~70-781 x 10⁻⁶ - 1 x 10⁻³
CuSCN (inorganic) ~16-20~1.0-1.1~21-23~70-751 x 10⁻³ - 1 x 10⁻²
P3HT ~15-19~1.0-1.08~20-22~65-751 x 10⁻⁴ - 1 x 10⁻³

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the accurate benchmarking of HTL materials. Below are representative protocols for the synthesis of a pyrazine-based HTL and the fabrication of a complete perovskite solar cell.

Synthesis of a Pyrazine-Based Hole Transport Material (General Protocol)

The synthesis of pyrazine-based HTLs often involves cross-coupling reactions to build a conjugated molecular structure. A general multi-step synthesis may proceed as follows:

  • Synthesis of the Pyrazine Core: This typically starts with the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound to form the central pyrazine ring.

  • Functionalization of the Core: Halogenation of the pyrazine core (e.g., bromination) is often performed to introduce reactive sites for subsequent coupling reactions.

  • Stille or Suzuki Coupling: The halogenated pyrazine core is then reacted with organostannane or organoboron compounds, which are appended with hole-transporting moieties (e.g., triphenylamine derivatives), under palladium catalysis to yield the final HTL material.

  • Purification: The crude product is purified using techniques such as column chromatography and recrystallization to achieve the high purity required for electronic applications.

Fabrication of a Perovskite Solar Cell (n-i-p architecture)

The following is a typical procedure for the fabrication of a planar n-i-p perovskite solar cell:

  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15-20 minutes to ensure a hydrophilic surface.

  • Electron Transport Layer (ETL) Deposition: A compact layer of titanium dioxide (TiO₂) or tin oxide (SnO₂) is deposited onto the FTO substrate, often by spin-coating a precursor solution followed by annealing at high temperatures (e.g., 450-500 °C).

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of lead iodide, methylammonium iodide, and formamidinium iodide in a solvent like DMF/DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization, followed by annealing at a moderate temperature (e.g., 100-150 °C).

  • Hole Transport Layer (HTL) Deposition:

    • For Pyrazine-based HTLs: A solution of the pyrazine-based HTL in a suitable solvent (e.g., chlorobenzene or toluene) is prepared. The solution is then spin-coated onto the perovskite layer. Additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (t-BP) may be included to enhance conductivity, although many modern pyrazine HTLs are designed to be dopant-free.

    • For Spiro-OMeTAD (Control): A solution of spiro-OMeTAD is prepared in chlorobenzene, typically with the addition of Li-TFSI and t-BP as p-dopants. This solution is then spin-coated onto the perovskite layer.

  • Metal Electrode Deposition: Finally, a top metal electrode, usually gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Characterization of Hole Transport Layers

A thorough characterization of the HTL is crucial to understand its properties and its impact on device performance. Key techniques include:

  • Cyclic Voltammetry (CV): Used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the HTL. This is critical for ensuring proper energy level alignment with the perovskite layer for efficient hole extraction and electron blocking.

  • Space-Charge-Limited Current (SCLC) Measurement: This technique is employed to determine the hole mobility of the HTL. A high hole mobility is desirable for efficient charge transport and to prevent charge accumulation at the perovskite/HTL interface.

  • UV-Vis Spectroscopy: To assess the optical properties of the HTL, such as its absorption spectrum and transparency. An ideal HTL should be transparent in the visible region to allow maximum light to reach the perovskite absorber.

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy: These techniques are used to study charge transfer dynamics at the perovskite/HTL interface. Efficient quenching of the perovskite's photoluminescence when the HTL is deposited on top indicates efficient hole extraction.

  • Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): To investigate the morphology and film-forming properties of the HTL. A smooth, uniform, and pinhole-free HTL film is essential for good device performance and stability.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the selection and evaluation of a hole transport layer in perovskite solar cell research.

HTL_Benchmarking_Workflow cluster_design HTL Design & Synthesis cluster_characterization Material Characterization cluster_fabrication Device Fabrication cluster_testing Performance & Stability Testing cluster_comparison Benchmarking start Identify Need for Improved HTL (Cost, Stability, Performance) design Molecular Design of Pyrazine-Based HTL start->design synthesis Chemical Synthesis & Purification design->synthesis electrochem Electrochemical Analysis (CV for HOMO/LUMO) synthesis->electrochem optical Optical Properties (UV-Vis, PL) synthesis->optical morphology Film Morphology (AFM, SEM) synthesis->morphology mobility Charge Carrier Mobility (SCLC) synthesis->mobility fabrication Perovskite Solar Cell Fabrication (n-i-p or p-i-n) electrochem->fabrication optical->fabrication morphology->fabrication mobility->fabrication performance Photovoltaic Performance (J-V, EQE) fabrication->performance stability Stability Testing (Thermal, Light, Humidity) performance->stability comparison Compare with Alternatives (Spiro-OMeTAD, PTAA, etc.) stability->comparison end Optimized HTL for PSCs comparison->end

Caption: Workflow for the development and benchmarking of novel hole transport layers.

Conclusion

Pyrazine-based hole transport layers have emerged as a highly promising class of materials for perovskite solar cells, with several examples demonstrating power conversion efficiencies competitive with or even exceeding the long-standing benchmark, spiro-OMeTAD. Their potential for dopant-free application, coupled with tunable electronic properties through synthetic modification, addresses key challenges in the commercialization of perovskite solar cell technology. This guide provides a snapshot of the current state of the art, offering researchers a foundation for the informed selection and development of next-generation hole transport materials. Continued research into novel pyrazine derivatives and other advanced HTLs is crucial for pushing the boundaries of perovskite solar cell efficiency and long-term stability.

References

Biological activity of pyrazine-modified natural products versus parent compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the improved potency of pyrazine-modified natural products over their parent compounds.

The quest for more potent and selective therapeutic agents has led medicinal chemists to explore the modification of natural products, compounds already possessing inherent biological activity. One particularly fruitful strategy has been the incorporation of a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. This modification often leads to derivatives with significantly enhanced biological activities, ranging from anticancer to anti-inflammatory and neuroprotective effects. This guide provides a comparative analysis of pyrazine-modified natural products versus their parent compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Enhanced Biological Potency: A Tabular Comparison

The introduction of a pyrazine moiety can dramatically improve the pharmacological profile of a natural product. This enhancement is often attributed to several factors, including altered electronic properties, increased binding affinity to target proteins, and improved pharmacokinetic properties.[1][2] The following table summarizes the quantitative data from various studies, showcasing the superior activity of pyrazine-modified compounds compared to their natural precursors.

Natural ProductPyrazine-Modified DerivativeTarget/AssayBiological Activity of Parent CompoundBiological Activity of Pyrazine DerivativeFold Increase in ActivityReference
CurcuminLigustrazine-Curcumin Hybrid (Compound 79 )Anticancer (A549/DDP Lung Cancer Cells)IC₅₀: 19.87 ± 1.12 µMIC₅₀: 0.60 ± 0.04 µM~33x[3]
PaeonolPaeonol-Pyrazine Derivative (Compound 37 )Anti-inflammatory (LPS-induced NO production in RAW264.7 cells)14.74% inhibition at 20 µM56.32% inhibition at 20 µM~3.8x[4]
Cinnamic AcidCinnamic Acid-Pyrazine Hybrid (Compound 15 )Neuroprotection (HBMEC-2 cells)EC₅₀: > 10 µMEC₅₀: 3.55 µM>2.8x[5]
PiperlonguminePiperlongumine-Pyrazine Analog (Compound 38 )Anticancer (HCT116 Colon Cancer Cells)IC₅₀: 10.2 µMIC₅₀: 3.19 µM~3.2x

Key Experimental Protocols

The data presented above is derived from rigorous biological assays. Below are detailed methodologies for the key experiments cited.

Anticancer Activity: MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (parent natural product and pyrazine derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Neuroprotective Activity Assay

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[5]

  • Cell Seeding: Plate human brain microvascular endothelial cells (HBMEC-2) or neuroblastoma cells (SH-SY5Y) in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time.

  • Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or glutamate.

  • Cell Viability Assessment: Determine cell viability using the MTT assay as described above.

  • Data Analysis: The EC₅₀ value (the concentration of the compound that provides 50% of the maximal protective effect) is calculated by plotting cell viability against compound concentration.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in the enhanced activity of pyrazine-modified natural products, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies s1 Natural Product (Parent Compound) s3 Chemical Synthesis s1->s3 s2 Pyrazine Moiety s2->s3 s4 Pyrazine-Modified Natural Product s3->s4 b1 In vitro Assays (e.g., MTT, Griess) s4->b1 Test Compound b2 Determine IC50/EC50 b1->b2 b3 Compare with Parent Compound b2->b3 b4 Identify Lead Compound b3->b4 m1 Target Identification b4->m1 Active Compound m2 Signaling Pathway Analysis m1->m2 m3 In vivo Studies m2->m3

General experimental workflow for pyrazine-modified natural products.

signaling_pathway cluster_cell Cancer Cell TrxR Thioredoxin Reductase (TrxR) Trx_red Thioredoxin (Reduced) TrxR->Trx_red Reduces Trx_ox Thioredoxin (Oxidized) Trx_ox->TrxR ROS Reactive Oxygen Species (ROS) Trx_red->ROS Scavenges Apoptosis Apoptosis ROS->Apoptosis Induces Curcumin_Pyrazine Ligustrazine-Curcumin Hybrid Curcumin_Pyrazine->TrxR Inhibits

Signaling pathway of a ligustrazine-curcumin hybrid in cancer cells.

The enhanced anticancer activity of the ligustrazine-curcumin hybrid is attributed to its ability to inhibit thioredoxin reductase (TrxR).[3] This inhibition leads to an accumulation of reactive oxygen species (ROS) within the cancer cells, ultimately triggering apoptosis, or programmed cell death.

Conclusion

The modification of natural products with a pyrazine moiety represents a powerful strategy in modern drug discovery. The evidence strongly suggests that this approach can lead to the development of new chemical entities with significantly improved biological activity compared to their parent compounds. The enhanced potency of these pyrazine hybrids, as demonstrated by the quantitative data, highlights the potential of this chemical scaffold in the design of next-generation therapeutics. Further exploration of pyrazine-natural product conjugates is warranted to unlock their full therapeutic potential.

References

Unveiling the Anticancer Potential of Pyrazine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel cancer therapeutics, pyrazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant anticancer activity across a spectrum of malignancies. This guide provides a comparative analysis of the anticancer efficacy of various pyrazine derivatives, supported by quantitative experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Comparative Anticancer Activity of Pyrazine Derivatives

The in vitro cytotoxic activity of several recently developed pyrazine derivatives against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment.

Derivative ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrazine/pyridine Compound 12bHep-2 (Laryngeal)11[1]
HepG2 (Liver)13[1]
MCF-7 (Breast)11[1]
A375 (Melanoma)11[1]
Pyrazoline Derivative Compound b17HepG-2 (Liver)3.57[2]
Ligustrazine-Chalcone Hybrids Compounds 55-60MDA-MB-231 (Breast)0.99 - 9.99[3]
MCF-7 (Breast)0.99 - 9.99[3]
A549 (Lung)0.99 - 9.99[3]
HepG-2 (Liver)0.99 - 9.99[3]
Piperlongumine-Ligustrazine Hybrids Compounds 38-40HCT116 (Colon)3.19 - 8.90[3]
[4][5][6]triazolo[4,3-a] Pyrazine Derivative Compound 17lA549 (Lung)0.98 ± 0.08
MCF-7 (Breast)1.05 ± 0.17
Hela (Cervical)1.28 ± 0.25
1,3,4-oxadiazole bearing pyrimidine-pyrazine Compounds 9a, 9b, 9c, 9g, 9jPC3 (Prostate)0.05 ± 0.007 - 9.44 ± 5.36
DU-145 (Prostate)0.05 ± 0.007 - 9.44 ± 5.36
A549 (Lung)0.05 ± 0.007 - 9.44 ± 5.36
MCF-7 (Breast)0.05 ± 0.007 - 9.44 ± 5.36

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of pyrazine derivatives.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.[7]

  • Compound Treatment: Cells are treated with various concentrations of the pyrazine derivative (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.[7]

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.[8]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

  • Cell Treatment: Cells are treated with the pyrazine derivative at various concentrations for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and Propidium Iodide (PI).[10]

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[10]

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.[9]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[9]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11]

  • Cell Treatment and Harvesting: Cells are treated with the pyrazine derivative, harvested, and fixed in cold 70% ethanol.[4]

  • Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.[4]

  • Flow Cytometry Analysis: The DNA content of individual cells is measured by a flow cytometer.

  • Data Analysis: A histogram of DNA content is generated, showing the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.[5]

Visualizing the Mechanisms of Action

The anticancer activity of pyrazine derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anticancer Activity Assays cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells treatment Treat with Pyrazine Derivatives cell_seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for evaluating the anticancer activity of pyrazine derivatives.

Many pyrazine derivatives function as kinase inhibitors, targeting enzymes crucial for cancer cell signaling. Two such important pathways are the c-Met/VEGFR-2 and p300/CBP HAT pathways.

cMet_VEGFR2_pathway cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cMet c-Met PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Metastasis Metastasis cMet->Metastasis via multiple pathways VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt PLCg PLCγ Pathway VEGFR2->PLCg Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis Pyrazine_Inhibitor Pyrazine Derivative (e.g., Cabozantinib) Pyrazine_Inhibitor->cMet Pyrazine_Inhibitor->VEGFR2

Caption: Inhibition of the c-Met and VEGFR-2 signaling pathways by pyrazine derivatives.[12][13][14][15]

The c-Met and VEGFR-2 signaling pathways are critical for tumor growth, angiogenesis, and metastasis.[12][15] Certain pyrazine derivatives, such as cabozantinib, act as dual inhibitors of these receptor tyrosine kinases, thereby blocking downstream signaling cascades like the PI3K/Akt and RAS/MAPK pathways.[15] This inhibition ultimately leads to a reduction in cancer cell proliferation, survival, and the formation of new blood vessels that supply the tumor.[13][14]

p300_CBP_pathway cluster_epigenetic Epigenetic Regulation cluster_gene_expression Gene Expression cluster_cellular_outcome Cellular Outcome p300_CBP p300/CBP HAT Histones Histones p300_CBP->Histones Acetylation Transcription_Factors Transcription Factors (e.g., p53, MYC) p300_CBP->Transcription_Factors Acetylation Oncogenes Oncogene Expression (e.g., MYC) Histones->Oncogenes Activation Transcription_Factors->Oncogenes Activation Tumor_Suppressors Tumor Suppressor Gene Expression Transcription_Factors->Tumor_Suppressors Activation Cell_Proliferation Cell Proliferation Oncogenes->Cell_Proliferation Apoptosis Apoptosis Tumor_Suppressors->Apoptosis Pyrazine_Inhibitor Pyrazine Derivative (HAT Inhibitor) Pyrazine_Inhibitor->p300_CBP

References

Differentiating Pyrazine Isomers: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine and its isomers, pyrimidine and pyridazine, are fundamental heterocyclic scaffolds in numerous pharmaceuticals and functional materials. The precise identification of these isomers is critical in synthesis, quality control, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, offers a powerful and definitive method for their differentiation. This guide provides a detailed comparison of the NMR spectral characteristics of these isomers, supported by experimental data and protocols.

Introduction to Pyrazine Isomers

Pyrazine, pyrimidine, and pyridazine are constitutional isomers with the molecular formula C₄H₄N₂. They are six-membered aromatic rings containing two nitrogen atoms. The key differentiator among them is the relative position of these nitrogen atoms, which profoundly influences their electronic structure and, consequently, their NMR spectra.

  • Pyridazine (1,2-diazine): Nitrogen atoms are in adjacent positions.

  • Pyrimidine (1,3-diazine): Nitrogen atoms are separated by one carbon atom.

  • Pyrazine (1,4-diazine): Nitrogen atoms are in opposite positions.

The inherent symmetry of each molecule plays a crucial role in determining the number and type of signals observed in their respective NMR spectra.

Comparative ¹H and ¹³C NMR Data

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The electronegativity of the nitrogen atoms and their positions within the aromatic ring lead to distinct chemical shifts for the protons and carbons in each isomer.

¹H NMR Spectral Data
CompoundProton Position(s)Chemical Shift (δ, ppm)Multiplicity
Pyrazine H-2, H-3, H-5, H-6~8.6Singlet
Pyrimidine H-2~9.2-9.3Singlet
H-4, H-6~8.7-8.8Doublet
H-5~7.3-7.4Triplet
Pyridazine H-3, H-6~9.1-9.2Multiplet
H-4, H-5~7.5-7.6Multiplet

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data
CompoundCarbon Position(s)Chemical Shift (δ, ppm)
Pyrazine C-2, C-3, C-5, C-6~145
Pyrimidine C-2~158-160
C-4, C-6~157
C-5~120-122
Pyridazine C-3, C-6~150-152
C-4, C-5~125-127

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation of NMR Spectra

The differentiation of pyrazine isomers is readily achievable by analyzing the number of signals, their chemical shifts, and their splitting patterns (multiplicities) in the ¹H NMR spectrum, and the number of signals and their chemical shifts in the ¹³C NMR spectrum.

Pyrazine

Due to its high degree of symmetry (D₂h point group), all four protons and all four carbons in pyrazine are chemically equivalent. This results in a remarkably simple NMR spectrum:

  • ¹H NMR: A single sharp singlet at approximately 8.6 ppm.[1]

  • ¹³C NMR: A single resonance around 145 ppm.[2]

The presence of only one signal in both the ¹H and ¹³C NMR spectra is a definitive identifier for pyrazine.

Pyrimidine

Pyrimidine possesses a C₂v symmetry axis bisecting the C2-C5 bond. This results in three distinct proton environments and three distinct carbon environments.

  • ¹H NMR:

    • The proton at the C-2 position, situated between two nitrogen atoms, is the most deshielded and appears as a singlet furthest downfield (~9.2-9.3 ppm).[3]

    • The equivalent protons at C-4 and C-6 appear as a doublet (~8.7-8.8 ppm), coupled to the proton at C-5.

    • The proton at C-5 is the most shielded and appears as a triplet (~7.3-7.4 ppm) due to coupling with the two protons at C-4 and C-6.[3]

  • ¹³C NMR: Three distinct signals are observed, corresponding to the C-2, C-4/C-6, and C-5 carbons.[4][5]

Pyridazine

Pyridazine also has C₂v symmetry, with the axis passing through the midpoint of the N-N and C4-C5 bonds. This leads to two sets of chemically equivalent protons and two sets of chemically equivalent carbons.

  • ¹H NMR: The spectrum is more complex than that of pyrazine and pyrimidine, exhibiting a second-order coupling pattern often described as an AA'XX' or AA'BB' system.

    • The protons at C-3 and C-6 (α to the nitrogen atoms) are more deshielded and appear as a multiplet around 9.1-9.2 ppm.

    • The protons at C-4 and C-5 (β to the nitrogen atoms) are more shielded and appear as another multiplet around 7.5-7.6 ppm.

  • ¹³C NMR: Two distinct signals are observed for the C-3/C-6 and C-4/C-5 carbons.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

The following is a general protocol for acquiring high-quality 1D ¹H and ¹³C NMR spectra of pyrazine isomers.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the isomer for ¹H NMR or 20-50 mg for ¹³C NMR.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is typically an automated procedure on modern spectrometers.
  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

3. ¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
  • Spectral Width: Approximately 12-16 ppm, centered around 5-6 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds.
  • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise ratio.
  • Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg' on Bruker instruments).
  • Spectral Width: Approximately 200-250 ppm, centered around 100 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons, though none are present in the parent isomers.
  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.
  • Temperature: 298 K (25 °C).

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
  • Integrate the peaks in the ¹H NMR spectrum.
  • Perform peak picking to identify the chemical shifts of all signals.

Visualizing the Differentiation Logic

The following diagrams illustrate the molecular structures of the pyrazine isomers and the logical workflow for their differentiation based on their NMR spectra.

Pyrazine_Isomers cluster_structures Molecular Structures cluster_spectra NMR Spectral Features pyridazine Pyridazine (1,2-diazine) spec_pyridazine ¹H: 2 multiplets ¹³C: 2 signals pyridazine->spec_pyridazine yields pyrimidine Pyrimidine (1,3-diazine) spec_pyrimidine ¹H: 1s, 1d, 1t ¹³C: 3 signals pyrimidine->spec_pyrimidine yields pyrazine Pyrazine (1,4-diazine) spec_pyrazine ¹H: 1 singlet ¹³C: 1 signal pyrazine->spec_pyrazine yields

Caption: Molecular structures of pyrazine isomers and their corresponding NMR spectral features.

NMR_Differentiation_Workflow start Acquire ¹H and ¹³C NMR Spectra of Unknown Isomer q1 How many signals in ¹H NMR? start->q1 ans1_one One Singlet q1->ans1_one 1 ans1_three Three (s, d, t) q1->ans1_three 3 ans1_two Two Multiplets q1->ans1_two 2 pyrazine Identified as Pyrazine ans1_one->pyrazine pyrimidine Identified as Pyrimidine ans1_three->pyrimidine pyridazine Identified as Pyridazine ans1_two->pyridazine

Caption: Workflow for differentiating pyrazine isomers using ¹H NMR spectroscopy.

References

A Comparative Guide to the Electron Affinity of Pyrazine-Containing Acene Dicarboximides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the electron affinity of pyrazine-containing acene dicarboximides, presenting their performance in comparison to alternative n-type organic semiconductor materials. The information herein is supported by experimental data to facilitate informed material selection for various electronic and optoelectronic applications.

Introduction

The electron affinity (EA) of a molecule is a critical parameter that quantifies its ability to accept an electron, directly influencing the performance of n-type organic semiconductors. Materials with high electron affinity are essential for the development of efficient organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other organic electronic devices. Pyrazine-containing acene dicarboximides have emerged as a promising class of materials due to their high electron affinity, which can be attributed to the synergistic electron-withdrawing effects of the pyrazine ring and the dicarboximide groups.[1] This guide offers a detailed comparison of these compounds with established alternatives like perylene diimides (PDIs) and naphthalene diimides (NDIs).

Comparative Data on Electron Affinity

The electron affinity of organic semiconductors can be experimentally determined or estimated through various techniques. A common electrochemical method, cyclic voltammetry (CV), is used to measure the reduction potential of a compound, from which the Lowest Unoccupied Molecular Orbital (LUMO) energy can be derived. The LUMO energy is often used as an approximation for the electron affinity in the solid state. The following table summarizes the experimentally determined LUMO levels (as a measure of electron affinity) for a series of pyrazine-containing acene dicarboximides and compares them with those of representative PDIs and NDIs.

Compound ClassSpecific MoleculeLUMO (eV)Electron Affinity (eV)Measurement MethodReference
Pyrazine-Containing Acene Dicarboximides Linear Pyrazine-Acene Dicarboximide (1a)-3.43~3.43Cyclic Voltammetry[1]
Linear Pyrazine-Acene Dicarboximide (2a)-3.49~3.49Cyclic Voltammetry[1]
Star-Shaped Pyrazine-Acene Dicarboximide (3)-4.01~4.01Cyclic Voltammetry[1]
Perylene Diimides (PDIs) Perylene Diimide (general range)-3.7 to -4.03.7 to 4.0Inverse Photoelectron Spectroscopy[1]
PDI derivative (PTCDI-C8)-3.8 to -4.2~3.8 to 4.2Cyclic Voltammetry[2][3]
Naphthalene Diimides (NDIs) NDI derivative (NDI-s-Bu)-3.56~3.56Cyclic Voltammetry[4]
NDI derivative (NDI-4-n-OHePh)-3.71~3.71Cyclic Voltammetry[4]
Phthalimide-fused NDI (NDIIC24)-4.21~4.21Cyclic Voltammetry[5]

Note: The LUMO levels are determined from the onset of the reduction potential in cyclic voltammetry and are often equated to the electron affinity.

Experimental and Computational Protocols

A rigorous evaluation of electron affinity relies on standardized experimental and computational methodologies. Below are detailed protocols for the determination of electron affinity.

1. Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. The onset of the first reduction potential is used to estimate the LUMO energy level.

Objective: To determine the reduction potential of the analyte and estimate its LUMO energy.

Materials and Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell:

    • Working Electrode (e.g., Glassy Carbon or Gold)[1][6]

    • Reference Electrode (e.g., Ag/AgCl or Ag/Ag+)[1][6][7]

    • Counter Electrode (e.g., Platinum wire)[1][6]

  • Analyte solution (e.g., 10⁻³ M in a suitable solvent)[8]

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - Bu₄NPF₆)[1][8]

  • Inert gas (e.g., Argon or Nitrogen) for deoxygenation[8]

  • Solvent (e.g., dry dichloromethane or acetonitrile)[1][8]

  • Ferrocene (for internal calibration)[9][10][11]

Procedure:

  • Preparation of the Analyte Solution: Dissolve the pyrazine-containing acene dicarboximide or alternative compound in the chosen solvent to a concentration of approximately 1 mM. Add the supporting electrolyte to a concentration of 0.1 M.

  • Electrode Polishing: Polish the working electrode with alumina slurry to ensure a clean and reproducible surface, then rinse with solvent and dry.[12]

  • Cell Assembly: Assemble the three-electrode cell with the prepared analyte solution.

  • Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere above the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential window to scan from an initial potential where no redox reaction occurs towards negative potentials to observe the reduction event.

    • Set the scan rate (e.g., 100 mV/s).[1]

    • Initiate the scan and record the cyclic voltammogram.

  • Internal Calibration: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used as an internal reference.[9][10]

  • Data Analysis:

    • Determine the onset potential of the first reduction peak (E_red,onset) from the voltammogram of the analyte.

    • Determine the half-wave potential of the Fc/Fc⁺ couple (E₁/₂ (Fc/Fc⁺)).

    • Calculate the LUMO energy using the following empirical formula: LUMO (eV) = -[E_red,onset (vs Fc/Fc⁺) + 4.8][9] where E_red,onset (vs Fc/Fc⁺) = E_red,onset (vs Ag/AgCl) - E₁/₂ (Fc/Fc⁺) (vs Ag/AgCl).

2. Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides a theoretical framework to predict the electron affinity of molecules. DFT is a widely used method for this purpose.

Objective: To calculate the adiabatic electron affinity of the target molecule.

Software: Gaussian, Quantum Espresso, or other quantum chemistry software packages.[13]

Procedure:

  • Geometry Optimization of the Neutral Molecule:

    • Build the molecular structure of the pyrazine-containing acene dicarboximide.

    • Perform a geometry optimization of the neutral molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[14]

    • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

  • Geometry Optimization of the Anion:

    • Use the optimized neutral geometry as the starting point for the anion calculation.

    • Perform a geometry optimization of the anionic species (charge = -1, multiplicity = 2) using the same level of theory (functional and basis set).

    • Perform a frequency calculation to confirm a true minimum.

  • Calculation of Electron Affinity:

    • The adiabatic electron affinity (EA) is calculated as the difference in the total electronic energies (including zero-point vibrational energy, ZPVE) of the optimized neutral (E_neutral) and anionic (E_anion) species: EA = E_neutral - E_anion

Visualizations

The following diagrams illustrate the molecular design strategy and the workflow for evaluating electron affinity.

Molecular_Design_Strategy cluster_backbone Acene Backbone cluster_product Resulting Molecule Acene Acene Core (e.g., Naphthalene, Perylene) Product Pyrazine-Containing Acene Dicarboximide Acene->Product Core Structure Pyrazine Pyrazine Ring Pyrazine->Product Enhances EA Dicarboximide Dicarboximide Groups Dicarboximide->Product Enhances EA & Solubility

Figure 1. Molecular design strategy for high electron affinity.

Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Electron Affinity Evaluation cluster_comparison Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry CV Cyclic Voltammetry (Experimental) MS->CV DFT DFT Calculation (Computational) MS->DFT Compare Compare with Alternative Materials CV->Compare DFT->Compare

Figure 2. Workflow for evaluating electron affinity.

Conclusion

Pyrazine-containing acene dicarboximides exhibit high electron affinities, with values reaching up to 4.01 eV, making them highly competitive with and, in some cases, superior to established n-type materials like perylene diimides.[1] The incorporation of the electron-deficient pyrazine moiety, in conjunction with electron-withdrawing dicarboximide groups, proves to be an effective strategy for lowering the LUMO energy level.[1] The detailed experimental and computational protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of novel organic semiconductor materials, thereby accelerating the discovery and development of next-generation organic electronic devices.

References

Safety Operating Guide

Proper Disposal of Pyrazine-2,3-dicarbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides procedural guidance for the disposal of Pyrazine-2,3-dicarbonitrile based on general chemical waste management principles and data from structurally similar compounds. It is imperative to consult the official Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions. All procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) protocols and local hazardous waste regulations.[1][2][3]

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This compound, like many nitrile-containing compounds, requires careful handling due to its potential hazards. This guide provides a comprehensive, step-by-step operational plan for its safe disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data for analogous compounds, this compound should be handled as a substance that may be harmful if inhaled, ingested, or comes into contact with skin.[4][5] It may also cause irritation to the skin and eyes.[6][7][8]

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Protective MeasureSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential dust particles and splashes.[6][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent direct skin contact with the chemical.[4][6]
Body Protection A laboratory coat, full-length pants, and closed-toe shoes.To minimize the risk of accidental skin exposure.[4][6]
Respiratory Protection Work in a well-ventilated area. A NIOSH/MSHA-approved respirator should be used if dust generation is unavoidable.To prevent the inhalation of potentially harmful airborne particles.[6][8]
Engineering Controls All handling and disposal preparations should be performed within a certified chemical fume hood.To provide an additional layer of protection against inhalation exposure.[8]

Experimental Protocol: Step-by-Step Disposal Procedure

The standard and recommended method for the disposal of this compound is to manage it as hazardous chemical waste.[9] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[1][10]

1. Waste Identification and Classification:

  • All waste containing this compound must be classified as hazardous waste.[3][11] This includes the pure compound, any contaminated materials such as gloves, weighing paper, and absorbent pads, as well as empty containers.

2. Waste Segregation and Collection:

  • Solid Waste: Carefully collect any solid this compound, ensuring that dust formation is minimized.[6][9] Transfer the collected solid into a designated, clean, and dry hazardous waste container.[6][9]

  • Contaminated Materials: Any items that have come into contact with this compound must be considered contaminated and placed in the same hazardous waste container.[2][9]

  • Empty Containers: To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent.[2][11] The resulting rinsate is considered hazardous waste and must be collected for proper disposal.[2][11] After triple-rinsing, deface all chemical labels on the container before disposing of it as regular solid waste.[2][11]

3. Waste Container Labeling:

  • The waste container must be clearly and securely labeled with the words "Hazardous Waste".[1][2]

  • The label must contain the following information:

    • The full, unabbreviated chemical name: "this compound".[1]

    • An accurate estimation of the quantity of waste.

    • The date the waste was first added to the container.[1]

    • The name and contact information of the responsible Principal Investigator.[1]

    • The specific location of waste generation (e.g., building and room number).[1]

4. Storage of Chemical Waste:

  • The sealed hazardous waste container must be stored in a designated and secure satellite accumulation area within the laboratory.[9]

  • The container must be chemically compatible with the waste and be in good condition, free from any leaks or damage.[2]

  • The container must remain closed at all times, except when waste is being added.[2][3]

  • Store this waste separately from incompatible materials.[2]

5. Final Disposal:

  • Coordinate with your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

  • Do not attempt to transport hazardous waste to a central collection point yourself.[11]

  • Ensure all required hazardous waste disposal forms are completed accurately and submitted to your EHS office.[1]

Emergency Protocol: Spill Cleanup

In the event of a spill of this compound:

  • Secure the Area: Immediately alert personnel in the vicinity and restrict access to the affected area.

  • Assess the Spill: For large or unmanageable spills, evacuate the area and contact your institution's EHS department for an emergency response.

  • Personal Protection: Before attempting to clean a small, manageable spill, don the appropriate PPE as detailed in Table 1.

  • Cleanup Procedure:

    • For solid spills, gently sweep or vacuum the material to avoid generating dust.[6][9] Place the collected material into a labeled hazardous waste container.

    • Decontaminate the spill surface using a suitable solvent and absorbent materials. All cleanup materials must be disposed of as hazardous waste.[9]

  • Post-Cleanup: After the spill has been completely cleaned, wash the area with soap and water.[6]

Logical Relationship: Disposal Workflow Diagram

DisposalWorkflow cluster_phase1 Phase 1: Preparation & Collection cluster_phase2 Phase 2: Containerization cluster_phase3 Phase 3: Storage & Disposal start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste (Solid, Contaminated Items, Rinsate) ppe->collect containerize Place in Compatible, Sealed Container collect->containerize labeling Label as 'Hazardous Waste' with Full Details containerize->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs_contact Contact EHS for Pickup & Complete Paperwork storage->ehs_contact final_disposal Final Disposal by Authorized Personnel ehs_contact->final_disposal

Caption: A procedural workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Pyrazine-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pyrazine-2,3-dicarbonitrile

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data of structurally similar compounds, including Pyrazine-2-carbonitrile, Pyrazine-2,3-dicarboxylic acid, and Sodium pyrazine-2,3-dicarboxylate. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Summary

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[1][2] It is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3][4][5]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to prevent exposure.

PPE Category Specific Requirements Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation.[3][6][7]
Eye and Face Protection Chemical safety goggles with side shields. A face shield is recommended when handling larger quantities or if there is a risk of splashing.To protect against serious eye irritation from dust or splashes.[3][6][8]
Body Protection A standard laboratory coat. Consider a chemically resistant apron for larger quantities.To protect skin and clothing from contamination.[3][6]
Respiratory Protection A NIOSH-approved respirator with a particulate filter is recommended, especially when handling the solid form or if dust may be generated. All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][6][8]To prevent respiratory tract irritation from inhaling dust particles.
Operational Plan for Safe Handling

A systematic workflow is critical for minimizing exposure and ensuring safety during the handling of this compound.

1. Preparation:

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[8]

  • Gather and Inspect PPE: Before starting, ensure all necessary PPE is available and in good condition.

  • Assemble Equipment: Have all necessary equipment, such as spatulas, weighing paper, and sealable containers, ready to minimize movement and potential for spills.[6]

2. Handling:

  • Don PPE: Put on all required PPE before handling the chemical.

  • Weighing: Carefully weigh the compound, taking measures to minimize dust generation.[6]

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.

3. Post-Handling & Cleanup:

  • Decontaminate Work Surfaces: Clean and decontaminate the work area thoroughly after handling.

  • Segregate and Dispose of Waste: Follow the disposal plan outlined below for all contaminated materials.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Wash Hands: Wash hands thoroughly with soap and water after completing the work and removing gloves.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and adhere to regulations.

Waste Type Disposal Procedure
Solid Waste All solid waste, including contaminated gloves, weighing paper, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.[6][7]
Solutions Aqueous or solvent-based solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not pour solutions down the drain.[6][7]
Empty Containers Empty containers should be decontaminated if possible or disposed of as hazardous waste, following institutional guidelines.[1]

All waste should be disposed of through an authorized hazardous waste disposal service in accordance with local, state, and federal regulations.[1][5][7][8]

Visualized Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase prep_area Designate Handling Area (Chemical Fume Hood) gather_ppe Gather & Inspect PPE prep_area->gather_ppe assemble_equip Assemble Equipment gather_ppe->assemble_equip don_ppe Don All Required PPE assemble_equip->don_ppe Proceed to Handling weigh Carefully Weigh Compound (Minimize Dust) don_ppe->weigh prepare_solution Prepare Solution (If Applicable) weigh->prepare_solution decontaminate Decontaminate Work Surfaces prepare_solution->decontaminate Proceed to Cleanup dispose Segregate & Dispose of Waste decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A workflow diagram illustrating the key steps for safely handling and disposing of this compound.

References

×

Retrosynthesis Analysis

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